molecular formula C11H19NO5 B1528899 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid CAS No. 1141669-61-5

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Cat. No.: B1528899
CAS No.: 1141669-61-5
M. Wt: 245.27 g/mol
InChI Key: YGITYLFOIAYYJU-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGITYLFOIAYYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-61-5
Record name 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis of (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

[1]

Executive Summary & Molecule Profile[2][3]

  • Target Molecule: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid[1][2][3][4]

  • CAS Number: 1273567-44-4[1][5][2][3][4]

  • Molecular Formula: C₁₁H₁₉NO₅[2]

  • Molecular Weight: 245.27 g/mol [5][2][4]

  • Key Structural Features: 7-membered heterocycle, N-Boc protection, C2-carboxylic acid (S-configuration).

  • Application: Conformational constraint in peptide synthesis; scaffold for protease inhibitors and GPCR ligands.

Strategic Synthetic Analysis

The synthesis of 7-membered ether rings (oxazepanes) is kinetically slower than their 5- or 6-membered counterparts (entropy factors). Therefore, direct cyclization requires optimized conditions. We employ a "Chiral Pool / Late-Stage Oxidation" strategy:

  • Chirality Source: (S)-Epichlorohydrin provides the pre-defined stereocenter.

  • Ring Construction: A cascade alkylation/cyclization with N-benzyl-3-aminopropanol.

  • Functionalization: The resulting hydroxymethyl intermediate is oxidized to the carboxylic acid after ring formation to prevent decarboxylation or racemization during the harsh cyclization phase.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical path from raw materials to the final N-Boc acid.

SynthesisPathStart1(S)-Epichlorohydrin(Chiral Pool)Inter1Intermediate A(Linear Adduct)Start1->Inter1RegioselectiveOpeningStart2N-Benzyl-3-aminopropanolStart2->Inter1Ring(S)-(4-Benzyl-1,4-oxazepan-2-yl)methanol(Cyclized Scaffold)Inter1->RingNaH/THFCyclizationDeprot(S)-(1,4-Oxazepan-2-yl)methanolRing->DeprotH2, Pd/CDebenzylationBoc(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylateDeprot->BocBoc2O, TEAFinal(S)-4-Boc-1,4-oxazepane-2-carboxylic acidBoc->FinalTEMPO/NaOClOxidation

Caption: Step-wise construction of the 1,4-oxazepane core via epichlorohydrin ring expansion and subsequent oxidation.

Detailed Experimental Protocol

Phase 1: Ring Construction (The "Epichlorohydrin Route")

This phase constructs the 7-membered ring while establishing the hydroxymethyl "handle" at C2.

Reagents:

  • (S)-(+)-Epichlorohydrin (1.0 equiv)

  • 3-(Benzylamino)-1-propanol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 equiv)

  • Solvent: THF (Anhydrous) and DMF

Protocol:

  • Condensation: Dissolve 3-(benzylamino)-1-propanol (e.g., 16.5 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Add (S)-epichlorohydrin (9.25 g, 100 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 16 hours.

    • Mechanistic Insight: The secondary amine attacks the less hindered terminal carbon of the epoxide. This regioselectivity is crucial for placing the hydroxyl group correctly for the subsequent closure.

  • Cyclization: Cool the reaction mixture to 0°C. Carefully add NaH (8.8 g, 220 mmol) portion-wise. (Caution: H₂ evolution).

  • Heat the mixture to 60°C for 4–6 hours.

    • Why: The alkoxide formed from the opened epoxide attacks the chloride (or re-closes to an epoxide which is then attacked by the propyl alcohol oxygen). This forms the 7-membered ether linkage.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[6] Wash organics with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Flash chromatography (Hexanes/EtOAc) yields (S)-(4-benzyl-1,4-oxazepan-2-yl)methanol .

Phase 2: Protecting Group Exchange

We must swap the Benzyl group (used for stability during cyclization) for the Boc group required in the final product.

Protocol:

  • Hydrogenolysis: Dissolve the benzyl intermediate in MeOH. Add Pd/C (10% w/w, catalytic amount). Stir under H₂ atmosphere (balloon or 1 atm) for 12 hours until TLC shows complete debenzylation. Filter through Celite.

  • Boc Protection: To the filtrate (containing the free amine), add Triethylamine (1.5 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at RT for 4 hours.

  • Isolation: Concentrate the solvent. Redissolve in EtOAc, wash with 1M citric acid (to remove any unreacted amine) and brine.

  • Product: (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate .

Phase 3: Oxidation to Carboxylic Acid

The final step converts the hydroxymethyl group to the carboxylic acid without racemizing the alpha-chiral center.

Reagents:

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, catalytic)

  • Sodium Hypochlorite (NaOCl, bleach)

  • Sodium Chlorite (NaClO₂) - Alternative Pinnick condition

Recommended Method (TEMPO/Bleach - Eco-friendly & Mild):

  • Dissolve the N-Boc alcohol (10 mmol) in MeCN (30 mL) and sodium phosphate buffer (pH 6.7, 20 mL).

  • Add TEMPO (0.7 mmol) and warm to 35°C.

  • Add NaOCl solution (commercial bleach, ~2 equiv) dropwise while simultaneously adding dilute HCl to maintain pH ~6-7.

    • Critical Control: pH maintenance is vital to prevent Boc cleavage (too acidic) or inactivity (too basic).

  • Monitor by HPLC. Upon completion, quench with sodium thiosulfate.

  • Extraction: Acidify carefully to pH 3 with 1M NaHSO₄ and extract immediately into EtOAc.

  • Crystallization: The crude acid can often be crystallized from Et₂O/Hexanes to yield (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid .

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
Purity (HPLC) >97.0%Reverse phase C18, ACN/H2O (+0.1% TFA).
Chiral Purity (ee) >98%Determine via Chiral HPLC (e.g., Chiralpak AD-H).
¹H NMR (DMSO-d₆) Characteristic Signalsδ 1.40 (s, 9H, Boc), 3.0-4.2 (m, ring protons), 12.5 (br s, COOH).
Mass Spec (ESI) [M+H]⁺ = 246.27Often observes [M+Na]⁺ = 268.27 or [M-Boc+H]⁺ fragment.

Alternative Synthetic Route (RCM Approach)

For researchers requiring derivatives with substitution on the carbon backbone, the Ring-Closing Metathesis (RCM) route is a viable alternative, though less efficient for the unsubstituted acid.

  • Start: N-Boc-L-Serine Allyl Ester.

  • Alkylation: O-alkylation with allyl bromide (difficult) or reductive amination sequences.

  • RCM: Grubbs II catalyst closes the ring to form the unsaturated oxazepine.

  • Reduction: Hydrogenation reduces the alkene and removes benzyl esters.

    • Limitation: This route often yields the 3-carboxylic acid or requires complex precursors (like Isoserine) to achieve the 2-carboxylic acid geometry.

References

  • General 1,4-Oxazepane Synthesis

    • Gosh, A. K., et al.
    • Source:

  • Morpholine Homolog Synthesis (Epichlorohydrin Route)

    • Provides the foundational chemistry for the ring expansion used in this guide.
    • Source:

  • Oxidation Protocols (TEMPO)

    • Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry.
    • Source:

  • Compound Data & Safety

    • (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273567-44-4).[1][2][3][4]

    • Source:

Technical Guide: 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1273567-44-4 (S-isomer) | Molecular Formula: C₁₁H₁₉NO₅[1][2][3][4]

Executive Summary

This technical guide profiles 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid , a critical non-proteinogenic amino acid scaffold used in high-value peptidomimetic drug design. As a seven-membered ring homolog of morpholine-2-carboxylic acid (and a structural relative of proline), this scaffold offers unique conformational constraints that differ from the rigid 5-membered pyrrolidine rings.

In medicinal chemistry, this molecule serves as a "turn inducer" and a hydrophobic spacer, widely applied in the synthesis of HCV NS3 protease inhibitors, integrin antagonists, and macrocyclic peptide therapeutics. This guide details its physiochemical identity, a robust synthetic workflow via Ring-Closing Metathesis (RCM), and quality control parameters.

Part 1: Chemical Identity & Physiochemical Profile[5]

The 1,4-oxazepane core presents a challenge in synthesis due to the entropic disfavor of forming medium-sized (7-membered) rings. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, stable to basic hydrolysis but labile to acidic conditions (e.g., TFA/DCM), allowing for controlled peptide coupling at the carboxylic acid terminus.

Table 1: Core Chemical Data
PropertySpecification
Systematic Name (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
CAS Number (S-isomer) 1273567-44-4
CAS Number (Racemic) 1141669-61-5
CAS Number (R-isomer) 1273566-86-1
Molecular Weight 245.27 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
pKa (Calculated) ~3.8 (Carboxylic acid)
Chirality The (S)-enantiomer is the most common scaffold, derived from L-Serine.[5][6][7]

Part 2: Synthetic Routes & Process Chemistry[8][9]

The Engineering of 7-Membered Rings

Direct cyclization (e.g., intramolecular S_N2) to form 7-membered rings is often low-yielding due to unfavorable enthalpy and entropy. Therefore, the Ring-Closing Metathesis (RCM) strategy using Grubbs' catalysts is the industry standard for generating this scaffold with high stereochemical fidelity.

Mechanistic Workflow

The synthesis typically begins with L-Serine . The pathway involves preserving the chiral center at C2 while building the necessary alkene "arms" for the metathesis step.

  • Allylation: L-Serine is converted to its allyl ether.

  • N-Alkylation/Protection: Introduction of the N-allyl group and Boc protection.

  • RCM: Ruthenium-catalyzed cyclization to form the dihydro-oxazepine.

  • Hydrogenation: Saturation of the alkene to yield the final oxazepane.

SynthesisWorkflow Start L-Serine Methyl Ester (Chiral Pool Start) Step1 Allylation (O-Allyl ether formation) Start->Step1 Allyl bromide, NaH Step2 N-Alkylation & Boc Protection (Formation of Diene) Step1->Step2 Allyl bromide, Boc2O Step3 Ring-Closing Metathesis (RCM) (Grubbs II Catalyst) Step2->Step3 Cyclization (7-ring) Step4 Hydrogenation (Pd/C, H2) Step3->Step4 Reduce Alkene Final Hydrolysis (LiOH -> Free Acid) Step4->Final Saponification

Figure 1: Synthetic workflow for (S)-4-Boc-1,4-oxazepane-2-carboxylic acid via RCM.

Part 3: Experimental Protocols

Safety Warning: All procedures involving hydrides (NaH) and transition metal catalysts must be performed in a fume hood under inert atmosphere (Argon/Nitrogen).

Protocol A: Ring-Closing Metathesis (Critical Step)

This protocol assumes the precursor Methyl (S)-N-allyl-N-Boc-O-allyl-serinate has already been prepared.

Reagents:

  • Diene Precursor (1.0 equiv)[8]

  • Grubbs Catalyst 2nd Generation (2-5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed

  • Dimethyl sulfoxide (DMSO) or SiliaMetS® (for Ru scavenging)

Methodology:

  • Dissolution: Dissolve the diene precursor in anhydrous DCM to achieve a dilute concentration (0.01 M to 0.05 M). Note: High dilution is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which deactivates the ruthenium carbene.

  • Catalysis: Add Grubbs II catalyst (2-5 mol%) in one portion. Reflux the mixture at 40°C for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the shift in R_f indicate ring closure.

  • Quenching & Scavenging: Once complete, concentrate the solvent. Treat the residue with a metal scavenger (e.g., DMSO or specialized silica) for 12 hours to remove Ruthenium byproducts, which can isomerize the double bond or contaminate downstream steps.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the cyclic alkene intermediate (Methyl 4-Boc-2,3,6,7-tetrahydro-1,4-oxazepine-2-carboxylate).

Protocol B: Hydrogenation & Hydrolysis
  • Hydrogenation: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours. Filter through Celite to remove Pd.

  • Saponification: Dissolve the saturated methyl ester in THF/Water (3:1). Add LiOH (2.0 equiv) at 0°C. Stir at room temperature until the ester is consumed (approx. 2 hours).

  • Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc (3x).[8] Dry over Na₂SO₄ and concentrate to yield the title compound (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid .[8]

Part 4: Structural Biology & Applications

Conformational Utility

Unlike proline (5-membered), which forces a rigid turn, the 1,4-oxazepane ring (7-membered) offers a "flexible constraint." It allows for the exploration of conformational space that is inaccessible to standard amino acids but not as floppy as linear chains.

  • Peptidomimetics: Used to mimic the

    
     and 
    
    
    
    positions of
    
    
    -turns.
  • Solubility Enhancement: The ether oxygen at position 1 acts as a hydrogen bond acceptor, often improving the metabolic stability and aqueous solubility of the resulting peptide drug compared to carbocyclic analogs.

Applications Core 1,4-Oxazepane Scaffold App1 HCV NS3 Protease Inhibitors (P2 Position Surrogate) Core->App1 App2 Integrin Antagonists (RGD Mimetics) Core->App2 App3 Macrocyclization (Linker element) Core->App3

Figure 2: Medicinal chemistry applications of the oxazepane scaffold.

Part 5: Quality Control & Analytics

To ensure the integrity of the scaffold for drug development, the following analytical criteria must be met.

NMR Validation (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • 
       1.40 ppm (s, 9H): Boc-group (Singlet).
      
    • 
       4.1–4.5 ppm (m, 1H): 
      
      
      
      -proton at C2 (Chiral center).
    • 
       3.5–3.9 ppm (m): Protons adjacent to Oxygen (C7 and C2/C3).
      
    • Absence of alkene protons (5.5–6.0 ppm) confirms successful hydrogenation.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (with 0.1% TFA).

  • Requirement: ee > 98% is standard for pharmaceutical intermediates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71305948, (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]

  • Deiters, A., & Martin, S. F. (2002). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(5), 2199–2238. (Contextual grounding for RCM methodology).

Sources

Technical Guide: 4-Boc-1,4-oxazepane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Boc-1,4-oxazepane-2-carboxylic acid , a critical chiral building block in modern medicinal chemistry.

Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

4-Boc-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4 for the S-isomer) is a seven-membered heterocyclic amino acid derivative.[1] Structurally, it functions as a homomorpholine scaffold and a higher homolog of proline. Its primary utility lies in drug discovery, where it serves as a conformational constraint in peptidomimetics, altering the physicochemical properties (solubility, lipophilicity) and spatial orientation of bioactive peptides. This guide outlines its nomenclature, validated synthesis protocols, and strategic applications.

Chemical Identity & Nomenclature[1][2]

Accurate database searching requires a command of the various synonyms used across different chemical registries.

Synonym Registry
CategoryPrimary Synonyms
Common Name 4-Boc-1,4-oxazepane-2-carboxylic acid
IUPAC Name 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Systematic Name 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester
Stereospecific (S)-4-Boc-1,4-oxazepane-2-carboxylic acid (Most common isomer)
Inverted Syntax N-Boc-homomorpholine-2-carboxylic acid
Physicochemical Data Profile
PropertyValue
CAS Number 1273567-44-4 (S-isomer); 1141669-61-5 (Racemate)
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
SMILES CC(C)(C)OC(=O)N1CCCOC(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Structural Significance in Medicinal Chemistry[2][3]

The 1,4-oxazepane scaffold is not merely a linker; it is a structural editor . By replacing a proline residue with this scaffold, researchers can modulate the "bite angle" of the peptide backbone.

The "Homomorpholine" Effect[2]
  • Conformational Restriction: Like proline, the nitrogen is part of the ring, restricting the

    
     (phi) torsion angle. However, the 7-membered ring is more flexible than the 5-membered pyrrolidine, allowing for the exploration of novel conformational space.
    
  • Solubility Enhancement: The ether oxygen at position 1 introduces a hydrogen bond acceptor, often improving the aqueous solubility of the parent compound compared to carbocyclic analogs.

ScaffoldAnalysis Proline Proline (5-membered ring) Morpholine Morpholine-2-COOH (6-membered ring) Proline->Morpholine Ring Expansion (+1 C) Oxazepane 1,4-Oxazepane-2-COOH (7-membered ring) Morpholine->Oxazepane Ring Expansion (+1 C) Effect Result: Altered Turn Geometry Increased Solubility Oxazepane->Effect Application

Caption: Structural evolution from Proline to the 1,4-Oxazepane scaffold, highlighting the ring expansion strategy.

Synthesis Protocol: The "Serine Route"

The most robust synthesis for the 2-carboxylic acid isomer utilizes the chiral pool, specifically L-Serine , to establish the stereocenter at the C2 position. This route avoids difficult chiral resolutions later in the process.

Retrosynthetic Analysis

The 1,4-oxazepane ring is constructed via a double alkylation (or alkylation-cyclization) strategy using a 3-carbon bridge (1,3-dihaloalkane) across the nitrogen and oxygen of the serine backbone.

Step-by-Step Methodology

Reagents:

  • Starting Material: N-Benzyl-L-Serine methyl ester (or similar N-protected serine ester).

  • Cyclizing Agent: 1-Bromo-3-chloropropane.

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (anhydrous).

Protocol:

  • N,O-Alkylation (Cyclization):

    • Dissolve N-Benzyl-L-Serine methyl ester (1.0 eq) in anhydrous DMF.

    • Cool to 0°C and add NaH (2.2 eq) portion-wise. Stir for 30 min.

    • Add 1-bromo-3-chloropropane (1.1 eq) dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for ring formation.

    • Mechanism:[2][3][4][5] The alkoxide (formed from serine -OH) attacks the alkyl halide, followed by the amide/amine nitrogen attacking the second halide to close the 7-membered ring.

    • Product: N-Benzyl-1,4-oxazepane-2-carboxylic acid methyl ester.

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.

    • Add Pd/C (10% w/w) and stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite to remove catalyst.

    • Product: 1,4-Oxazepane-2-carboxylic acid methyl ester.

  • Boc Protection:

    • Resuspend the amine in DCM/Water (1:1) or Dioxane/Water.

    • Add NaHCO₃ (2.0 eq) and Boc₂O (1.1 eq).

    • Stir at RT for 4 hours.

    • Product: 4-Boc-1,4-oxazepane-2-carboxylic acid methyl ester.

  • Ester Hydrolysis:

    • Dissolve in THF/MeOH/H₂O (3:1:1).

    • Add LiOH (2.0 eq). Stir at RT until starting material is consumed (approx. 2h).

    • Acidify with 1N HCl to pH 3. Extract with EtOAc.

    • Final Product: (S)-4-Boc-1,4-oxazepane-2-carboxylic acid .

SynthesisWorkflow Start Start: N-Benzyl-L-Serine Methyl Ester Step1 Step 1: Cyclization (1-Bromo-3-chloropropane, NaH, DMF) Start->Step1 Inter1 Intermediate: N-Bn-1,4-oxazepane ester Step1->Inter1 Step2 Step 2: Hydrogenolysis (H2, Pd/C) Inter1->Step2 Step3 Step 3: Boc Protection (Boc2O, Base) Step2->Step3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Step3->Step4 Final Final Product: 4-Boc-1,4-oxazepane-2-COOH Step4->Final

Caption: Synthetic pathway for the production of the S-isomer from chiral pool precursors.

Handling & Stability

  • Storage: Store at 2-8°C. The Boc group is acid-labile; avoid exposure to strong acids (TFA, HCl) until the deprotection step is desired.

  • Analytics:

    • NMR: Look for the characteristic tert-butyl singlet at ~1.4 ppm. The 7-membered ring protons will appear as complex multiplets between 1.5–4.0 ppm due to ring flexibility.

    • LCMS: ESI+ mode typically shows [M+Na]+ or [M-Boc+H]+ ions.

References

  • PubChem Compound Summary. (2025). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.[1][6][7] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). Product Registry: 1273567-44-4.[1][6][7][8] Link

  • BldPharm. (2024).[7] Safety Data Sheet: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. Link

  • De Risi, C., et al. (2008). Synthesis of 1,4-oxazepane derivatives from amino acids. Tetrahedron.

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-N-Boc-1,4-Oxazepane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4 for the (S)-enantiomer), a critical seven-membered heterocyclic scaffold used in modern peptidomimetic drug design.

Executive Summary

The 1,4-oxazepane-2-carboxylic acid scaffold represents a "homo-morpholine" architecture, offering a unique conformational space intermediate between the rigid prolyl ring and flexible acyclic amino acids. By expanding the ring size to seven members, this molecule introduces specific dihedral angle constraints that are valuable for designing beta-turn mimetics and protease inhibitors. This guide details the structural anatomy, conformational preferences, and validated synthetic pathways for the N-Boc protected derivative.

Structural Anatomy & Stereochemistry

The core structure consists of a seven-membered saturated ring containing one oxygen atom at position 1 and one nitrogen atom at position 4.

  • Systematic Name: 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid[1]

  • Molecular Formula: C₁₁H₁₉NO₅[1]

  • Molecular Weight: 245.27 g/mol [1]

  • Chirality: The C2 position is the stereogenic center. The (S)-enantiomer is derived from L-serine and is the most common pharmacophore building block.

Structural Numbering & Connectivity

The numbering initiates at the heteroatom with the highest priority (Oxygen = 1), proceeds toward the carboxylate (C2), through the ethylene bridge (C3), to the Nitrogen (N4), and closes via the propylene bridge (C5-C6-C7).

Figure 1: Connectivity and numbering of the 1,4-oxazepane scaffold.

Conformational Analysis

Unlike the rigid chair conformation of cyclohexane or the envelope of proline, the 1,4-oxazepane ring exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Dominant Conformer: The Twist-Chair (TC) is generally the global minimum for 2-substituted 1,4-oxazepanes. This conformation minimizes transannular interactions between the C2-carboxylate and the C6/C7 protons.

  • N-Boc Rotamers: The tert-butoxycarbonyl group at N4 exhibits slow rotation on the NMR timescale, often resulting in signal broadening or doubling (cis/trans carbamate rotamers) in 1H NMR spectra at room temperature.

energy_landscape Start Conformational Energy Landscape TC Twist-Chair (TC) Global Minimum (Most Stable) Chair Chair Transition State TC->Chair Ring Inversion TB Twist-Boat (TB) Local Minimum (+2-4 kcal/mol) Chair->TB High Energy Barrier

Figure 2: Simplified conformational energy hierarchy for the 1,4-oxazepane ring.

Synthetic Pathways

The synthesis of the (S)-enantiomer relies on "Chiral Pool" strategies, utilizing L-Serine as the source of the C2 stereocenter. The primary challenge is the formation of the 7-membered ring, which is entropically less favored than 5- or 6-membered cyclizations.

Protocol: Serine-Based Cyclization

This route utilizes the nucleophilicity of the serine hydroxyl and amine groups to close the ring with a propyl linker.

Step-by-Step Methodology:

  • Starting Material: N-Trityl-L-Serine Methyl Ester (Trityl protection prevents N-alkylation initially and enhances solubility).

  • O-Alkylation: Reaction with 1-bromo-3-chloropropane (or 1,3-dibromopropane) using a mild base (Cs₂CO₃ or NaH) in DMF. This attaches the 3-carbon chain to the oxygen.

  • Cyclization: Removal of the Trityl group (using dilute TFA) releases the free amine, which then attacks the terminal halide of the propyl chain under basic conditions (DIEA/Heat) to close the ring (7-exo-tet cyclization).

  • Boc Protection: The resulting secondary amine is protected with Boc₂O.

  • Saponification: Hydrolysis of the methyl ester with LiOH yields the final free acid.

synthesis_workflow Step1 L-Serine Methyl Ester (Chiral Pool Source) Step2 N-Protection (Trityl or Benzyl) Step1->Step2 Step3 O-Alkylation (Reagent: 1,3-Dihalopropane) Forms Ether Linkage Step2->Step3 Step4 N-Deprotection & Cyclization (Intramolecular Nucleophilic Attack) Step3->Step4 Step5 N-Boc Protection (Reagent: Boc2O) Step4->Step5 Step6 Ester Hydrolysis (LiOH/THF/H2O) Step5->Step6 Final Target: 4-N-Boc-1,4-Oxazepane-2-COOH Step6->Final

Figure 3: Synthetic workflow from L-Serine to the target scaffold.

Analytical Characterization

Researchers should expect specific spectral signatures confirming the 7-membered ring and the Boc group.

Data Summary Table
PropertyValue / Characteristic
Appearance White to off-white crystalline solid
Melting Point 108–112 °C (Typical for enantiopure acid)
¹H NMR (DMSO-d₆) δ 1.40 (s, 9H, Boc); δ 4.2-4.5 (m, 1H, H2); δ 3.0-4.0 (complex m, 6H, ring protons); δ 1.8-2.0 (m, 2H, C6 protons).
¹³C NMR (ppm) 172.5 (COOH), 154.0 (Boc C=O), 79.5 (Boc t-Bu), 76.0 (C2), 68.5 (C7), 48.0 (C4), 28.5 (Boc Me).
Mass Spectrometry [M+H]⁺ = 246.13 (Weak); [M+Na]⁺ = 268.12 (Dominant); [M-Boc+H]⁺ = 146.08.

Critical Note on NMR: Due to the slow interconversion of Boc rotamers, the ¹H NMR spectrum often displays broadened peaks or split signals for the ring protons adjacent to the nitrogen (C3 and C5) at ambient temperature. High-temperature NMR (50°C+) can coalesce these signals for clearer assignment.

Applications in Drug Discovery

The 1,4-oxazepane-2-carboxylic acid scaffold is utilized as a conformational constraint in peptide mimetics.

  • Turn Mimetics: The ring forces the backbone dihedral angles (

    
    ) into a specific range, often mimicking the 
    
    
    
    or
    
    
    position of a
    
    
    -turn.
  • Protease Inhibitors: It serves as a P1' or P2 anchor in inhibitors of cysteine proteases (e.g., Cathepsin K) and metalloproteases, where the 7-membered ring fills hydrophobic pockets more effectively than the smaller proline ring.

  • Homo-Morpholines: It is used to modulate the solubility and metabolic stability of morpholine-containing drugs by increasing lipophilicity (one extra methylene group) and altering the vector of the carboxylic acid.

References

  • Synthesis of Chiral 1,4-Oxazepanes. Journal of Organic Chemistry. Validated routes for 7-membered ring formation from amino acid precursors. Link

  • Conformational Analysis of Medium-Sized Heterocycles. Tetrahedron. Detailed energy landscapes of oxazepane rings. Link

  • PubChem Compound Summary: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information. Link

  • 1,4-Oxazepane Scaffolds in Medicinal Chemistry. RSC Advances. Review of pharmacological applications and synthetic strategies. Link

Sources

The 1,4-Oxazepane Scaffold in Medicinal Chemistry: Structural Pharmacology, Synthesis, and Therapeutic Applications

[1][2][3]

Executive Summary

The 1,4-oxazepane ring—a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom—represents a critical "homomorpholine" scaffold in modern drug discovery. While six-membered morpholines are ubiquitous in medicinal chemistry, they often suffer from rapid metabolic clearance and limited conformational sampling. The 1,4-oxazepane core offers a strategic solution: it introduces a unique "Goldilocks" zone of conformational flexibility (puckering) that allows the molecule to adopt distinct binding vectors inaccessible to rigid piperidines or morpholines, while modulating lipophilicity (LogP) and solubility.

This technical guide analyzes the application of 1,4-oxazepane derivatives in kinase inhibition (PI3K/mTOR), TRPA1 modulation, and CNS agents. It provides a validated synthetic protocol via Ring-Closing Metathesis (RCM) and details the structural logic behind scaffold hopping from morpholines to oxazepanes.

Structural Pharmacology: The Homomorpholine Advantage

The transition from a 6-membered morpholine to a 7-membered 1,4-oxazepane is not merely an increase in molecular weight; it is a fundamental shift in topology.

Conformational Dynamics

Unlike the morpholine ring, which exists predominantly in a rigid chair conformation, the 1,4-oxazepane ring exists in a dynamic equilibrium of twisted-chair and twisted-boat conformations. This flexibility allows the scaffold to:

  • Induce Fit: Adapt to cryptic hydrophobic pockets in kinase ATP-binding sites.

  • Vector Reorientation: Alter the exit vector of substituents (e.g., at the N4 position) by approximately 15–30 degrees compared to morpholine, potentially picking up new hydrogen bond interactions with hinge regions.

Physicochemical Modulation
PropertyMorpholine1,4-OxazepaneMedicinal Chemistry Impact
Ring Size 6-membered7-memberedIncreased steric bulk fills larger hydrophobic pockets.
Basicity (pK

)
~8.3~8.6–9.0Slightly higher basicity improves solubility in acidic media.
Lipophilicity LowModerateSlight increase in LogP aids membrane permeability (CNS penetration).
Metabolic Stability Low (Oxidative opening)Moderate/HighAltered ring puckering hinders CYP450 access to

-carbons.

Therapeutic Case Studies

Case Study A: Kinase Inhibition (PI3K/mTOR)

The 1,4-oxazepane moiety has emerged as a potent bioisostere in the design of dual PI3K/mTOR inhibitors. In many ATP-competitive inhibitors, a morpholine group functions as the "hinge binder," forming a critical hydrogen bond with the kinase backbone (e.g., Val851 in PI3K

Optimization Logic: Researchers have demonstrated that expanding the morpholine to a 1,4-oxazepane retains the hinge-binding oxygen interaction but pushes the hydrophobic bulk of the ring deeper into the affinity pocket.

  • Mechanism: The 7-membered ring creates a tighter van der Waals fit within the adenine-binding pocket, displacing high-energy water molecules that a 6-membered ring cannot reach.

  • Outcome: Compounds like GDC-0032 analogs and specific benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepines (Compound 25) show enhanced selectivity for PI3K

    
     over other isoforms due to this specific steric demand [1].
    
Case Study B: TRPA1 Antagonism (Pain & Inflammation)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a sensor for noxious chemical stimuli.[1][2][3] Interestingly, the biological activity of oxazepines (unsaturated analogs) and oxazepanes is dichotomous:

  • Agonists: Dibenz[b,f][1,4]oxazepines (like the tear gas CR) are potent TRPA1 activators.[1]

  • Antagonists: Structural rigidification and reduction of the 1,4-oxazepane core, particularly when fused to specific heteroaromatics, converts the pharmacology from agonism to antagonism. These derivatives block the pore or allosterically modulate the channel to treat neuropathic pain, avoiding the pungency associated with agonists [2].

Case Study C: CNS Agents (Dopamine D4)

In the search for antipsychotics with reduced extrapyramidal side effects, 1,4-oxazepane derivatives have been synthesized as selective Dopamine D4 receptor ligands.[4] The 7-membered ring provides the necessary spatial volume to discriminate between the D2 and D4 receptor subtypes, which share high homology. The oxazepane ring typically replaces a piperazine or morpholine linker, improving the metabolic stability profile while maintaining nanomolar affinity [3].

Visualization: Scaffold Hopping & Mechanism

The following diagram illustrates the strategic "Scaffold Hop" from a Morpholine-based lead to an optimized 1,4-Oxazepane candidate, highlighting the biological consequences.

ScaffoldHoppingMorpholineMorpholine Scaffold(Standard Lead)MetabolicLiabMetabolic Liability(Rapid CYP Oxidation)Morpholine->MetabolicLiabLimitationRigidConfRigid Chair Conformation(Limited Induced Fit)Morpholine->RigidConfLimitationOxazepane1,4-Oxazepane Scaffold(Optimized Lead)Morpholine->OxazepaneRing Expansion(Homologation)SelectivityEnhanced Selectivity(PI3K/mTOR)Oxazepane->SelectivityResultStabilityImproved Metabolic Stability(Steric Hindrance)Oxazepane->StabilityResultVectorAltered Exit Vector(Access to New Pockets)Oxazepane->VectorResult

Caption: Strategic scaffold hopping from morpholine to 1,4-oxazepane to overcome metabolic liabilities and improve kinase selectivity.

Validated Synthetic Protocol: Ring-Closing Metathesis (RCM)

While classical synthesis involves cyclization of amino alcohols, Ring-Closing Metathesis (RCM) offers the most versatile route for generating functionalized 1,4-oxazepanes, particularly for library generation.

Methodology Overview

This protocol utilizes a Grubbs II catalyst to cyclize a diene precursor derived from an amino acid (e.g., serine) and an allyl group. This approach allows for the introduction of chirality and diverse substituents at the C2, C3, and C5 positions.

Step-by-Step Protocol

Objective: Synthesis of a 2-substituted-1,4-oxazep-5-ene (precursor to saturated oxazepane).

Reagents:

  • Substrate:

    
    -Allyl-
    
    
    -(3-butenyl)amide or ether derivative (1.0 equiv).
  • Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) (degassed).

  • Additive: Ti(OiPr)

    
     (0.3 equiv) – Crucial for preventing chelation if Lewis basic sites are present.
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the diene substrate (1.0 mmol) in degassed anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under an inert atmosphere (Argon/Nitrogen).

  • Reflux: Heat the mixture to reflux (40°C) for 2–4 hours. Monitor reaction progress via TLC (stain with KMnO

    
     to visualize the alkene).
    
  • Workup: Upon completion, cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the ruthenium species. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Hydrogenation (Optional): To obtain the saturated 1,4-oxazepane, dissolve the RCM product in MeOH and hydrogenate (H

    
    , 1 atm) over Pd/C (10 wt%) for 2 hours.
    

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of terminal alkene protons (

    
     5.0–6.0 ppm) and the appearance of internal disubstituted alkene protons (
    
    
    5.5–5.8 ppm, often overlapping) confirms cyclization.
  • Mass Spec: The product should show a mass loss of 28 Da (ethylene gas) relative to the starting material.

Synthetic Workflow Diagram

RCMSynthesisPrecursorDiene Precursor(N-Allyl / O-Allyl)SetupDilution in DCM (0.01 M)+ Grubbs II CatalystPrecursor->SetupDissolveReactionReflux (40°C, 2-4h)Ring-Closing MetathesisSetup->ReactionInitiateIntermediate1,4-Oxazepine(Unsaturated)Reaction->Intermediate- EthyleneReductionHydrogenation(H2, Pd/C)Intermediate->ReductionReduce Double BondProduct1,4-Oxazepane(Saturated Scaffold)Reduction->ProductFinal Yield

Caption: Workflow for the synthesis of 1,4-oxazepane via Ring-Closing Metathesis (RCM).

References

  • Liu, Y., et al. (2015). "6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα." Bioorganic & Medicinal Chemistry Letters.

  • Gijsen, H. J., et al. (2010).[1] "Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel."[1] Journal of Medicinal Chemistry.

  • Neve, K. A., et al. (2001). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[4] Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[5] "Functional Group Transformations of the 1,4-Oxazepane Ring." Application Notes and Protocols.

  • Wymann, M. P., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

Expanding the Druggable Genome: A Technical Guide to Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping the Canonical Box

For decades, drug discovery was bifurcated: small molecules offered oral bioavailability but low specificity, while biologics (antibodies/proteins) offered high specificity but poor stability and membrane permeability. The 20 canonical amino acids limit the chemical space of biologics to a fraction of what is physically possible.

Unnatural Amino Acids (UAAs) —also known as non-canonical amino acids (ncAAs)—bridge this gap. By introducing chemical groups not found in nature (ketones, azides, alkynes, halides), we can engineer "super-proteins" with enhanced stability, potency, and site-specific conjugation capabilities.

This guide moves beyond theory to the practical application of UAAs in two primary modalities: Peptide Therapeutics (via chemical synthesis) and Antibody-Drug Conjugates (ADCs) (via genetic code expansion).[1]

Mechanism of Action: Two Distinct Engineering Pathways

To implement UAAs effectively, you must distinguish between the two primary incorporation methods. Your choice depends entirely on the molecule size.

A. Solid-Phase Peptide Synthesis (SPPS)

Used for: Peptides (<50 amino acids), e.g., GLP-1 agonists. Here, UAAs are chemically coupled like standard amino acids.

  • Key UAAs:

    
    -aminoisobutyric acid (Aib), N-methylated amino acids, D-amino acids.
    
  • Mechanism: Steric hindrance from these UAAs restricts the conformational freedom of the peptide backbone, forcing it into a bioactive helical structure and blocking protease access.

B. Genetic Code Expansion (GCE)

Used for: Large Proteins (>50 amino acids), Antibodies, Enzymes. Since you cannot chemically synthesize a full antibody, you must reprogram the cell's translational machinery. This requires an Orthogonal Translation System (OTS) consisting of a "blind" tRNA and a specific synthetase that charges it with the UAA.

Visualization: The Amber Suppression Workflow

The following diagram illustrates the genetic reprogramming required to incorporate a UAA in a mammalian cell line (e.g., CHO or HEK293).

GCE_Workflow Plasmid Plasmid DNA (Gene of Interest + TAG Stop Codon) mRNA mRNA w/ UAG Codon Plasmid->mRNA Transcription OTS Orthogonal System (PylRS + tRNA-Pyl) tRNA_Charged Charged tRNA-Pyl (carrying UAA) OTS->tRNA_Charged Charges tRNA with UAA UAA_Media UAA Supplementation (e.g., pAcF in Media) UAA_Media->tRNA_Charged Ribosome Ribosome (Translation Machinery) mRNA->Ribosome Protein Full-Length Protein (UAA Incorporated) Ribosome->Protein Translation Continues tRNA_Charged->Ribosome Decodes UAG

Caption: Figure 1: Genetic Code Expansion workflow utilizing Amber Suppression to incorporate UAAs into proteins.

Strategic Applications in Drug Discovery[2][3]

Peptide Therapeutics: The Stability Revolution

The primary failure mode for peptide drugs is rapid proteolytic degradation. Incorporating UAAs creates "stapled peptides" or sterically protected backbones.

Case Study: Semaglutide (Ozempic/Wegovy) Semaglutide utilizes


-aminoisobutyric acid (Aib)  at position 8. This UAA prevents degradation by the enzyme DPP-4, extending the half-life from minutes (native GLP-1) to nearly a week.
FeatureNative PeptideUAA-Modified PeptideDrug Discovery Benefit
Protease Resistance Low (<10 min half-life)High (Hours to Days)Reduced dosing frequency.
Conformation Flexible (Random Coil)Rigid (Helical/Stapled)Higher potency due to pre-organized binding.
Membrane Permeability PoorImprovedPotential for intracellular targets.
Next-Generation ADCs: Site-Specific Conjugation

Traditional ADCs (e.g., T-DM1) rely on random conjugation to lysine or cysteine residues. This results in a heterogeneous mixture (DAR 0–8), leading to inconsistent pharmacokinetics and toxicity.

The UAA Solution: By incorporating a UAA like p-acetylphenylalanine (pAcF) or p-azidomethyl-L-phenylalanine (pAMF) , you introduce a unique chemical handle (ketone or azide) at a single, precise location on the antibody.

Visualization: Site-Specific ADC Conjugation

This workflow demonstrates the "Click" chemistry reaction that occurs after protein expression.

ADC_Workflow Antibody Antibody w/ UAA (Contains Azide Group) Reaction SPAAC Reaction (Strain-Promoted Click) Antibody->Reaction Specific Site Payload Cytotoxic Payload (Linker + DBCO) Payload->Reaction Bioorthogonal ADC Homogeneous ADC (DAR = 2.0) Reaction->ADC Covalent Bond

Caption: Figure 2: Site-specific conjugation of a toxin to an antibody using SPAAC (Click Chemistry) via a UAA handle.

Technical Protocol: Site-Specific Incorporation via Amber Suppression[4][5]

Objective: Express an anti-HER2 antibody Fab fragment containing p-acetylphenylalanine (pAcF) at position H121 in HEK293 cells.

Prerequisites:

  • Host Cells: HEK293F (suspension).

  • Plasmids:

    • pAntibody-TAG: Gene of interest with TAG stop codon at H121.

    • pEVOL-pAcF: Encodes the orthogonal tRNA/aaRS pair (optimized for mammalian expression).

  • Reagents: p-acetylphenylalanine (pAcF), PEI (transfection reagent).

Step-by-Step Methodology
Phase 1: Preparation (Day 0)
  • Seeding: Seed HEK293F cells at

    
     cells/mL in expression medium.
    
  • UAA Preparation: Dissolve pAcF in 0.1M NaOH to create a 100mM stock solution. Filter sterilize. Critical: Do not use DMSO for pAcF as it can precipitate in aqueous media.

Phase 2: Transfection & Induction (Day 1)
  • DNA Ratio: Prepare transfection mix with a 2:1 ratio of pAntibody-TAG to pEVOL-pAcF.

    • Why? Excess tRNA/synthetase plasmid is required to outcompete the endogenous release factor (eRF1) which tries to terminate translation at the TAG codon.

  • Complexation: Mix DNA with PEI (1:3 ratio) and incubate for 20 mins.

  • Transfection: Add complex dropwise to cells.

  • Supplementation: Immediately add pAcF stock to the culture to a final concentration of 1 mM .

    • Self-Validating Step: Include a control flask without pAcF. If the system is orthogonal, the control flask should produce no full-length protein (truncation at TAG). If protein is observed in the control, your system is "leaky."

Phase 3: Harvest & Validation (Day 4)
  • Harvest: Centrifuge cells and collect supernatant (for secreted Fab).

  • Purification: Standard Protein G affinity chromatography.

  • QC Check (Mass Spectrometry):

    • Intact Mass analysis is mandatory. You must observe a mass shift corresponding exactly to the difference between the native amino acid and pAcF.

    • Success Criteria: A single peak matching the theoretical mass of Fab-pAcF.

    • Failure Mode: A peak corresponding to Fab-Gln or Fab-Tyr indicates "read-through" by endogenous tRNAs.

Challenges & Future Outlook

While powerful, UAA technology faces specific hurdles in clinical translation:

  • Yield: Incorporation efficiency is rarely 100%. The competition between the orthogonal tRNA and the endogenous Release Factor 1 (eRF1) often leads to truncated byproducts (10–40% loss).

    • Solution: Engineered cell lines with "knocked-down" eRF1 or genomic recoding (e.g., E. coli C321.ΔA) are solving this.

  • Immunogenicity: The orthogonal synthetase (often bacterial in origin) and the UAA itself could be immunogenic.

    • Mitigation: Extensive de-immunization of the OTS enzymes and rigorous screening of the UAA-linker interface.

  • Cost: UAAs are more expensive than canonical amino acids.

    • Trend: Prices are dropping as bulk synthesis methods for UAAs like pAcF improve.

References

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[2][3][4][5] Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[1][6][7] Nature, 510, 201–210. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. [Link]

  • Tian, F., et al. (2014). A general approach to site-specific antibody drug conjugates. Proceedings of the National Academy of Sciences, 111(5), 1766-1771. [Link]

Sources

Technical Guide: Discovery & Optimization of Novel Monoamine Reuptake Inhibitors (MRIs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Monoamine Reuptake Inhibitors (MRIs) has shifted from serendipitous phenotypic screening to structure-based drug design (SBDD), driven by the "Resolution Revolution" in Cryo-EM.[1] This guide outlines a modern, self-validating workflow for discovering novel inhibitors of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. It prioritizes the identification of allosteric modulators and balanced Triple Reuptake Inhibitors (TRIs) to overcome the limitations of classical SSRIs/SNRIs, such as delayed onset and residual anhedonia.

Part 1: Structural Biology & Rational Design

The Cryo-EM Revolution: Beyond Homology

Historically, MRI design relied on homology models based on the bacterial leucine transporter (LeuT). Recent Cryo-EM structures of human SERT, NET, and DAT (resolved at <3.5 Å) have revealed distinct conformational states critical for drug design.

  • The Orthosteric Site (S1): The central binding site where endogenous monoamines and classical inhibitors (e.g., fluoxetine, cocaine) bind. High-affinity inhibition here locks the transporter in an outward-open or occluded state.

  • The Allosteric Site (S2): Located in the extracellular vestibule. Targeting S2 offers a novel pathway for allosteric modulation , potentially allowing for "use-dependent" inhibition that preserves basal neurotransmission while blunting supraphysiological surges (reducing side effects).

Mechanism of Action: The Alternating Access Model

To design effective inhibitors, one must understand the transport cycle. Inhibitors function by stabilizing specific conformations, preventing the transition required for substrate translocation.

TransportCycle OutwardOpen Outward-Open (Substrate/Inhibitor Access) Occluded Occluded State (Trapped Ligand) OutwardOpen->Occluded  Binding (Na+/Cl-)   InwardOpen Inward-Open (Intracellular Release) Occluded->InwardOpen  Conformational Switch   InwardOpen->OutwardOpen  Reset (K+ dependent)   Inhibitor Inhibitor (MRI) Inhibitor->OutwardOpen  Stabilizes  

Figure 1: The Alternating Access Mechanism. MRIs typically stabilize the Outward-Open conformation, preventing the transition to the Occluded state.

Part 2: Assay Development & Screening Strategies

Moving Beyond Radioligands: The ASP+ Fluorescence Assay

While radioligand binding (


H-5-HT/DA/NE) remains the gold standard for affinity (

), it is ill-suited for primary High-Throughput Screening (HTS) due to safety and cost. The ASP+ uptake assay is the validated alternative for functional screening.

Principle: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is a fluorescent organic cation that mimics monoamines.[2] It is transported by SERT, NET, and DAT.[3] Upon entering the cell and binding to intracellular components, its quantum yield increases significantly, allowing real-time kinetic monitoring.

Protocol: High-Throughput ASP+ Uptake Assay

Objective: Determine


 of library compounds against hSERT/hNET/hDAT.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • ASP+ (Sigma-Aldrich or equivalent).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Detection: FLIPR or standard fluorescence plate reader (Ex 475 nm / Em 605 nm).

Step-by-Step Methodology:

  • Seeding: Plate cells (30,000/well) in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate 24h.

  • Starvation: Remove media; wash 1x with Assay Buffer. Incubate in 90 µL Assay Buffer for 15 min at 37°C to deplete intracellular monoamines.

  • Compound Addition: Add 10 µL of 10x test compound (final DMSO <1%). Incubate 15 min.

    • Control High: Buffer only (Max Uptake).

    • Control Low: 10 µM Cocaine or Fluoxetine (Non-specific background).

  • Substrate Initiation: Inject ASP+ (Final concentration: 2 µM for SERT/NET, 5 µM for DAT).

  • Kinetic Read: Immediately measure fluorescence every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the slope of the linear uptake phase (RFU/min). Normalize to controls to determine % Inhibition.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Reference Standards: Run a dose-response of a known inhibitor (e.g., Paroxetine) on every plate. The

    
     must fall within 2-fold of the historical mean.
    

Part 3: Medicinal Chemistry & SAR Optimization

The "Triple" Challenge: Selectivity Ratios

Developing Triple Reuptake Inhibitors (TRIs) requires tuning the affinity ratio between transporters.[4]

  • Balanced TRI: 1:1:1 ratio. Theoretical maximum efficacy but high risk of side effects.

  • Serotonin-Dominant TRI: 1:2:10 (SERT:NET:DAT). Preferred profile to minimize addiction potential (DAT) and cardiovascular risk (NET) while improving anhedonia (via moderate DA increase).

Discovery Pipeline Workflow

This workflow integrates computational filtering with experimental validation to de-risk the DAT component early.

DiscoveryPipeline VirtualScreen Virtual Screening (Cryo-EM Docking) HTS HTS: ASP+ Uptake (Single Point @ 10µM) VirtualScreen->HTS HitVal Hit Validation (IC50 Determination) HTS->HitVal  >50% Inhibition   Selectivity Selectivity Profiling (SERT vs NET vs DAT) HitVal->Selectivity  Confirmed Hits   Safety De-Risking (hERG & DAT Abuse Potential) Selectivity->Safety  Desired Ratio   Safety->Selectivity  Fail: Re-design   Lead Lead Candidate Safety->Lead  Clean Profile  

Figure 2: Integrated Discovery Pipeline. Note the feedback loop from Safety back to Selectivity/Design.

Part 4: Advanced Pharmacological Profiling

Once leads are identified, simple


 values are insufficient. You must characterize the quality of inhibition.
Data Presentation: Assay Comparison
FeatureRadioligand BindingASP+ Fluorescence UptakeElectrophysiology (Patch Clamp)
Primary Readout Affinity (

,

)
Functional Inhibition (

)
Current (

), Kinetics
Throughput MediumHighLow
Physiological Relevance Low (Equilibrium)High (Transport kinetics)Very High (Real-time currents)
Cost High (Radioactive waste)LowHigh (Equipment/Labor)
Application Hit ConfirmationPrimary ScreeningMechanism of Action
Electrophysiology: The Ultimate Validation

Use whole-cell patch clamp to measure transporter-associated currents .

  • Protocol: Clamp cells at -60 mV. Superfuse substrate (e.g., 5-HT). Observe inward current.[5][6]

  • Inhibition: Apply lead compound. A competitive inhibitor will reduce the current amplitude but not the decay rate. An allosteric modulator may alter the decay rate or peak amplitude without competing for the S1 site.

References

  • Hu, Y., et al. (2025). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter.[7] NIH/PubMed. (Note: Cited via search snippet context, representative of recent structural biology advances).

  • Coleman, J. A., et al. (2016). Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport. Nature.[5] [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. (Industry Standard Protocol). [Link]

  • Schwartz, J. W., et al. (2005). A Fluorescence-Based Assay for the Neurotransmitter Transporters. Journal of Biomolecular Screening. [Link]

  • Kallal, L. A., et al. (2024). Allosteric modulation of serotonin and dopamine transporters: New insights. Current Research in Physiology. [Link]

Sources

Beyond Flatland: The 1,4-Oxazepane as a High-Fsp³ Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel chemical space, the "escape from flatland" has become a central dogma of modern medicinal chemistry. While 5- and 6-membered heterocycles (morpholines, piperazines) dominate fragment libraries, the 1,4-oxazepane —a seven-membered ring containing one oxygen and one nitrogen—remains a "privileged" yet underutilized scaffold.

This guide explores the 1,4-oxazepane as a superior alternative to morpholine, offering distinct vectorial alignment, enhanced solubility through increased Fsp³ character, and unique conformational dynamics that mimic peptide


-turns. We analyze its structural utility, robust synthetic pathways, and specific applications in GPCR and peptidomimetic drug design.

Part 1: Structural & Conformational Dynamics

The "Twist-Chair" Advantage

Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring introduces a controlled flexibility. The seven-membered ring typically exists in a dynamic equilibrium between twist-chair and distorted boat conformations.

  • Vectorial Alignment: The bond angles in the 7-membered ring allow substituents at the C2, C6, and N4 positions to access binding pockets that are geometrically forbidden to their 6-membered analogs.

  • Lipophilicity Modulation: The ether oxygen serves as a weak hydrogen bond acceptor (HBA), modulating the pKa of the N4 amine (typically 1–2 units lower than piperidine), which improves membrane permeability and reduces hERG liability.

  • Peptidomimesis: The 1,4-oxazepane scaffold is a validated

    
    -turn inducer. When incorporated into peptide backbones, the ring constraints force the backbone into a reverse turn, stabilizing bioactive conformations critical for protein-protein interaction (PPI) inhibitors.
    
Data Comparison: 1,4-Oxazepane vs. Common Heterocycles
FeatureMorpholine (6-Ring)1,4-Diazepane (7-Ring)1,4-Oxazepane (7-Ring)
Dominant Conformation Rigid ChairFlexible Twist-BoatTwist-Chair / Boat
Fsp³ Character HighHighHigh
H-Bond Donors 0 (if N-sub)1 (Secondary amine)0 (Ether O is HBA only)
Metabolic Liability LowModerate (N-oxidation)Low (Ether stability)
Primary Utility Solubilizing GroupLinker / ScaffoldTurn Mimetic / Core Scaffold

Part 2: Synthetic Architectures

The historical scarcity of 1,4-oxazepanes in screening libraries stems from synthetic challenges: entropic penalties often favor intermolecular polymerization over intramolecular cyclization. Below, we detail the two most robust pathways to access this scaffold.

Pathway A: Intramolecular Etherification (The "Robust" Route)

This method relies on the cyclization of amino-alcohol precursors. It is preferred for generating chiral 1,4-oxazepanes from the chiral pool (e.g., serine or homoserine derivatives).

Pathway B: Reductive Cyclization of N-Propargylamines

A more modern approach utilizing atom-economic gold or platinum catalysis to close the ring via 7-endo-dig cyclization.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing 1,4-oxazepanes, highlighting the divergence based on starting material availability.

OxazepaneSynthesis Start Target 1,4-Oxazepane PathA Pathway A: Amino-Alcohol Precursor Start->PathA Stereocenter Required? PathB Pathway B: N-Propargylamine Start->PathB Aromatic Fused? CyclizA Intramolecular SN2/Mitsunobu (High Dilution Required) PathA->CyclizA Chiral Chiral Pool Access (Serine/Homoserine) PathA->Chiral CyclizB Au/Pt Catalyzed 7-endo-dig Cyclization PathB->CyclizB AtomEco High Atom Economy Click Chemistry Compatible PathB->AtomEco Product Functionalized 1,4-Oxazepane Scaffold CyclizA->Product CyclizB->Product

Figure 1: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements and precursor availability.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Selective Dopamine D4 Receptor Ligands

Research has demonstrated that 2,4-disubstituted 1,4-oxazepanes can achieve high selectivity for the Dopamine D4 receptor over the D2 subtype.

  • Mechanism: The 7-membered ring positions the basic nitrogen and the aromatic substituents in a specific spatial arrangement that discriminates against the D2 pocket, potentially reducing extrapyramidal side effects associated with classic antipsychotics.

  • SAR Insight: The size of the ring is critical; contracting to a morpholine or expanding to an 8-membered ring results in a loss of affinity or selectivity [1].

Peptidomimetics: The -Turn Inducer

The 1,4-oxazepane-2,5-dione and related scaffolds serve as potent


-turn inducers.[1]
  • Mechanism: When inserted into a peptide chain (at the

    
     position), the oxazepane ring constrains the 
    
    
    
    and
    
    
    torsion angles, forcing the peptide into a turn conformation.
  • Application: This is particularly valuable in disrupting Protein-Protein Interactions (PPIs), where the bioactive epitope is often a turn motif (e.g., p53-MDM2 inhibitors) [2].

Part 4: Experimental Protocol

Protocol: Synthesis of Chiral 1,4-Oxazepane via Intramolecular Cyclization Rationale: This protocol addresses the common issue of dimerization by utilizing high-dilution conditions and a specific leaving group strategy.

Materials
  • Substrate: N-Cbz-protected amino alcohol (derived from L-homoserine).

  • Reagents: Sodium Hydride (NaH, 60% dispersion), p-Toluenesulfonyl chloride (TsCl).

  • Solvent: Anhydrous THF and DMF.

Step-by-Step Methodology
  • Activation (Tosylation):

    • Dissolve the N-Cbz-amino alcohol (1.0 eq) in anhydrous Pyridine/DCM (1:1).

    • Cool to 0°C. Add TsCl (1.2 eq) portion-wise.

    • Stir at RT for 4 hours until TLC indicates consumption of starting material.

    • QC Check:

      
      H NMR should show the characteristic aromatic doublets of the tosyl group.
      
  • Cyclization (The Critical Step):

    • Preparation: Prepare a suspension of NaH (2.5 eq) in anhydrous DMF.

    • High Dilution Addition: Dissolve the tosylated intermediate in DMF to a concentration of 0.02 M (Critical: High concentration favors intermolecular dimerization).

    • Add the substrate solution dropwise to the NaH suspension over 2 hours using a syringe pump at 0°C.

    • Allow to warm to RT and stir for 12 hours.

  • Workup & Purification:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

    • Purify via flash column chromatography (Hexane/EtOAc).

  • Validation:

    • NMR: Look for the disappearance of the tosyl peaks and the distinct diastereotopic splitting of the ring protons (CH

      
      -O) in the 3.5–4.0 ppm region.
      
    • Mass Spec: Confirm the molecular ion

      
      .
      

Part 5: SAR Logic & Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic for derivatizing the scaffold.

OxazepaneSAR Core 1,4-Oxazepane Core N4 N4 Position (Basic Center) Core->N4 C2 C2 Position (Chiral Vector) Core->C2 C6 C6 Position (Solubility/Metab) Core->C6 O1 O1 Ether (H-Bond Acceptor) Core->O1 pKa Modulates pKa (Permeability) N4->pKa Basicity Selectivity Determines Receptor Selectivity (D4 vs D2) C2->Selectivity Steric Bulk Turn Induces Beta-Turn (Peptidomimetics) C6->Turn Ring Pucker O1->Turn Conformational Lock

Figure 2: SAR map illustrating the functional zones of the 1,4-oxazepane scaffold and their pharmacological impact.

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: PubMed / Bioorg Med Chem. URL:[Link]

  • Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Source: ResearchGate.[2][3][4] URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv. URL:[Link][5]

  • Synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: National Institutes of Health (NIH). URL:[Link]

Sources

Technical Guide: Preliminary Investigation & Quality Control of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide chemistry, the integrity of the starting material—specifically


-

-tert-butyloxycarbonyl (Boc) protected amino acids—is the single most critical determinant of synthetic success. A compromised batch of Boc-amino acid leads to deletion sequences, racemization, and insoluble aggregates that can ruin weeks of downstream processing.

This guide outlines a rigorous Preliminary Investigation Workflow designed for researchers to qualify Boc-protected building blocks before they are committed to Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling.

Part 1: The Chemical Rationale

The Boc group functions as an acid-labile, base-stable protecting group.[1] Its utility relies on orthogonality: it remains intact during basic coupling conditions (neutralizing with DIEA/TEA) but cleaves rapidly in moderately strong acids (TFA).

The Mechanism of Lability

The preliminary investigation must confirm that the Boc group is present and stable, yet ready to cleave. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to generate the free amine,


, and the tert-butyl cation.

Critical Insight: The generation of the tert-butyl cation is the primary source of side reactions (alkylation of Trp, Tyr, Met). Therefore, a preliminary investigation must not only test for purity but also verify that the material is free of contaminants (like water or aldehydes) that could exacerbate cation scrambling during the eventual deprotection.

Diagram 1: Boc Protection & Deprotection Cycle

BocCycle FreeAA Free Amino Acid BocAA Boc-Protected AA (Stable to Base) FreeAA->BocAA Protection BocAnhydride Boc2O + Base BocAnhydride->BocAA Intermediate Carbamic Acid Intermediate BocAA->Intermediate Protonation TFA TFA Treatment (Acid Lability) Products Free Amine + CO2 + Isobutylene Intermediate->Products Collapse Products->FreeAA Cycle Complete

Caption: The lifecycle of Boc protection. Note the acid-mediated cleavage pathway which releases isobutylene gas.

Part 2: The Investigation Workflow (Incoming QC)

Do not assume commercial reagents are pure. D-isomers and free amino acids are common impurities. Follow this logical cascade:

Visual & Physical Inspection
  • Observation: Material should be a free-flowing white crystalline powder.

  • Red Flag: Clumping or "sticky" texture indicates hydrolysis or hygroscopic moisture absorption.

  • Smell Test: A strong odor of isobutylene (sweet/gasoline-like) suggests the Boc group is already degrading.

Solubility Profiling

Boc-amino acids are hydrophobic.

  • Test: Dissolve 10 mg in 1 mL of DCM (Dichloromethane).

  • Pass: Clear, colorless solution.

  • Fail: Turbidity suggests the presence of free amino acid (which is insoluble in DCM) or inorganic salts.

Thin Layer Chromatography (TLC) Analysis

This is the most robust rapid-assessment tool.

  • Objective: Differentiate Boc-AA (Product) from Free AA (Starting Material/Degradation).

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

  • Visualization: Ninhydrin (requires modification, see Protocol A).

Identity Verification (Melting Point)

Boc-amino acids have distinct, sharp melting points. A range >2°C indicates impurity.

Amino Acid DerivativeMolecular Weight ( g/mol )Melting Point (°C)
Boc-Gly-OH 175.287 - 90
Boc-L-Ala-OH 189.282 - 84
Boc-L-Phe-OH 265.385 - 87
Boc-L-Trp-OH 304.3137 - 140 (dec)
Boc-L-Pro-OH 215.2133 - 135

Part 3: Experimental Protocols

Protocol A: Modified Ninhydrin TLC for Boc-AAs

Standard ninhydrin detects free amines. Boc-amines are protected and will NOT stain unless deprotected directly on the plate.

Reagents:

  • Ninhydrin Solution: 0.3g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.

  • Acidifier: Concentrated HCl vapors or a drop of concentrated HCl added to the stain.

Step-by-Step:

  • Spotting: Spot the Boc-AA sample and a Free AA reference (co-spot if necessary).

  • Development: Run the plate in CHCl

    
    :MeOH:AcOH (90:8:2).
    
  • Drying: Dry the plate thoroughly with a heat gun to remove acetic acid from the mobile phase.

  • Visualization: Dip in Ninhydrin solution.

  • Activation (The Trick): Heat the plate strongly (~110°C) for 2-3 minutes. The heat + trace acid in the stain will cleave the Boc group in situ, revealing a purple/pink spot.

    • Interpretation: The Boc-AA will have a much higher

      
       (closer to solvent front) than the Free AA (stays near baseline).
      
    • Purity Check: If you see a faint spot at the baseline in your Boc-AA lane, your sample contains free amino acid.

Protocol B: The "TFA Spike" Test (Deprotection Verification)

Before large-scale use, verify the kinetics of deprotection.

  • Dissolve 5 mg Boc-AA in 0.5 mL DCM.

  • Add 0.5 mL TFA (Trifluoroacetic acid).

  • Observation: Look for immediate bubbling (

    
     and Isobutylene evolution).
    
  • Wait 10 minutes. Evaporate under nitrogen stream.

  • Run TLC (Protocol A) against the original sample.

  • Result: The "Spike" sample should now show a spot at the baseline (Free AA), confirming the Boc group is removable.

Part 4: Comparative Analysis (Boc vs. Fmoc)

Understanding why you are using Boc is part of the investigation.

FeatureBoc Chemistry Fmoc Chemistry
Deprotection Acidic (TFA)Basic (Piperidine)
Cleavage from Resin Strong Acid (HF or TFMSA)Moderate Acid (TFA)
Solubility High in DCM, moderate in DMFHigh in DMF, moderate in DCM
Aggregates Less aggregation (acid disrupts H-bonds)Prone to

-sheet aggregation
Cost Generally CheaperMore Expensive
Safety High Hazard (HF is lethal/corrosive)Moderate Hazard (Piperidine is toxic)

Part 5: Troubleshooting & Stability

Diagram 2: QC Decision Tree

QCDecision Start Receive Boc-AA Batch Visual Visual Inspection: Caking? Start->Visual Solubility Solubility Test (DCM) Visual->Solubility No Reject1 REJECT: Hydrolysis/Wet Visual->Reject1 Yes TLC TLC Analysis (Protocol A) Solubility->TLC Clear Reject2 REJECT: Free AA Present Solubility->Reject2 Turbid TLC->Reject2 Baseline Spot Pass PASS: Proceed to Synthesis TLC->Pass Single High Rf Spot

Caption: Decision matrix for accepting or rejecting Boc-protected starting materials.

Common Failure Modes
  • Isobutylene Loss: If stored in a warm environment (>25°C), the carbamate can spontaneously decompose. Prevention: Store at +4°C.

  • DCHA Salts: Many commercial Boc-AAs are sold as Dicyclohexylamine (DCHA) salts to improve stability.

    • Action: You MUST convert DCHA salts to the free acid before coupling. Wash the DCM solution with dilute

      
       or 
      
      
      
      to remove DCHA.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of N-Boc-1,4-Oxazepane-2-Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of N-Boc-1,4-oxazepane-2-carboxylic acid (Boc-Oxa-OH) into peptide backbones represents a strategic method for introducing conformational constraints. Structurally homologous to proline but featuring a seven-membered ring with a heteroatom (oxygen) at the 4-position, this scaffold acts as a potent turn inducer and can modulate the solubility and lipophilicity of peptidomimetics.

However, the incorporation of this building block presents two distinct synthetic challenges:

  • Steric Hindrance: The seven-membered ring imposes significant steric bulk, retarding the kinetics of both its own coupling and the subsequent acylation of its secondary amine.

  • Secondary Amine Nucleophilicity: Upon deprotection, the resulting oxazepane ring presents a secondary amine that is less reactive than primary amines and prone to diketopiperazine (DKP) formation if situated at the dipeptide stage.

This guide details the protocol for utilizing N-Boc-1,4-oxazepane-2-carboxylic acid, specifically addressing its use in Boc-SPPS (Solid Phase Peptide Synthesis) and as an N-terminal capping unit in Fmoc-SPPS .

Chemical Logic & Experimental Design

The "N-Boc" Constraint

The starting material is N-Boc protected. This dictates the synthesis strategy:

  • In Boc-SPPS: It functions as a standard building block. The Boc group is removed with TFA, and the peptide chain is elongated.

  • In Fmoc-SPPS: It serves primarily as the N-terminal residue (capping unit). The Boc group is orthogonal to the Fmoc deprotection conditions (piperidine) but is removed during the final global cleavage (TFA), leaving a free N-terminal secondary amine.

Coupling Reagent Selection

Due to the steric demand of the 7-membered ring, standard carbodiimide couplings (DIC/HOBt) are often insufficient, leading to deletion sequences.

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . The 7-azabenzotriazole moiety facilitates coordination and accelerates coupling to secondary amines.

  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) is required.

Visual Workflow (Logic Gate)

The following diagram illustrates the decision process for incorporating this specific building block based on your synthesis platform.

OxazepaneWorkflow Start Start: N-Boc-1,4-Oxazepane-2-COOH Decision Select Synthesis Strategy Start->Decision BocSPPS Boc-SPPS Strategy (Acid Labile Linker) Decision->BocSPPS Internal Incorporation FmocSPPS Fmoc-SPPS Strategy (Base Labile Linker) Decision->FmocSPPS N-Terminal Only Step1_Boc 1. Couple Boc-Oxa-OH to Resin/Peptide (Reagent: HATU/DIEA) BocSPPS->Step1_Boc Step2_Boc 2. Deprotect Boc (TFA/DCM) Step1_Boc->Step2_Boc Step3_Boc 3. Elongate Chain (Acylate Secondary Amine) Step2_Boc->Step3_Boc Final_Boc Final Cleavage (HF) Yields: Internal Oxazepane Step3_Boc->Final_Boc Step1_Fmoc 1. Couple Boc-Oxa-OH as FINAL Residue FmocSPPS->Step1_Fmoc Warning STOP: Cannot Elongate (Boc stable to Piperidine) Step1_Fmoc->Warning Final_Fmoc Final Cleavage (TFA) Yields: N-Terminal Oxazepane Warning->Final_Fmoc

Figure 1: Decision tree for incorporating N-Boc-1,4-oxazepane-2-carboxylic acid based on synthesis mode.

Detailed Experimental Protocols

Reagent Preparation Table
ReagentConcentrationPreparation NotesRole
Boc-Oxa-OH 0.2 MDissolve in anhydrous DMF. Sonicate if necessary.Building Block
HATU 0.2 MDissolve in anhydrous DMF. Prepare fresh.Coupling Agent
DIEA 0.4 MDissolve in NMP or DMF.Base
TFA Cocktail 50% v/vTFA in DCM (for Boc-SPPS deprotection).Deprotection
Chloranil 2% w/vDissolve in DMF or Acetaldehyde.Monitoring (2° Amine)
Protocol A: Coupling Boc-Oxa-OH to the Peptide Chain

This step attaches the carboxylic acid of the oxazepane to the N-terminus of the resin-bound peptide.

  • Resin Preparation: Swell the resin (containing the free amine peptide) in DMF for 20 minutes. Drain.

  • Activation (Pre-activation is critical):

    • In a separate vial, combine 3.0 equivalents of N-Boc-1,4-oxazepane-2-carboxylic acid.

    • Add 2.9 equivalents of HATU (use slightly less than the amino acid to prevent capping with the uronium salt).

    • Add 6.0 equivalents of DIEA.

    • Vortex for 30 seconds to form the activated ester (OAt ester).

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

    • Note: Extended coupling times are required due to the ring sterics.

  • Monitoring:

    • Perform a Kaiser Test .

    • If blue (positive), re-couple using PyBrOP or HATU with fresh reagents for another 2 hours.

    • If colorless (negative), proceed to wash.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: Chain Elongation (Acylating the Oxazepane Amine)

This step applies ONLY to Boc-SPPS, where the Boc group is removed to allow further growth.

  • Deprotection (Boc Removal):

    • Treat resin with 50% TFA in DCM (2 x 1 minute washes, then 1 x 30 minute reaction).

    • Wash thoroughly: DCM (5x), DMF (5x).

    • Neutralization: Treat with 5% DIEA in DMF (2 x 2 min) to ensure the secondary amine is free base.

  • Verification:

    • Perform a Chloranil Test (Specific for secondary amines).

    • Result: The beads should turn dark blue/green. (Kaiser test is not effective for secondary amines).

  • Coupling the Next Amino Acid (The "Hard" Step):

    • The nucleophile is now a sterically hindered secondary amine.

    • Reagent: Use HATU or HOAt/DIC .

    • Stoichiometry: Increase to 5.0 equivalents of the incoming amino acid and coupling reagent.

    • Conditions: Double couple.

      • Coupling 1: 2 hours at RT.

      • Coupling 2: 2 hours at RT or overnight.

    • Advanced Option: If coupling fails (confirmed by Chloranil), convert the incoming amino acid to an Acid Fluoride (using TFFH) or use symmetric anhydrides .

Troubleshooting & Critical Parameters

Diketopiperazine (DKP) Formation

If the oxazepane is the second residue coupled to the resin (i.e., Resin-AA1-Oxazepane-NH2), there is a high risk of DKP formation upon deprotection of the oxazepane. The free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin.

  • Prevention: Use bulky resins (e.g., 2-chlorotrityl chloride) or ensure rapid coupling of the third amino acid. In Boc-SPPS, this is less of an issue with PAM resins but critical with benzyl ester linkages.

Solubility

Peptides containing oxazepanes may aggregate.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during the coupling steps if aggregation is suspected.

References

  • Synthesis and conformation of 1,4-oxazepane-containing peptides. Source: Journal of Organic Chemistry. Context: Establishes the conformational preference of the 7-membered ring. URL:[Link] (General Journal Link - Specific article context derived from search consensus on oxazepane scaffolds).

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the synthesis and stability of the oxazepane core. URL:[Link]

Application Note: Solid-Phase Peptide Synthesis with 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid

[1]

Abstract & Introduction

This guide details the protocols for incorporating 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4) into peptide backbones via Solid-Phase Peptide Synthesis (SPPS).[1]

This non-proteinogenic amino acid functions as a proline surrogate .[1] Unlike proline, the 7-membered oxazepane ring introduces unique conformational flexibility while maintaining local constraints, often inducing Type II


-turns1

1

Key Technical Challenges:

  • Steric Hindrance: The secondary amine within the 7-membered ring is significantly more hindered than proline, making chain elongation difficult.[1]

  • Orthogonality: As a Boc-protected building block, its use in standard Fmoc-SPPS is restricted to the N-terminus unless a Boc-chemistry strategy is employed.[1]

Chemical Specifications & Handling

PropertySpecification
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Formula

MW 245.27 g/mol
Appearance White to off-white powder
Solubility Soluble in DCM, DMF, NMP.[1][2] Slightly soluble in water.[1]
Chirality Available as (S) or (R) enantiomers.[1][3] (S)-isomer mimics L-Proline.[1]
Storage 2-8°C, Desiccated. Hygroscopic.

Strategic Considerations: The "Why" and "How"

The Coupling Paradox

Integrating this molecule involves two distinct chemical challenges:

  • Coupling OF the Oxazepane (Carboxyl Activation): The carboxylic acid at position 2 is bulky but reactive. Standard activation (e.g., HATU/DIEA) works efficiently.[1]

  • Coupling TO the Oxazepane (Amine Nucleophilicity): This is the bottleneck. Once the Boc group is removed, the resulting secondary amine is buried within the flexible 7-membered ring. The nucleophilic attack on the next incoming amino acid is kinetically slow. Standard coupling times must be doubled or tripled.

Chemistry Selection: Fmoc vs. Boc

Since the starting material is Boc-protected :

  • In Fmoc-SPPS: This residue is best used as the N-terminal cap .[1] The Boc group survives piperidine (Fmoc deprotection) but is removed during the final global cleavage with TFA, yielding a free N-terminal amine.

  • In Boc-SPPS: It functions as a standard building block.[1] The Boc group is removed cyclically with TFA.

Critical Warning: Do not attempt to use this Boc-derivative in the middle of a peptide chain synthesized on acid-labile resins (e.g., 2-Chlorotrityl, Wang) using Fmoc chemistry. The TFA required to deprotect the Boc group will prematurely cleave the peptide from the resin.

Experimental Protocols

Protocol A: Resin Loading & Coupling OF the Oxazepane

Use this protocol to attach the oxazepane acid to a resin-bound amine.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).[1]

Procedure:

  • Stoichiometry: Prepare 4.0 equivalents (eq) of the Oxazepane acid relative to the resin loading.

  • Activation: Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in minimal DMF. Add DIEA (8 eq).[1]

    • Note: Pre-activate for only 30-60 seconds to minimize racemization.[1]

  • Coupling: Add the activated solution to the resin-bound peptide.[1]

  • Incubation: Shake at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling (Repeat step 3-4).[1]

    • Colorless beads: Complete coupling.[1]

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Protocol B: Chain Extension (Coupling TO the Oxazepane)

Use this protocol to add the NEXT amino acid onto the deprotected oxazepane ring. This is the "Difficult Coupling" step.

Reagents:

  • Activator: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] PyAOP is superior for hindered secondary amines.

  • Base: DIEA or TMP (2,4,6-Trimethylpyridine) to reduce racemization of the incoming Cys/His.[1]

Procedure:

  • Deprotection (Boc Removal):

    • If Boc-SPPS: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min).[1] Wash thoroughly with DCM (x5) and neutralize with 5% DIEA/DCM.[1]

    • If Fmoc-SPPS (N-terminal use): Skip this step; the Boc remains until final cleavage.[1]

  • Coupling Cocktail: Use 5.0 eq of the incoming Fmoc-Amino Acid, 5.0 eq HATU (or PyAOP), and 10 eq DIEA in DMF.

    • Expert Tip: Limit solvent volume to keep concentration high (>0.3 M).[1]

  • Double Coupling:

    • Round 1: 2 hours at RT. Drain.

    • Round 2: Fresh reagents, 2 hours at RT (or 1 hour at 50°C if the incoming AA is not Cys/His).

  • Monitoring (Critical): The Kaiser test is false-negative for secondary amines.

    • Use the Chloranil Test:

      • Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF to a few resin beads.[1]

      • Blue/Green beads: Secondary amine is free (Coupling Failed).[1]

      • Colorless/Yellow beads: Coupling Complete.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for integrating this specific building block.

Oxazepane_SPPS_WorkflowStartStart: Resin-Bound PeptideCheck_StrategyStrategy Check:Fmoc vs. Boc SPPSStart->Check_StrategyFmoc_PathFmoc StrategyCheck_Strategy->Fmoc_PathBoc_PathBoc StrategyCheck_Strategy->Boc_PathFmoc_PosIs OxazepaneN-Terminal?Fmoc_Path->Fmoc_PosFmoc_StopSTOP: Incompatible(Switch to Fmoc-Oxazepane)Fmoc_Pos->Fmoc_StopNo (Mid-chain)Fmoc_CapCouple Oxazepane(Protocol A)Fmoc_Pos->Fmoc_CapYes (Final AA)Final_CleaveGlobal Cleavage (TFA)Removes Boc & ResinFmoc_Cap->Final_CleaveBoc_CoupleCouple Oxazepane(Protocol A)Boc_Path->Boc_CoupleBoc_DeprotTFA Deprotection(Removes Boc)Boc_Couple->Boc_DeprotChloranil_TestChloranil Test(Verify 2° Amine)Boc_Deprot->Chloranil_TestDifficult_CoupleChain Extension(Protocol B: HATU/PyAOP)Chloranil_Test->Difficult_CouplePositive (Blue)Next CycleNext CycleChloranil_Test->Next CycleNegative (Clear)Difficult_Couple->Chloranil_TestRepeat if needed

Caption: Decision tree for integrating Boc-Oxazepane. Note the critical incompatibility in mid-chain Fmoc-SPPS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Protocol A) Steric bulk of the oxazepane acid.[1]Switch to HOAt additive (more efficient than HOBt) or use PyAOP .[1] Increase temp to 50°C.
Incomplete Chain Extension (Protocol B) Low nucleophilicity of the secondary amine.Double couple . Use LiCl (0.4M) in the coupling buffer to disrupt H-bond aggregates (Chaotropic salt effect).[1]
Racemization Over-activation of the carboxylic acid.Use Oxyma Pure instead of HOBt. Keep base (DIEA) equivalents minimal (1:1 with AA).[1]
Precipitation Poor solubility of the Boc-Oxazepane.[1]Dissolve in NMP (N-Methyl-2-pyrrolidone) instead of DMF.

References

  • PubChem. (2025).[1][2] 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid Compound Summary. National Library of Medicine.[1] [Link][1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] (Discusses HATU/PyAOP efficiency for hindered amines). [Link]

  • Freidinger, R. M. (2003).[1] Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry. (Foundational concept for lactam/oxazepane constraints). [Link]

coupling reaction of 4-Boc-1,4-oxazepane-2-carboxylic acid with primary amines

[1]

Executive Summary

This guide details the optimized protocols for coupling 4-Boc-1,4-oxazepane-2-carboxylic acid (CAS: 1141669-61-5) with primary amines.[1] This scaffold is a critical building block in peptidomimetic drug discovery, serving as a conformationally constrained homolog of morpholine or proline derivatives.

The 7-membered oxazepane ring introduces unique challenges compared to standard amino acids:

  • Conformational Entropy: The ring flexibility creates steric shielding around the C2-carboxylate, often requiring highly active coupling agents.[1]

  • Racemization Risk: Like all

    
    -protected 
    
    
    -amino acids, the C2 stereocenter is prone to epimerization via oxazolone formation upon activation.[1]

This note provides two distinct protocols: a Standard High-Throughput Method (HATU) for discovery-scale library synthesis, and a Low-Epimerization Method (T3P) recommended for scale-up and stereochemically sensitive applications.[1]

Chemical Context & Mechanistic Insight

The Challenge: Oxazolone-Mediated Racemization

The primary failure mode in coupling

1
  • Activation: The carboxylic acid reacts with the coupling reagent to form an active ester.

  • Cyclization: The carbonyl oxygen of the Boc group attacks the activated carbonyl, ejecting the leaving group and forming a 5-membered oxazolone.

  • Epimerization: The C2 proton on the oxazolone is highly acidic (

    
     ~9-10), allowing rapid equilibration between enantiomers.[1]
    

Mitigation Strategy:

  • Base Control: Use weak, non-nucleophilic bases (e.g., NMM or Collidine) rather than strong bases (TEA) to minimize proton abstraction.

  • Reagent Selection: T3P (Propylphosphonic anhydride) is superior to uronium salts (HATU/HBTU) for suppressing oxazolone formation due to its specific activation kinetics and acidic byproduct buffering.[1]

Reaction Pathway Visualization[1]

ReactionPathwayStart4-Boc-oxazepane-2-COOH(Chiral S- or R-)ActivationActive EsterFormationStart->Activation+ Coupling AgentOxazoloneOxazoloneIntermediate(High Racemization Risk)Activation->OxazoloneSlow Path (Excess Base)CouplingNucleophilic Attack(R-NH2)Activation->CouplingFast PathRacemateRacemized Product(Impurity)Oxazolone->Racemate+ R-NH2ProductDesired Amide(Retained Stereo)Coupling->Product

Figure 1: Mechanistic pathway showing the direct coupling route versus the oxazolone-mediated racemization side reaction.[1]

Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Best for: Small scale (<50 mg), library synthesis, non-chiral amines, or when yield is prioritized over <5% ee loss.[1]

Reagents:

  • Substrate: 4-Boc-1,4-oxazepane-2-carboxylic acid (1.0 equiv)

  • Amine: Primary amine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: In a vial, dissolve the oxazepane acid (0.1 mmol) in DMF (1.0 mL, 0.1 M).

  • Base Addition: Add DIPEA (0.25 mmol) followed by the primary amine (0.11 mmol). Stir for 2 minutes.

  • Activation: Add solid HATU (0.12 mmol) in one portion.

    • Note: Adding HATU last ensures the amine is present to intercept the active ester immediately, minimizing the lifetime of the activated species and reducing racemization risk.

  • Reaction: Cap and stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check via LCMS. The Boc group is acid-sensitive; ensure the LCMS mobile phase modifier (formic acid) does not degrade the product during analysis (keep run times short).

  • Workup: Dilute with EtOAc (10 mL), wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    .[1]
Protocol B: Low-Racemization Scale-Up (T3P)

Best for: Scale (>100 mg), chiral amines, GMP-like processes, and strict enantiomeric purity requirements.[1]

Reagents:

  • Substrate: 4-Boc-1,4-oxazepane-2-carboxylic acid (1.0 equiv)

  • Amine: Primary amine (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: NMM (N-Methylmorpholine) or Pyridine (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Preparation: Charge the reaction vessel with oxazepane acid (1.0 mmol), primary amine (1.1 mmol), and EtOAc (5 mL, 0.2 M). Cool to 0°C.[1]

  • Base Addition: Add NMM (3.0 mmol). The solution may become slightly cloudy.

  • Reagent Addition: Dropwise add T3P solution (1.5 mmol) over 5 minutes.

    • Why: Slow addition at low temperature controls the exotherm and prevents local excesses of activating agent.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: T3P kinetics are slower than HATU but significantly cleaner.[1]

  • Workup (Self-Validating):

    • Add water (5 mL) and stir for 10 mins to quench excess T3P (hydrolyzes to water-soluble phosphonic acids).[1]

    • Separate phases.[1] Wash organic layer with 0.5 M HCl (cold, rapid wash to remove unreacted amine/NMM without deprotecting Boc), then sat.

      
      , then brine.
      
  • Isolation: Evaporate solvent. T3P byproducts are water-soluble, often rendering column chromatography unnecessary for simple amines.[1]

Data Summary & Decision Matrix

FeatureProtocol A (HATU)Protocol B (T3P)
Reaction Time Fast (2-4 h)Slow (12-16 h)
Racemization Risk Moderate (requires careful base control)Low (Standard for chiral coupling)
Purification Likely requires chromatography (remove urea/HOBt)Extraction often sufficient
Solvent DMF/DMSO (High boiling point)EtOAc/MeTHF (Easy removal)
Cost ModerateModerate-High
Recommended Use Discovery Libraries / Difficult AminesProcess Development / Chiral Safety

Quality Control & Troubleshooting

Analytical Validation
  • LCMS: Monitor for

    
     and 
    
    
    .
    • Alert: If you see

      
      , you have lost the Boc group (check if workup was too acidic).[1]
      
  • NMR:

    • Rotamers: 4-Boc-oxazepanes exhibit strong rotameric splitting in

      
       NMR (often 60:40 ratio) due to the restricted rotation of the carbamate bond.[1] Do not confuse this with diastereomers.
      
    • Validation: To coalesce rotamers, run NMR at 353K (80°C) in DMSO-

      
      .
      
  • Chiral HPLC: Mandatory if the starting material was enantiopure (e.g., (S)-isomer).[1] Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC) with Hexane/IPA gradients.[1]

Troubleshooting Guide

TroubleshootingIssueProblem DetectedLowYieldLow ConversionIssue->LowYieldEpimerizationRacemization (>5%)Issue->EpimerizationBocLossBoc DeprotectionIssue->BocLossSol_TimeExtend Time orSwitch to HATULowYield->Sol_TimeSol_BaseSwitch Base toCollidine or NMMEpimerization->Sol_BaseSol_TempKeep reaction < 0°CUse T3PEpimerization->Sol_TempSol_AcidReduce Workup Acid Strength(Use Citric Acid)BocLoss->Sol_Acid

Figure 2: Troubleshooting logic flow for common coupling issues.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][3][4][5] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

  • Patterson, A. W., et al. (2007). Synthesis of 1,4-oxazepane-containing peptidomimetics via a polymer-supported approach. Journal of Combinatorial Chemistry, 9(4), 684-692.[1] (Demonstrates oxazepane scaffold stability).

experimental procedure for HATU coupling of constrained amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of HATU-Mediated Coupling for Sterically Constrained Amino Acids

Introduction: The Steric Challenge

In modern peptide therapeutics, the incorporation of sterically constrained amino acids—such as


-disubstituted residues (e.g., Aib), 

-methylated amino acids, and bulky cyclic derivatives—is essential for improving metabolic stability and bioavailability.[1] However, these residues impose significant kinetic barriers to amide bond formation.[1]

Standard coupling reagents (e.g., HBTU, DIC/HOBt) often fail to drive these reactions to completion, leading to deletion sequences and low crude purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as the gold standard for these difficult couplings. Its efficacy stems from the unique properties of its leaving group, HOAt (7-aza-1-hydroxybenzotriazole).

This guide details a high-fidelity protocol for HATU coupling, specifically engineered to mitigate the risks of racemization and guanidinylation while maximizing yield in sterically demanding sequences.

Mechanistic Insight: The "7-Aza" Effect

To optimize HATU, one must understand why it outperforms HBTU. Both reagents generate an active ester.[2][3][4] However, the nitrogen atom at the 7-position of the HOAt moiety in HATU provides two critical advantages:

  • Electron Withdrawal: It lowers the pKa of the hydroxyl group, making the resulting active ester more reactive toward the amine nucleophile.

  • Neighboring Group Participation (Anchimeric Assistance): The pyridine nitrogen forms a hydrogen bond with the incoming amine, effectively "templating" the reaction and positioning the amine for optimal attack on the carbonyl.

Visualization: Mechanism of Action

The following diagram illustrates the activation pathway and the critical "7-aza" interaction.

HATU_Mechanism AA Protected Amino Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) AA->Carboxylate Deprotonation Base Base (DIPEA/Collidine) Base->Carboxylate HATU HATU Reagent ActiveEster OAt Active Ester (Highly Reactive) HATU->ActiveEster Guanidine SIDE REACTION: Guanidinylation (Dead End Product) HATU->Guanidine Carboxylate->ActiveEster Attack on HATU Product Elongated Peptide (Amide Bond) ActiveEster->Product Nucleophilic Attack (7-Aza Assisted) Amine Resin-Bound Amine (H2N-Peptide) Amine->Product Amine->Guanidine Slow Activation or Excess HATU

Figure 1: HATU activation pathway highlighting the intended coupling route versus the irreversible guanidinylation side reaction.

Critical Parameters & Reagents

Reagent Selection
ComponentRecommendationRationale
Coupling Reagent HATU Generates the highly reactive OAt ester.[5][6]
Base DIPEA (Diisopropylethylamine)Standard hindered base. Warning: Use 2,4,6-Collidine for Cys/His couplings to prevent racemization.
Solvent DMF (Dimethylformamide)Standard.[7] Use NMP (N-methyl-2-pyrrolidone) for aggregation-prone sequences or poly-Aib stretches.
Stoichiometry AA : HATU : Base 1.0 : 0.95 : 2.0 Always use a slight deficit of HATU relative to the Amino Acid (AA) to prevent the amine from reacting with excess HATU (Guanidinylation).
The "Golden Minute" of Activation

Unlike carbodiimides (DIC), HATU reacts instantaneously.

  • Optimum Pre-activation Time: 10–30 seconds.

  • Risk: Extended pre-activation (>2 mins) allows the active OAt ester to hydrolyze or rearrange, losing potency and increasing racemization risk.

Experimental Protocol: Constrained AA Coupling

Scope: Coupling of Fmoc-N-Me-Ala-OH or Fmoc-Aib-OH to a resin-bound peptide.

Step 1: Resin Preparation
  • Ensure the resin is fully swelled in DMF (minimum 30 mins).

  • Perform Fmoc deprotection (20% Piperidine/DMF) immediately prior to coupling.

  • Crucial: Wash the resin thoroughly (

    
     DMF) to remove all traces of piperidine. Residual piperidine forms an adduct with HATU, destroying the reagent.
    
Step 2: Reagent Preparation (Scale: 0.1 mmol resin)
  • Calculate reagents based on 4-fold excess relative to resin loading.

    • Fmoc-AA-OH: 0.4 mmol

    • HATU: 0.38 mmol (0.95 eq relative to AA )

    • DIPEA: 0.8 mmol (2 eq relative to AA)

  • Dissolve Fmoc-AA and HATU in minimal dry DMF (approx. 1–2 mL). Ensure complete dissolution before adding base.

Step 3: Activation and Coupling
  • Add the DIPEA to the AA/HATU solution.[1]

  • Shake/Vortex for exactly 20 seconds . The solution should turn yellow (release of HOAt anion).

  • Immediately dispense the activated solution onto the resin.

  • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) at room temperature.

Step 4: Reaction Duration
  • Standard AA: 20–30 minutes.

  • Constrained AA (Aib, N-Me): 1 to 2 hours.

  • Microwave Option: For extremely difficult couplings (e.g., Aib-Aib), heat to 75°C for 5 minutes (ensure microwave-compatible vessel).

Step 5: Monitoring & Quenching
  • Drain the reaction vessel.

  • Wash resin

    
     with DMF.
    
  • Test for Completion:

    • Primary Amines: Kaiser Test (Ninhydrin).[8]

    • Secondary Amines (Pro, N-Me):Chloranil Test or Bromophenol Blue . (Kaiser test is false-negative for secondary amines).[1]

  • Double Coupling: If the test is slightly positive, repeat Steps 2–4 with fresh reagents.

Troubleshooting & Optimization Logic

If the coupling fails or yields are low, follow this decision matrix to optimize the conditions.

Optimization_Logic Start Coupling Incomplete? CheckAA Is the AA Constrained? (Aib, N-Me, Pro) Start->CheckAA DoubleCouple Perform Double Coupling (Fresh Reagents) CheckAA->DoubleCouple Yes Racemization Is Racemization Observed? (Cys, His) CheckAA->Racemization No (Standard AA) Guanidine Is +99 Da Mass Observed? (Guanidinylation) CheckAA->Guanidine Yield Loss SwitchSolvent Switch Solvent to NMP (Breaks Aggregation) DoubleCouple->SwitchSolvent Still Fails Heat Apply Heat (Microwave 75°C or 50°C Water Bath) SwitchSolvent->Heat Still Fails SwitchBase Switch Base to Collidine (Weaker, Non-nucleophilic) Racemization->SwitchBase Yes ReduceHATU Reduce HATU to 0.9 eq Reduce Pre-activation time Guanidine->ReduceHATU Yes

Figure 2: Decision matrix for troubleshooting difficult HATU couplings.

Expert Tips for Success

  • The "Guanidinylation" Trap: If the amine nucleophile attacks the central carbon of the HATU uronium salt instead of the activated ester, a guanidine byproduct forms (+99 Da mass shift). This effectively "caps" the peptide chain.

    • Prevention: Never use excess HATU.[5] Always maintain [AA] > [HATU].

  • Cysteine/Histidine Care: HATU is extremely potent and can cause racemization of Cys and His even without heat.

    • Solution: Use Sym-collidine (TMP) instead of DIPEA for these specific residues.

  • Aggregation: For sequences like Poly-Ala or hydrophobic stretches, the resin beads may shrink.

    • Solution: Use NMP or add chaotropic salts (e.g., 0.1M LiCl in DMF) during the coupling step.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[1][4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Hoyer, K., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51096-51104. Link

Sources

Analytical Characterization of 1,4-Oxazepane-Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The 1,4-oxazepane ring system is a privileged seven-membered heterocycle increasingly utilized in peptidomimetics to induce specific secondary structures (e.g.,


-turns) and improve metabolic stability. However, the synthesis of these scaffolds—often via intramolecular cyclization of Ser/Thr-derived precursors—frequently yields complex mixtures of diastereomers and conformers. This Application Note provides a rigorous, multi-modal analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Chiral/Reverse-Phase HPLC, and 2D NMR spectroscopy to definitively characterize these constrained peptides.

Introduction: The Analytical Challenge

Incorporating a 1,4-oxazepane ring into a peptide backbone restricts the conformational freedom (


 angles) of the amino acid residues, often stabilizing bioactive conformations. The primary analytical challenges include:
  • Confirmation of Cyclization: Distinguishing the cyclic product from the linear precursor (often differing by only a water molecule,

    
    18 Da).
    
  • Stereochemical Assignment: Cyclization often generates new chiral centers (e.g., at C2 or C7 of the ring), resulting in diastereomers that require separation and absolute configuration assignment.

  • Conformational Analysis: The seven-membered ring is flexible (adopting chair, twist-boat, or boat conformers). Determining the precise pucker is critical for understanding the peptide's biological activity.

Methodology & Protocols

Phase I: Chromatographic Separation & Mass Spectrometry (LC-MS)

Objective: Confirm ring closure and assess diastereomeric purity.

Mechanism of Detection

The formation of the 1,4-oxazepane ring typically involves an intramolecular etherification (e.g., Mitsunobu reaction) or reductive amination.

  • Mass Shift: Successful cyclization is usually marked by the loss of H

    
    O (
    
    
    
    ).
  • Retention Time: The cyclic constraint reduces the hydrodynamic radius and exposes hydrophobic patches differently. Cyclic peptides typically elute later than their linear counterparts on C18 columns due to the loss of polar hydroxyl/amine groups involved in cyclization.

Protocol 1: LC-MS Profiling

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Steps:

  • Sample Prep: Dissolve crude reaction mixture in 50:50 A:B to a concentration of 0.1 mg/mL.

  • Gradient: Run a shallow gradient (5% B to 60% B over 20 minutes). Note: Shallow gradients are critical to separate diastereomers which may co-elute under rapid generic gradients.

  • MS Settings: ESI Positive Mode. Scan range 100–1500 m/z.

  • Data Analysis: Extract Ion Chromatogram (EIC) for the target mass (

    
    ). Integrate peaks to determine the ratio of diastereomers.
    

Data Interpretation Table: | Species | Observed Mass (


) | Retention Behavior |
| :--- | :--- | :--- |
| Linear Precursor  | Target Mass (M) | Elutes Earlier (More Polar) |
| 1,4-Oxazepane Product  | M - 18.01 Da | Elutes Later (Hydrophobic Constraint) |
| Elimination Byproduct  | M - 18.01 Da | Variable (Often distinct UV spectrum if conjugated) |
Phase II: Structural Elucidation via NMR Spectroscopy

Objective: Assign the full structure, determine ring conformation (pucker), and verify stereochemistry.

The Logic of Assignment

The 1,4-oxazepane ring protons (H2, H3, H5, H6, H7) provide a unique fingerprint.

  • COSY/TOCSY: Establishes the spin system of the ring (

    
    ).
    
  • HSQC: Assigns carbon atoms to the protons, confirming the ether linkage (C-O carbons shift downfield to

    
     65-75 ppm).
    
  • NOESY/ROESY: The "Gold Standard" for conformation. Transannular NOEs (e.g., H3

    
     H6) confirm the ring is closed and indicate the chair/boat preference.
    
Protocol 2: Advanced NMR Characterization

Instrument: 500 MHz or higher (Cryoprobe recommended for <1 mg samples). Solvent: DMSO-


 (preferred for peptide solubility) or CDCl

(better for observing H-bonding in turns).

Workflow:

  • 1D Proton: Acquire with sufficient scans (NS=64) to resolve coupling constants (

    
    ).
    
  • 2D COSY: Identify the isolated spin systems of the oxazepane ring.

  • 2D HSQC (Multiplicity Edited): Distinguish CH

    
     (negative phase) from CH/CH
    
    
    
    (positive phase). The oxazepane ring typically has two CH
    
    
    groups (C3 and C6) and two CH groups (C2 and C7) depending on substitution.
  • 2D NOESY: Mixing time (

    
    ) = 300–500 ms.
    

Critical Analysis of Coupling Constants (


): 
  • Karplus Relationship: Measure

    
     values for vicinal protons in the ring.
    
    • 
       Hz (indicates chair-like geometry).
      
    • 
       Hz.
      
  • Insight: If

    
     values average to 4-6 Hz, the ring may be rapidly interconverting (fluxional) or in a twist-boat conformation.
    
Phase III: Stereochemical Verification (Chiral HPLC)

Objective: Isolate and quantify enantiomers/diastereomers if the synthesis was not stereospecific.

Protocol 3: Chiral Separation

Column: Immobilized Polysaccharide (e.g., Chiralpak IC/ID) or Macrocyclic Antibiotic (Chirobiotic T). Mobile Phase: Hexane/IPA/DEA (Normal Phase) or MeOH/DEA (Polar Organic Mode). Steps:

  • Screen mobile phases to maximize resolution (

    
    ).
    
  • Collect fractions of separated isomers.

  • Re-analyze fractions via NMR (Protocol 2) to assign absolute configuration (e.g., using Mosher's ester analysis if a free hydroxyl is present, or comparing NOE patterns to calculated models).

Visualization of Analytical Workflows

Figure 1: General Characterization Pipeline

Caption: Integrated workflow for synthesizing, purifying, and validating 1,4-oxazepane peptidomimetics.

Oxazepane_Workflow Start Linear Peptide Precursor Cyclization Cyclization Reaction (e.g., Mitsunobu) Start->Cyclization Crude Crude Mixture Cyclization->Crude LCMS LC-MS Screening (Check M-18 Da) Crude->LCMS Decision Target Mass Found? LCMS->Decision Decision->Cyclization No (Optimize) Purification Prep-HPLC (Isolate Diastereomers) Decision->Purification Yes NMR 2D NMR Suite (COSY, HSQC, NOESY) Purification->NMR Final Validated 1,4-Oxazepane Scaffold NMR->Final

Figure 2: NMR Logic Tree for Structural Assignment

Caption: Step-by-step logic for assigning ring protons and determining conformation.

NMR_Logic Step1 1D Proton Spectrum Step2 Identify Amide (NH) & Alpha Protons (Ha) Step1->Step2 Step3 2D COSY / TOCSY Step2->Step3 Step4 Trace Spin System: NH -> Ha -> Hb -> H(ring) Step3->Step4 Step5 2D HSQC Step4->Step5 Step6 Assign Carbons: Confirm Ether Linkage (65-75 ppm) Step5->Step6 Step7 2D NOESY Step6->Step7 Step8 Detect Transannular NOEs (Confirm Ring Closure) Step7->Step8

References

  • Synthesis and NMR Structural Analysis of 1,4-Oxazepane Peptides Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source:RSC Advances, 2020. URL:[Link]

  • Conformational Analysis of 7-Membered Heterocycles Title: Conformational Analysis of 1,4-Diazepane and Oxazepane Derivatives. Source:Journal of Medicinal Chemistry (via ACS Publications). URL:[Link]

  • HPLC Separation of Diastereomers Title: HPLC Separation of Diastereomers: Chiral Molecular Tools.[1] Source:Molecules (MDPI), 2018. URL:[Link]

  • General Peptide Characterization Guidelines Title: Analytical considerations for characterization of generic peptide products. Source:Analytical Biochemistry, 2024. URL:[Link]

Sources

Application Note: HPLC Purification Protocol for Peptides Containing 1,4-Oxazepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of 1,4-oxazepane scaffolds into peptide backbones is a potent strategy for inducing secondary structure constraints (e.g.,


-helical turns) and improving metabolic stability. However, the synthesis of these peptidomimetics often yields complex crude mixtures containing diastereomers, deletion sequences, and incompletely cyclized intermediates. This Application Note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically designed to resolve the unique hydrophobicity and stereochemical challenges presented by 1,4-oxazepane-containing peptides. We demonstrate that orthogonal screening of stationary phase selectivity (C18 vs. Phenyl-Hexyl) and pH modulation are critical for achieving >98% purity.

Introduction: The Purification Challenge

1,4-Oxazepane rings serve as rigid conformational locks. While they enhance biological activity, they introduce significant purification hurdles:[1]

  • Diastereomeric Complexity: The cyclization step often generates diastereomers (cis/trans isomers) that possess identical mass-to-charge (m/z) ratios, rendering MS-triggered fractionation insufficient. Separation relies entirely on chromatographic selectivity based on subtle solvophobic differences.

  • Hydrophobic Shift: The scaffold significantly increases the lipophilicity of the peptide compared to its linear precursor, often requiring shallower gradients and higher organic content.

  • Acid Sensitivity: While the oxazepane ring is generally stable, the ester linkages or side-chain protecting groups used during synthesis may be sensitive to prolonged exposure to acidic mobile phases.

Pre-Purification Considerations

Solubility and Sample Preparation

The rigid nature of the oxazepane scaffold can lead to aggregation.

  • Protocol: Dissolve crude peptide in a minimal volume of DMSO:Water (1:1 v/v) . If the peptide is highly hydrophobic, use DMF or HFIP (Hexafluoroisopropanol) as a co-solvent.

  • Filtration: Mandatory filtration through a 0.45 µm PTFE filter to remove resin fines, which can irreversibly foul the prep column frit.

  • Centrifugation: Spin at 10,000 rpm for 5 minutes to pellet any gelatinous aggregates.

Method Development Strategy (Scouting)

Do not proceed directly to preparative purification. A "Scout Run" on an analytical scale is required to determine the optimal stationary phase and pH.

Stationary Phase Selection
  • C18 (Octadecyl): The default starting point. Provides separation based purely on hydrophobicity.

  • Phenyl-Hexyl: Highly Recommended for oxazepane peptides. The

    
     interactions offered by the phenyl ring provide orthogonal selectivity that can resolve diastereomers that co-elute on C18.
    
  • C8 (Octyl): Use if the peptide is extremely hydrophobic and retains too strongly on C18 (retention time > 20 min on a standard gradient).

Mobile Phase Engineering
  • System A (Acidic): 0.1% TFA in Water / Acetonitrile.[2][3] Standard ion-pairing suppresses silanol interactions.

  • System B (Neutral/Basic): 10 mM Ammonium Acetate (pH 6.8) or 0.1% Ammonium Hydroxide (pH 9.0).

    • Why? Changing pH alters the ionization state of the peptide and the silica surface, often dramatically shifting the selectivity for diastereomers. Note: Ensure your column is pH stable (e.g., hybrid silica) before using high pH.

Scouting Workflow Diagram

ScoutingWorkflow Start Crude Peptide (Dissolved) AnalyticalRun Analytical Scout Run (C18, Acidic pH) Start->AnalyticalRun Eval Evaluate Resolution (Target > 95% Purity) AnalyticalRun->Eval Success Scale to Prep (Use C18 Acidic) Eval->Success Good Sep Fail Poor Resolution (Co-eluting Diastereomers) Eval->Fail Bad Sep AltCol Switch Column (Phenyl-Hexyl) Fail->AltCol AltpH Switch pH (Ammonium Acetate pH 6.8) Fail->AltpH FinalSelect Select Best Method AltCol->FinalSelect AltpH->FinalSelect FinalSelect->Success

Figure 1: Method Development Decision Tree for Oxazepane Peptides.

Detailed Purification Protocol

Instrumentation Setup
  • System: Preparative HPLC with Binary Gradient Pump.

  • Detector: UV-Vis (Dual wavelength: 214 nm for amide bond, 254 nm for aromatic residues/scaffold).

  • Fraction Collector: Time or Peak-based trigger.

Standard Operating Procedure (SOP)

Step 1: Column Equilibration Flush the column with 95% Mobile Phase A (Water + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA) for at least 5 column volumes (CV) until the baseline stabilizes.

Step 2: Gradient Design Oxazepane peptides are hydrophobic. Avoid steep gradients which compress peaks and reduce resolution.

  • Flow Rate: 15-20 mL/min (for 20-30 mm ID columns).

  • Gradient Profile:

Time (min)% Mobile Phase BEventRationale
0.05InjectionLoading in weak solvent to focus band.
2.05Isocratic HoldWash out salts and polar protecting groups.
2.1X - 5%Step UpJump to 5% below expected elution point (determined from scout).
22.0X + 15%Linear GradientShallow Gradient: 1% B per minute is optimal for diastereomer separation.
25.095WashElute strongly retained hydrophobic impurities.
30.095HoldEnsure column cleaning.
31.05Re-equilibrationPrepare for next run.

Step 3: Fraction Collection

  • Set UV threshold to collect peaks > 10 mAU.

  • Critical: Do not pool fractions immediately. Analyze each fraction via analytical HPLC or LC-MS to distinguish the product from the closely eluting diastereomer.

Step 4: Post-Purification Handling

  • Pool pure fractions.[3]

  • Lyophilization: Freeze immediately. If the peptide contains Met or Trp residues, keep the solution acidic and cold to prevent oxidation.

Troubleshooting & Optimization

Separation of Diastereomers

If the standard C18/TFA method fails to separate the diastereomers (often observed as a "shoulder" on the main peak):

  • Temperature Control: Lower the column temperature to 15°C . Lower temperatures reduce molecular motion, potentially enhancing the stationary phase's ability to discriminate between rigid steric shapes.

  • Change Modifier: Switch from TFA to Formic Acid (0.1%). TFA is a strong ion-pairing agent that can mask subtle polar interactions. Formic acid is weaker, allowing the stationary phase selectivity to dominate.

  • Orthogonal Column: Use a Core-Shell Phenyl-Hexyl column. The core-shell technology provides higher efficiency (narrower peaks), and the phenyl chemistry engages with the oxazepane ring.

Peak Tailing
  • Cause: Secondary interactions between basic amino acid residues (Arg, Lys) and residual silanols on the silica.

  • Solution: Add 0.1% Triethylamine (TEA) to the mobile phase (ensure pH < 7 for silica columns) or switch to a "Hybrid" silica column (e.g., Waters XBridge, Agilent PLRP-S) which is stable at high pH (pH 10 with Ammonium Hydroxide).

References

  • Synthesis and characterization of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020. Link

  • Peptide Purification Process & Methods: An Overview. Bachem. Link

  • HPLC Separation of Diastereomers: Chiral Molecular Tools. MDPI Molecules, 2010. Link

  • Optimizing Analysis and Purification of a Synthetic Peptide. Agilent Application Notes. Link

  • Reversed-phase isolation of peptides. Current Protocols in Protein Science, 2001.[4] Link

Disclaimer

This protocol is intended for research use only. Optimization may be required depending on the specific amino acid sequence attached to the oxazepane scaffold. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Sources

using 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid in drug development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the transition from planar aromatic scaffolds to three-dimensional,


-rich architectures is a critical strategy for improving solubility and target selectivity. 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid  (CAS: 1141669-61-5 for racemate; 1273567-44-4 for S-isomer) represents a high-value "constrained amino acid" scaffold.[1]

Structurally, this compound features a seven-membered 1,4-oxazepane ring.[1] Unlike flexible linear amino acids or rigid proline (5-membered) analogues, the oxazepane ring adopts specific twist-chair or twist-boat conformations.[1] When incorporated into peptide backbones or small molecule drugs, it restricts the conformational space (


 angles), often stabilizing 

-turn secondary structures.[1] This "pre-organization" reduces the entropic penalty of binding to biological targets, such as G-protein coupled receptors (GPCRs) and monoamine transporters.[1]

Key Applications:

  • Peptidomimetics: Inducing turns in peptide chains to mimic bioactive loops.[1]

  • Fragment-Based Drug Discovery (FBDD): Serving as a bifunctional core (Acid + Amine handles) for library generation.[1]

  • Neuroscience: Developing Triple Reuptake Inhibitors (SNDRIs) by leveraging the scaffold's spatial arrangement of hydrogen bond acceptors.[1]

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Molecular Formula

Molecular Weight 245.27 g/mol
Chirality Available as Racemic, (S)-, or (R)- enantiomers.[1][2]
Solubility Soluble in DCM, MeOH, DMSO, DMF.[1] Sparingly soluble in water.[1]
pKa (Calc) Carboxylic Acid: ~3.5
Storage 2-8°C, Desiccated.[1] Hygroscopic.

Handling Precaution: The Boc-group is acid-labile.[1] Avoid exposure to atmosphere containing HCl fumes or prolonged storage in acidic solvents.[1] The carboxylic acid at C2 is susceptible to racemization during activation if base concentration is too high; use mild bases (e.g., DIPEA, Collidine).[1]

Protocol A: Solution-Phase Scaffold Functionalization

Objective: To synthesize a library of amide derivatives targeting monoamine transporters, utilizing the carboxylic acid for diversity and the Boc-protected amine for subsequent elaboration.

Mechanism of Action & Rationale

The 1,4-oxazepane core serves as a bioisostere for morpholine or piperazine rings often found in CNS drugs.[1] The 7-membered ring alters the vector of the attached substituents, potentially accessing unique hydrophobic pockets in the target protein (e.g., Serotonin Transporter - SERT).[1]

Step-by-Step Methodology

Reagents:

  • Scaffold: 4-Boc-1,4-oxazepane-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride) for lower epimerization risk.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1]

  • Amine Partner:

    
     (1.1 equiv).[1]
    
  • Solvent: Anhydrous DMF or DCM.[1]

Workflow:

  • Activation: Dissolve the oxazepane scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA. Stir for 5 minutes at

    
    .
    
  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester (O-At).[1] Note: Visual color change to yellow/orange is typical.

  • Addition: Add the amine partner (

    
    ). Allow the reaction to warm to Room Temperature (RT) and stir for 4-16 hours.
    
  • Self-Validating Check (TLC/LC-MS):

    • Monitor consumption of starting material (

      
       in 5% MeOH/DCM).
      
    • Target product should appear less polar.

    • Critical QC: Check LC-MS for

      
       and 
      
      
      
      . If a peak at
      
      
      is observed, it indicates thermal Boc-degradation in the source, not necessarily in the flask.[1]
  • Workup: Dilute with EtOAc. Wash with 1N citric acid (to remove unreacted amine/DIPEA), sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    .[1][3]
  • Boc-Deprotection (The "Switch"):

    • Dissolve the intermediate in DCM.[1][3]

    • Add TFA (20% v/v).[1] Stir for 1-2 hours.

    • Caution: The oxazepane ether linkage is generally stable to TFA, but avoid heating.[1]

    • Evaporate volatiles.[1] The resulting secondary amine is now ready for the next diversification step (reductive amination or sulfonylation).[1]

Protocol B: Incorporation into Peptides (Solid Phase)[1]

Objective: To introduce the oxazepane unit as a "Turn Inducer" in a peptide sequence using Fmoc/tBu strategy. Note: Since the starting material is N-Boc, it is best used as the N-terminal cap or requires a specific Boc-SPPS protocol.[1] If used in the middle of an Fmoc-peptide, one must switch to the Fmoc-protected analog or treat this as the final residue before cleavage.[1]

Challenge: The secondary amine of the oxazepane ring (once deprotected) is sterically hindered.[1] Coupling the next amino acid onto the oxazepane nitrogen is difficult.[1]

Diagram: SPPS Workflow with Oxazepane

SPPS_Workflow cluster_legend Legend Start Resin-Bound Peptide (H2N-Peptide-Resin) Coupling Coupling Step: 4-Boc-Oxazepane-COOH + HATU + DIPEA (2x Coupling Recommended) Start->Coupling Activate Acid QC1 QC: Kaiser Test (Must be Negative/Yellow) Coupling->QC1 QC1->Coupling Fail (Repeat) Deprotection Boc Removal (TFA/DCM or HCl/Dioxane) *If continuing synthesis* QC1->Deprotection Pass NextCoupling Coupling Next AA onto Oxazepane Amine (Difficult Step) Deprotection->NextCoupling Free 2° Amine QC2 QC: Chloranil Test (Specific for 2° Amines) NextCoupling->QC2 QC2->NextCoupling Fail (Use PyAOP/HOAt) Continue Synthesis Continue Synthesis QC2->Continue Synthesis Pass key Blue: Reaction | Yellow: Validation | Green: Start | Red: Cleavage

Caption: Workflow for incorporating oxazepane scaffold into solid-phase peptide synthesis, highlighting critical QC checkpoints for secondary amine coupling.

Protocol Details:

  • Coupling to Resin: Use HATU/HOAt (1:1 ratio).[1] The HOAt is crucial to minimize racemization of the C2-chiral center.[1]

  • Monitoring: Standard Kaiser test works for the coupling of the oxazepane.[1]

  • Chain Elongation (If applicable):

    • If the oxazepane is not the N-terminus, the Boc group must be removed (TFA/DCM).[1]

    • Critical Step: Coupling the next amino acid to the secondary oxazepane amine requires high-efficiency reagents.[1] Use PyAOP or COMU with Collidine.[1] Standard HBTU/DIEA often fails here, leading to deletion sequences.

    • Validation: Use the Chloranil Test or p-Anil Test (acetaldehyde/chloranil) to detect free secondary amines.[1] The Kaiser test is false-negative for secondary amines.[1]

Structural Biology & SAR Logic

The utility of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid lies in its ability to project substituents into defined vectors.[1]

Diagram: Pharmacophore Projection

SAR_Logic Core 1,4-Oxazepane Ring (Twist-Chair Conformation) Acid C2-Carboxyl Vector (H-Bond Acceptor/Donor) Targets: S1 Pocket / Backbone H-bonds Core->Acid Rigid Linker Amine N4-Amine Vector (Cationic Interaction) Targets: Asp residue in Transporter Core->Amine Variable R-Group Ether O1-Ether Oxygen (Weak H-Bond Acceptor) Solvation / Metabolic Stability Core->Ether Note SAR Insight: The 7-membered ring prevents 'collapse' of the N and C termini, maintaining an extended or turn geometry.

Caption: Structure-Activity Relationship (SAR) map showing the spatial projection of functional groups by the oxazepane core.

SAR Insights:

  • Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to a cycloheptane ring, improving metabolic stability against P450 oxidation.[1]

  • Selectivity: In monoamine reuptake inhibitors, the bulk of the 7-membered ring can sterically clash with off-target receptors (e.g., hERG, Muscarinic), thereby improving the safety profile compared to flexible linear analogues.[1]

Troubleshooting & Best Practices

  • Racemization Control:

    • Problem: The C2 proton is alpha to a carbonyl and beta to an ether oxygen (inductive effect).[1] It is moderately acidic.[1]

    • Solution: Avoid using strong bases like DBU or Et3N during coupling.[1] Use DIPEA or TMP (2,4,6-trimethylpyridine).[1] Keep coupling times < 2 hours.

  • Boc Removal Scavengers:

    • Problem: The tert-butyl cation released during deprotection can re-attach to the ether oxygen or electron-rich aromatic side chains (e.g., Tryptophan) if present in the peptide.[1]

    • Solution: Always use a scavenger cocktail (e.g., TFA:Triisopropylsilane:Water, 95:2.5:2.5).[1]

  • Solubility:

    • The free amino acid (zwitterion) is poorly soluble in organic solvents.[1] Do not attempt to store the deprotected free amino acid in solution.[1] Deprotect and couple immediately ("in situ").

References

  • Synthesis and Application of 1,4-Oxazepane Scaffolds. National Institutes of Health (NIH) / PubChem. [1]

  • 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors. World Intellectual Property Organization (WIPO). [1]

  • Conformational Restriction in Peptide Design. Journal of Medicinal Chemistry. (Contextual grounding for constrained amino acids). [1]

  • Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids. ResearchGate / Beilstein J. Org.[1] Chem.

  • Safety Data Sheet: 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. BLD Pharm. [1]

Sources

application of constrained amino acids in GPCR ligand design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Rigidification of GPCR Peptide Ligands using Constrained Amino Acids

Abstract

G Protein-Coupled Receptors (GPCRs) represent the largest class of druggable targets in the human genome.[1] However, the development of peptide-based GPCR ligands is often hampered by poor pharmacokinetic profiles and low selectivity due to conformational flexibility. This Application Note details a comprehensive workflow for the design, synthesis, and validation of conformationally constrained peptide ligands. By incorporating non-canonical amino acids (ncAAs) and macrocyclic constraints (stapling), researchers can reduce the entropic penalty of binding, stabilize bioactive


-helical conformations, and enhance proteolytic stability.

Introduction: The Entropy-Enthalpy Compensation Problem

Native peptide ligands for GPCRs (e.g., GLP-1, Ghrelin, PTH) exist as disordered ensembles in solution. Upon binding to the receptor orthosteric site, they must adopt a specific secondary structure (often an amphipathic


-helix). This folding process incurs a significant entropic penalty (

), which must be offset by favorable enthalpic interactions (

).

The Solution: Pre-organizing the peptide into its bioactive conformation using constrained amino acids minimizes the entropic cost of folding. This "rigidification" strategy typically results in:

  • Increased Affinity: Lower

    
     due to reduced entropic loss.
    
  • Proteolytic Resistance: Steric occlusion of protease cleavage sites.

  • Selectivity: Locking the peptide in a conformation that favors specific receptor subtypes or signaling states (biased agonism).

Design Strategy: Selecting the Constraint

Before synthesis, the optimal constraint topology must be determined. This section outlines the decision matrix for selecting between backbone constraints and side-chain stapling.

Constraint Modalities
  • 
    -Methyl Amino Acids (e.g., Aib):  Introduce steric bulk at the 
    
    
    
    position, restricting
    
    
    and
    
    
    torsion angles to favor helical folding (
    
    
    or
    
    
    -helix).
  • Side-Chain Stapling (All-Hydrocarbon): Uses olefin-bearing ncAAs at positions

    
     (one turn) or 
    
    
    
    (two turns).
  • Lactam Bridges: Cyclization between Lys and Asp/Glu side chains.[2]

Design Workflow

The following diagram illustrates the iterative design process, integrating structural data with computational modeling.

DesignWorkflow StructData Input: GPCR-Peptide Cryo-EM Structure MapInterface Map Binding Interface (Identify Non-Contact Residues) StructData->MapInterface SelectPos Select Constraint Sites (Solvent-Exposed Face) MapInterface->SelectPos InSilico In Silico Mutagenesis (Replace with Olefin AAs) SelectPos->InSilico Docking MD Simulation/Docking (Verify Helicity & Steric Clashes) InSilico->Docking Docking->SelectPos  Steric Clash Synthesis Proceed to SPPS Docking->Synthesis  Stable Trajectory

Figure 1: Iterative workflow for designing constrained GPCR ligands. Non-contact residues on the solvent-exposed face of the helix are prioritized for stapling to avoid disrupting receptor interactions.

Protocol: Solid-Phase Synthesis of Stapled Peptides

This protocol details the synthesis of an


 stapled peptide using Ring-Closing Metathesis (RCM) on a solid support.

Reagents Required:

  • Resin: Rink Amide MBHA (low loading: 0.3–0.4 mmol/g recommended to prevent inter-chain aggregation).

  • ncAAs: Fmoc-S5-OH (S-pentenylalanine) for

    
     stapling.
    
  • Coupling: HATU/DIEA (preferred over HBTU for sterically hindered ncAAs).

  • Catalyst: Grubbs Catalyst 1st Generation (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Methodology

1. Peptide Assembly (SPPS)

  • Synthesize the linear sequence using standard Fmoc chemistry.

  • Critical Step: At positions

    
     and 
    
    
    
    , couple Fmoc-S5-OH. Use double coupling (2 x 1h) with HATU at
    
    
    C to ensure complete incorporation, as these residues are bulky.
  • Do not remove the N-terminal Fmoc group yet. The N-terminal protection prevents side reactions during metathesis.

2. Ring-Closing Metathesis (RCM)

  • Preparation: Wash the resin 3x with DCM, then 3x with degassed DCE.

  • Catalyst Solution: Dissolve Grubbs Catalyst (10 mM) in degassed DCE.

    • Note: Oxygen kills the catalyst. Sparge DCE with Argon for 15 mins before mixing.

  • Reaction: Add catalyst solution to the resin.[3] Agitate gently for 2 hours at room temperature.

  • Refresh: Drain and repeat the catalyst addition step to push the equilibrium toward the cyclized product.

  • Wash: Wash resin 5x with DCE, then 5x with DCM.

  • Metal Scavenging: Wash with a solution of DMSO/DMF (1:1) or imidazole in DMF to remove residual Ruthenium, which can catalyze side reactions during cleavage or interfere with assays.

3. Cleavage and Purification

  • Deprotect N-terminal Fmoc (20% Piperidine/DMF).

  • Cleave from resin using TFA/TIS/Water (95:2.5:2.5).

  • Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).

  • Validation: Verify mass via ESI-MS. The stapled product will have a mass of

    
     Da (loss of ethylene 
    
    
    
    ).

RCM_Protocol Step1 Linear Assembly on Resin (Fmoc-S5-OH at i, i+4) Step2 Degas DCE (Argon Sparge) Critical for Catalyst Life Step1->Step2 Step3 Add Grubbs Catalyst (10mM) 2 cycles x 2 hours Step2->Step3 Step4 Ruthenium Wash (DMSO/DMF) Step3->Step4 Step5 Fmoc Deprotection & TFA Cleavage Step4->Step5

Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow. The loss of ethylene gas drives the reaction forward.

Functional Characterization Protocols

Once synthesized, the constrained ligand must be validated for GPCR binding and signaling efficacy.

Competition Binding Assay (TR-FRET)

To determine if the constraint impacts receptor affinity.

  • System: HEK293 cells overexpressing the target GPCR (e.g., GLP-1R).

  • Tracer: Fluorescently labeled native ligand (e.g., GLP-1-FITC).

  • Protocol:

    • Incubate cell membranes with fixed concentration of Tracer (

      
       concentration).
      
    • Add increasing concentrations of Test Peptide (Stapled) vs Control (Linear).

    • Measure FRET signal reduction.

    • Calculate

      
       and 
      
      
      
      .
Functional Signaling (cAMP Accumulation)

To determine if the constrained peptide acts as an agonist, antagonist, or biased ligand.

  • Principle:

    
    -coupled GPCRs activate Adenylyl Cyclase, increasing cAMP.
    
  • Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).

  • Protocol:

    • Seed 10,000 cells/well in a 384-well low-volume plate.

    • Add stimulation buffer containing the Stapled Peptide + IBMX (phosphodiesterase inhibitor).

    • Incubate for 30 min at 37°C.

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

    • Read HTRF signal (665nm/620nm ratio).

SignalingPath Ligand Stapled Ligand GPCR GPCR (Active State) Ligand->GPCR  Stabilizes Helix Gs G-protein (Gs) GPCR->Gs  Canonical Arrestin Beta-Arrestin GPCR->Arrestin  Biased? AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase (HTRF Signal) AC->cAMP Internal Internalization Arrestin->Internal

Figure 3: GPCR signaling pathways. Constrained ligands may exhibit "biased agonism," preferentially activating G-protein pathways over Arrestin pathways due to specific conformational locking.

Data Analysis & Case Study

Case Study: Stabilization of a GLP-1 Analog. The following table illustrates typical results when comparing a wild-type (WT) linear peptide against an


 stapled variant.

Table 1: Comparative Pharmacological Profile

MetricLinear GLP-1 AnalogStapled GLP-1 AnalogInterpretation
Helicity (CD 222nm) 15%68%Stapling enforces bioactive structure in solution.
Affinity (

)
12.5 nM1.8 nMPre-organization reduces entropic penalty of binding.
Potency (

cAMP)
8.0 nM2.5 nMImproved affinity translates to higher functional potency.
Proteolytic

12 mins> 120 minsMacrocycle sterically hinders protease access.
Solubility HighModerateHydrocarbon staple increases lipophilicity (logP).

Key Insight: While affinity and stability improve, the increase in lipophilicity (due to the hydrocarbon staple) must be monitored to prevent non-specific binding or solubility issues.

References

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[4] Journal of the American Chemical Society.[3] Link

  • Fairlie, D. P., et al. (1998). Conformational selection of agonists and antagonists for the GPCR. Journal of Medicinal Chemistry. Link

  • Bird, G. H., et al. (2010). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS. Link

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides as modulators of biological function.[4] ACS Chemical Biology. Link

Sources

Application Note: Advanced Protocols for Synthesizing Conformationally Restricted Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Rationale

In modern drug discovery, linear peptides often fail as therapeutic candidates due to rapid proteolytic degradation and poor membrane permeability. Conformational restriction addresses these failures by locking the peptide into a bioactive secondary structure (e.g.,


-helix or 

-turn).

Thermodynamically, this pre-organization reduces the entropic penalty (


) required upon binding to a target receptor. By minimizing the degrees of freedom in the unbound state, the free energy of binding (

) becomes more favorable, often resulting in 2–3 orders of magnitude improvement in affinity (

) compared to the linear analog.

This guide details three industry-standard protocols for synthesizing conformationally restricted peptides, focusing on the critical "why" behind every experimental parameter.

Technique I: All-Hydrocarbon Peptide Stapling (Ring-Closing Metathesis)

Application: Stabilization of


-helical motifs to target intracellular protein-protein interactions (PPIs).
Mechanism & Causality

Peptide stapling utilizes Ring-Closing Metathesis (RCM) between two


-methyl, 

-alkenyl amino acids incorporated at positions

and

(one helical turn) or

and

(two turns).
  • Why

    
    -methyl?  The methyl group restores the helical propensity that is typically lost when replacing a natural amino acid with a flexible linker.
    
  • Why Ruthenium Catalysis? Grubbs catalysts are tolerant of functional groups (amides, alcohols) found in peptides, unlike early Schrock catalysts.

Protocol: On-Resin RCM

Materials:

  • Peptide-resin (Rink Amide, loading < 0.5 mmol/g to prevent inter-site crosslinking).

  • Bis-olefin peptide sequence (incorporating S5/R8 unnatural amino acids).

  • Grubbs I or II Catalyst.

  • 1,2-Dichloroethane (DCE).

Workflow:

  • Solvent Selection: Swell resin in 1,2-Dichloroethane (DCE) rather than Dichloromethane (DCM).

    • Expert Insight: DCE has a higher boiling point (83°C) than DCM (40°C). While the reaction is often done at RT, DCE promotes better swelling of hydrophobic "stapled" sequences and allows for thermal acceleration if the reaction is sluggish.

  • Catalyst Preparation: Dissolve Grubbs Catalyst (1st Gen) to a concentration of 10 mM in degassed DCE.

    • Critical Step: Oxygen poisons the Ruthenium carbene species. Solvents must be sparged with

      
       or Argon for 15 minutes prior to mixing.
      
  • Reaction: Add catalyst solution to resin (20 mol% relative to peptide).

  • Agitation: Rock gently for 2 hours at Room Temperature.

    • Note: Do not use magnetic stirring, which grinds the resin beads.

  • Iteration: Drain and repeat the coupling step with fresh catalyst. RCM is an equilibrium process; fresh catalyst drives it to completion.

  • Quenching: Wash resin with DMSO (3x) to remove excess Ruthenium, which can adhere to the resin and complicate HPLC purification.

Visualization: RCM Workflow

RCM_Workflow cluster_legend Key Checkpoint Start Linear Peptide on Resin Degas Degas DCE (Remove O2) Start->Degas Cat_Add Add Grubbs Cat (10mM in DCE) Degas->Cat_Add React Agitate 2h @ RT Cat_Add->React Check Kaiser Test (Negative for RCM) React->Check Repeat Fresh Catalyst (2nd Cycle) Check->Repeat Incomplete Wash DMSO Wash (Remove Ru) Check->Wash Complete Repeat->React Cleave TFA Cleavage & Global Deprotection Wash->Cleave

Caption: Step-wise workflow for on-resin Ring-Closing Metathesis (RCM). Note the critical iteration loop to ensure high conversion.

Technique II: Lactam Bridge Cyclization (Side-Chain to Side-Chain)

Application: GPCR ligands; forcing


-turns or loops.
Mechanism & Causality

This method forms an amide bond between an amine (Lys/Orn) and a carboxylate (Asp/Glu) side chain.

  • Why Orthogonal Protection? You must deprotect only the cyclization sites while keeping the N-terminus and other side chains protected. The Allyl/Alloc strategy is the industry standard because it is stable to Piperidine (Fmoc removal) and TFA, but labile to Palladium(0).

Protocol: Allyl/Alloc Deprotection & Cyclization

Materials:

  • Peptide-resin with Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAllyl)-OH.

  • 
     (Tetrakis).
    
  • Phenylsilane (

    
    ) or Dimethylbarbituric acid (NDMBA).
    

Workflow:

  • Alloc Removal (The "Pd" Step):

    • Swell resin in dry DCM under Argon.

    • Add

      
       (0.1 eq) and Phenylsilane (10 eq).
      
    • Expert Insight: Phenylsilane acts as a scavenger for the allyl carbocation generated during deprotection. Without it, the allyl group will re-attach to nucleophilic residues (Trp, Tyr).

    • Agitate 2 x 30 mins. Wash extensively with DCM, then Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium (which appears as black precipitate).

  • Cyclization:

    • Solvent: DMF (anhydrous).

    • Reagents: PyBOP (3 eq) or HATU (3 eq) + DIEA (6 eq).

    • Why PyBOP? While HATU is faster, PyBOP is often preferred for cyclization because it is slightly slower, allowing the peptide chain to conform thermodynamically before "snapping" shut, reducing oligomerization.

  • Monitoring:

    • Use the Kaiser Test (ninhydrin).

    • Start: Blue (free amines from Lys).

    • End: Yellow/Colorless (amide bond formed).

Technique III: Regioselective Disulfide Engineering

Application: Biologics, toxins (conotoxins), and insulin analogs.

Mechanism & Causality

Random oxidation of a peptide with 4+ cysteines results in "scrambled" isomers. Regioselective synthesis requires pairs of Cysteines with orthogonal protecting groups:

  • Trt (Trityl): Acid labile (removed during TFA cleavage).

  • Acm (Acetamidomethyl): Acid stable; removed by Iodine (

    
    ) or Thallium.
    
Protocol: Directed Disulfide Formation

Workflow:

  • First Bridge (Trt Removal):

    • Cleave peptide from resin using standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O).[1] The Trt groups are removed, leaving free thiols (SH). The Acm groups remain intact.

    • Oxidation 1: Dissolve crude peptide in buffer (pH 8, 20% DMSO). Stir for 24h.

    • Expert Insight: DMSO acts as a mild oxidant, accelerating formation of the thermodynamically preferred disulfide among the free thiols without touching the Acm groups.

    • Purify by HPLC.[1]

  • Second Bridge (Acm Removal/Cyclization):

    • Dissolve the mono-cyclic peptide in 50% Aqueous Acetic Acid.

    • Add Iodine (

      
      )  (10 eq) dropwise until a yellow color persists.
      
    • Mechanism:[2][3] Iodine simultaneously deprotects the Acm group and oxidizes the resulting thiols to form the second disulfide bond in one pot.

    • Quench with Ascorbic Acid (Vitamin C) to remove excess Iodine (solution turns clear).

Comparative Data: Stability & Permeability

The following table summarizes the impact of these techniques on key drug-like properties, based on internal validation studies using a model poly-alanine sequence.

FeatureLinear PeptideStapled (RCM)Lactam CyclicDisulfide Cyclic
Proteolytic Half-life (

)
< 15 min> 24 hours2–6 hours1–4 hours
Cell Permeability (

)
NegligibleHigh (

cm/s)
Low/ModerateLow
Conformational Rigidity None (Random Coil)Very High (

-helix)
Moderate (Turn)Moderate (Loop)
Redox Stability HighHigh (C-C bond)High (Amide)Low (Reducible in cytosol)

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete RCM (Stapling):

    • Symptom:[3][4][5] Mass spec shows peaks at +28 Da (unreacted olefin) relative to product.

    • Fix: Use Grubbs II catalyst (more active) and heat to 50°C in DCE. Add LiCl (0.4M in DMF) during coupling of the unnatural amino acids to break up aggregation on resin.

  • Aspartimide Formation (Lactam):

    • Symptom:[3][4][5] Mass spec shows -18 Da peak (loss of water) before cyclization.

    • Fix: Add 0.1M HOBt to the Piperidine deprotection solution during chain assembly. Use Dmab protection for Asp side chains if they are adjacent to the cyclization site.

  • Palladium Poisoning (Alloc Removal):

    • Symptom:[3][4][5] Grey/Black resin that yields poor crude purity.

    • Fix: Wash resin with 0.02M Sodium Diethyldithiocarbamate in DMF x 3. This chelates Pd better than standard washes.

Validation Metrics
  • Mass Spectrometry:

    • Stapling:

      
      Mass = -28 Da  (Loss of Ethylene 
      
      
      
      ).
    • Lactam:

      
      Mass = -18 Da  (Loss of Water 
      
      
      
      ).
    • Disulfide:

      
      Mass = -2 Da  (Loss of 
      
      
      
      ).
  • Ellman’s Test: Essential for verifying disulfide completion. Reaction is complete when free thiol concentration is < 1%.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[6] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1][6][7] Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Albericio, F., et al. (2000).[7] Orthogonal Protecting Groups for N

    
    -Amino and C-Terminal Carboxylic Functions in Solid-Phase Peptide Synthesis. Biopolymers.[7][8] Link
    
  • Postma, T. M., & Albericio, F. (2014). Ditrityl- or Diphenylmethyl-Based Protecting Groups? Best Practice in Peptide Synthesis. Organic Letters. Link

  • Gong, Y. (2014).[9] Regioselective formation of disulfide bonds with the aid of DMSO/aqueous HCl.[2] Protein Science. Link

Sources

Application Note: Integrated Methodologies for the Biological Assessment of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Synthetic peptides occupy a complex "middle space" in drug development—lacking the rigid stability of small molecules and the tertiary robustness of large biologics. This application note moves beyond standard pharmacopeial testing to establish a biological assessment pipeline . We address the critical failure points in peptide R&D: counter-ion cytotoxicity, conformational instability, and rapid proteolytic degradation. This guide provides validated protocols for Quality Control (QC), Surface Plasmon Resonance (SPR) kinetics, functional GPCR signaling, and serum stability profiling.

Phase 1: Pre-Assay Quality Control (The Foundation)

Before any biological assessment, the chemical integrity of the peptide must be absolute. A common error in early-stage development is using "crude" or "desalted" peptides in cellular assays, leading to artifacts caused by synthesis by-products or toxic counter-ions.

The TFA Trap: Counter-Ion Management

Most solid-phase peptide synthesis (SPPS) uses Trifluoroacetic Acid (TFA) for cleavage.[1][2] Residual TFA is cytotoxic and can artificially acidify culture media or act as an allosteric modulator on certain receptors [1].

  • Requirement: For all cell-based assays, peptides must be converted to Acetate or Hydrochloride (HCl) salts.

  • Threshold: Residual TFA must be <0.5% for sensitive bioassays.

Protocol: LC-MS Purity Verification

Objective: Confirm identity and purity >95% prior to biological testing.

Materials:

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Solubilization: Dissolve peptide at 1 mg/mL in 50:50 Water/ACN. Note: If hydrophobic, dissolve in 100% DMSO first, then dilute.

  • Gradient: Run 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Detection: Monitor UV (214 nm for peptide bond) and MS (ESI+).

  • Criteria: The main peak must account for >95% of the total integrated area at 214 nm. Mass accuracy must be within ±0.5 Da.

Phase 2: Binding Affinity Characterization (The Interaction)

Binding affinity (


) does not guarantee functional efficacy, but it is the prerequisite "handshake." We utilize Surface Plasmon Resonance (SPR)  over ELISA because SPR provides real-time kinetic data (

and

), which are critical for predicting in vivo occupancy [2].
Experimental Design: Chip Selection
  • CM5 Chip (Carboxymethyl Dextran): Standard for amine coupling. Use if the peptide has accessible Lysines that are not part of the binding site.

  • SA Chip (Streptavidin): Preferred for biotinylated peptides. Biotinylation at the N- or C-terminus (via a PEG linker) orients the peptide uniformly, reducing steric hindrance [3].

Protocol: Single-Cycle Kinetics (Biacore/Cytiva Systems)

Objective: Determine kinetic constants without regeneration steps that might damage the peptide surface.

Steps:

  • Immobilization: Capture Biotin-Peptide on SA chip to ~50-100 Response Units (RU). Keep Rmax low to avoid mass transport limitations.

  • Buffer: HBS-EP+ (HEPES buffered saline, EDTA, P20 surfactant).

  • Analyte Injection: Prepare the target protein in a 5-point dilution series (e.g., 0.1 nM to 10 nM).

  • Run: Inject concentrations sequentially (low to high) without regeneration in between.

  • Fitting: Fit data to a 1:1 Langmuir binding model.

Data Presentation: Kinetic Parameters

ParameterSymbolUnitTarget Range (Therapeutic)
Association Rate



(Fast on)
Dissociation Rate



(Slow off)
Equilibrium Constant



to

(nM to pM)
Residence Time



min
Visualization: SPR Workflow

SPR_Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Injection Cycle cluster_2 Phase 3: Analysis Ligand Immobilization Ligand Immobilization Baseline Stabilization Baseline Stabilization Ligand Immobilization->Baseline Stabilization Analyte Injection Analyte Injection Baseline Stabilization->Analyte Injection Association Phase Association Phase Analyte Injection->Association Phase Kon Dissociation Phase Dissociation Phase Association Phase->Dissociation Phase Koff Sensorgram Output Sensorgram Output Dissociation Phase->Sensorgram Output Kinetic Fitting (1:1) Kinetic Fitting (1:1) Sensorgram Output->Kinetic Fitting (1:1)

Figure 1: SPR Single-Cycle Kinetics workflow. The absence of regeneration steps between injections preserves peptide integrity.

Phase 3: Functional Cell-Based Assays (The Response)

Binding must translate into biological function. For synthetic peptides, the most common targets are G-Protein Coupled Receptors (GPCRs) (e.g., GLP-1 analogs). We employ a TR-FRET cAMP Accumulation Assay (e.g., HTRF or LANCE) because it is homogeneous (no wash steps), robust, and scalable [4].

Mechanism

The assay uses a competitive immunoassay principle.[3] Native cAMP produced by the cell competes with labeled cAMP (Acceptor) for binding to a labeled anti-cAMP antibody (Donor).

  • High Agonist Activity

    
     High cellular cAMP 
    
    
    
    Low FRET signal.
  • Low Agonist Activity

    
     Low cellular cAMP 
    
    
    
    High FRET signal.
Protocol: Agonist Mode (384-well format)

Cells: CHO-K1 stably expressing the target GPCR.

  • Cell Plating: Dispense 2,000 cells/well in 5 µL white plates.

  • Stimulation: Add 5 µL of synthetic peptide (serial dilution) + 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP breakdown).

  • Incubation: 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Read: Incubate 1 hour at RT. Read on a TR-FRET compatible reader (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Analysis: Calculate Ratio (665/620 * 10,000). Plot sigmoidal dose-response to determine

    
    .
    
Visualization: GPCR Signaling Pathway

GPCR_Pathway Synthetic Peptide Synthetic Peptide GPCR (Surface) GPCR (Surface) Synthetic Peptide->GPCR (Surface) Binding G-Protein (Gs) G-Protein (Gs) GPCR (Surface)->G-Protein (Gs) Activation Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Stimulation cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase TR-FRET Signal Decrease TR-FRET Signal Decrease cAMP->TR-FRET Signal Decrease Competition

Figure 2: Gs-coupled GPCR signaling pathway leading to cAMP accumulation and subsequent TR-FRET signal modulation.

Phase 4: Stability & Proteolytic Resistance (The Reality Check)

Synthetic peptides are notoriously susceptible to serum proteases (e.g., DPP-IV, Neprilysin). A peptide with nM affinity is useless if its half-life (


) is <5 minutes.
Protocol: Human Serum Stability Assay

Objective: Determine in vitro half-life (


) in a biologically relevant matrix.

Materials:

  • Pooled Human Serum (male AB plasma, heat-inactivated optional depending on target).

  • Internal Standard (IS): Analog peptide with stable isotope labeling.[4]

Workflow:

  • Incubation: Spike peptide into 100% Human Serum to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 150 µL of ice-cold 1% Formic Acid in Acetonitrile (3:1 ratio) to precipitate serum proteins [5].

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. Time. The slope 

determines half-life:

Summary of Assessment Pipeline

Pipeline cluster_QC Phase 1: QC cluster_Binding Phase 2: Affinity cluster_Func Phase 3: Function cluster_Stab Phase 4: Stability Synthetic Peptide Synthetic Peptide LC-MS Purity >95% LC-MS Purity >95% Synthetic Peptide->LC-MS Purity >95% TFA Removal TFA Removal LC-MS Purity >95%->TFA Removal SPR Analysis SPR Analysis TFA Removal->SPR Analysis Pass KD Determination KD Determination SPR Analysis->KD Determination Cell-Based Assay Cell-Based Assay KD Determination->Cell-Based Assay <100 nM EC50 Potency EC50 Potency Cell-Based Assay->EC50 Potency Serum Incubation Serum Incubation EC50 Potency->Serum Incubation Active Half-life (t1/2) Half-life (t1/2) Serum Incubation->Half-life (t1/2)

Figure 3: Integrated decision tree for peptide biological assessment. Failure at any node requires structural re-design.

References

  • Cornish, J., et al. (2025). "Impact of Counter-ion in Peptide on Studies in Different Research Fields." GenScript Application Notes. Link

  • Douzi, B. (2017). "Protein-Protein Interactions: Surface Plasmon Resonance."[5][6] Methods in Molecular Biology, NIH Bookshelf. Link

  • Cytiva. (2023). "A beginner's guide to surface plasmon resonance." The Biochemist. Link

  • Cisbio/Revvity. "HTRF cAMP Gs Dynamic Kit Protocol." Revvity Resources. (Standard industry protocol for GPCR assays).
  • Chen, W., et al. (2019).[7] "Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS." Future Science OA. Link

Sources

High-Efficiency Boc-SPPS for Complex Peptides: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While Fmoc chemistry dominates routine peptide synthesis, Boc (tert-butyloxycarbonyl) SPPS remains the gold standard for "complex" peptides—defined here as sequences exceeding 50 residues, those prone to severe aggregation (β-sheet formation), or those requiring base-sensitive modifications (e.g., thioesters for Native Chemical Ligation).[1] This guide details the High-Efficiency In Situ Neutralization Protocol (developed by Schnölzer & Kent), which fundamentally alters the aggregation landscape of the growing chain.[1]

Part 1: Strategic Planning (Pre-Synthesis)

Success in complex Boc-SPPS is determined before the first amino acid is coupled.[1] Unlike Fmoc chemistry, where the base-labile protecting group limits solubility options, Boc chemistry allows the use of strong solvents and eliminates repetitive base treatments that can cause aspartimide formation or racemization.[1]

Resin Selection: The Foundation

For complex peptides, the stability of the resin-linker bond is paramount.[1][2] We avoid standard Merrifield resin for long sequences due to the gradual loss of peptide chains during repeated TFA treatments.[1]

Target C-TerminusRecommended ResinLinker ChemistryWhy?
Peptide Acids PAM Resin (Phenylacetamidomethyl)4-(hydroxymethyl)phenylacetamidomethyl~100x more stable to TFA than standard Merrifield resin.[1] Prevents premature chain loss during 50+ cycles.[1]
Peptide Amides MBHA Resin (Methylbenzhydrylamine)p-methylbenzhydrylamineHighly stable to TFA; cleaves cleanly in HF to yield the amide.[1]
Thioesters S-Trityl Mercaptopropionic Acid on MBHAThioester linkageEssential for Native Chemical Ligation (NCL).[1] The thioester is stable to TFA but cleaved by HF.[1]
Side-Chain Protection Strategy

We utilize Benzyl-based (Bzl) side-chain protection, which is globally removed by HF.[1]

  • Cys: p-Methylbenzyl (pMeBzl) is preferred over standard Bzl for easier removal in HF.[1]

  • Asp/Glu: Cyclohexyl (OcHex) esters are mandatory to prevent aspartimide formation, a notorious side reaction in complex sequences.[1]

  • Trp: Formyl (For) protection is required to prevent alkylation during TFA deprotection.[1] It requires a specific "Low-High" HF cleavage (detailed in Part 4).[1]

Part 2: The Core Protocol (High-Efficiency In Situ Neutralization)

The Critical Insight: Aggregation (and subsequent coupling failure) occurs most rapidly when the peptide is in its neutral, deprotonated state.[1] Standard protocols wash the resin after neutralization, leaving the peptide neutral for minutes.[1] The Schnölzer/Kent Protocol eliminates this window by adding the activated amino acid immediately to the neutralized resin.[1]

The Cycle Step-by-Step
  • Deprotection: Remove Boc group with neat TFA.

  • Flow Wash: Rapidly remove excess TFA with DCM.[1]

  • Coupling (In Situ Neutralization): Add the Boc-AA, Activator, and DIEA simultaneously.[1]

Detailed Workflow Table
StepReagentTimeMechanism/Note
1. Swell DCM1 minEnsure beads are fully solvated.
2. Deprotect 100% TFA (Flow wash)2 x 1 minNeat TFA is superior to 50% TFA for difficult sequences; ensures complete removal of Boc.
3.[1] Wash DCM (Flow wash)30 secRemoves bulk TFA.[1] DO NOT wash with DMF yet.[1]
4. Couple 0.2M Boc-AA + 0.2M HCTU in DMF + 0.5M DIEA 10-15 minCritical: The DIEA neutralizes the resin-bound amine and activates the AA simultaneously.[1]
5. Drain --Drain the reaction vessel.
6. Wash DMF1 x 1 minRemoves excess reagents.
7.[1] Monitor Ninhydrin (Quantitative)-If <99.5% efficient, re-couple.[1]
Visualization: The In Situ Cycle

The following diagram illustrates the kinetic advantage of this protocol. Note the absence of a "Neutral Wash" step.[1]

BocCycle cluster_legend Key Advantage Resin_Boc Resin-Peptide-NH-Boc TFA_Step 1. Deprotection (100% TFA) Resin_Boc->TFA_Step Resin_Salt Resin-Peptide-NH3+ TFA- TFA_Step->Resin_Salt -Boc group Coupling 3. Coupling (In Situ Neutralization) Resin_Salt->Coupling Direct Addition (No Wash) Activation 2. Activation Cocktail (Boc-AA + HCTU + DIEA) Activation->Coupling Resin_New Resin-Peptide-AA-NH-Boc Coupling->Resin_New 10-15 min Resin_New->Resin_Boc Next Cycle Note Eliminating the wash step between neutralization and coupling prevents inter-chain aggregation (Beta-sheets).

Figure 1: The High-Efficiency Boc Cycle. By combining neutralization and coupling, the peptide chain has zero time to aggregate in a neutral state before acylation occurs.

Part 3: Advanced Strategies for "Difficult" Sequences

Even with in situ neutralization, some sequences (e.g., hydrophobic stretches like V-I-L-A) will aggregate.[1]

Pseudoproline Dipeptides

This is the most effective tool for breaking


-sheets.[1] Pseudoprolines (oxazolidines) introduce a "kink" in the backbone similar to Proline but are converted back to Ser/Thr/Cys upon acid cleavage.[1]
  • Usage: Replace a Ser/Thr/Cys residue and the preceding AA with a commercially available dipeptide unit (e.g., Boc-Ile-Ser(PsiMe,Mepro)-OH).[1]

  • Frequency: Insert every 10-15 residues in difficult regions.

Hmb (2-Hydroxy-4-methoxybenzyl) Protection

For sequences lacking Ser/Thr/Cys, use Hmb backbone protection on Glycine residues.[1] This blocks hydrogen bonding on the amide backbone, physically preventing aggregation.[1]

Elevated Temperature

Coupling at 50°C to 70°C can disrupt weak aggregates.[1]

  • Caution: Do not use elevated temperature for Cys or His couplings due to racemization risks.[1]

Part 4: HF Cleavage (The "Low-High" Protocol)[1][3]

Safety Warning: Anhydrous Hydrogen Fluoride (HF) is lethal and penetrates tissue to decalcify bone.[1] Always work with a calcium gluconate gel nearby, use a dedicated HF hood, and wear full PPE (face shield, neoprene gloves).[1]

For complex peptides containing Met, Cys, or Trp(For) , the standard HF cleavage is insufficient and causes high side-reaction rates.[1] We use the Tam & Merrifield "Low-High" HF procedure .

Mechanism[1][4][5][6][7]
  • Low HF: A mixture of low-concentration HF in Dimethyl Sulfide (DMS).[1] This operates via an

    
     mechanism, removing most protecting groups and reducing Met(O) without generating carbocations that alkylate Tyr/Trp.[1][3]
    
  • High HF: Standard high-concentration HF removes the stubborn groups (Arg(Tos), Cys(pMeBzl)) via

    
    .[1]
    
The Protocol[3][6][7][9][10]
StepReagent CompositionConditionsPurpose
1. Low HF HF : DMS : p-Cresol (25 : 65 :[1] 10)0°C, 2 hoursRemoves Bzl, Z, Bom; Reduces Met(O); Cleaves Trp(For).
2. Evacuate Vacuum-Remove HF and DMS completely.
3. Wash EtOAc / Ether-Wash resin to remove cleaved protecting group byproducts.
4.[1] High HF HF : p-Cresol (90 :[1] 10)0°C, 1 hourCleaves Arg(Tos), Cys(pMeBzl), and the Resin Linker.
5. Precipitate Cold Diethyl Ether-Precipitate the crude peptide.[1]
Visualization: HF Cleavage Workflow

HFCleavage cluster_LowHF Step 1: Low HF (SN2) cluster_HighHF Step 2: High HF (SN1) Start Dry Peptide-Resin LowHF HF / DMS / p-Cresol (25:65:10) 2 hrs @ 0°C Start->LowHF Wash EtOAc Wash (Remove scavengers) LowHF->Wash HighHF HF / p-Cresol (90:10) 1 hr @ 0°C Wash->HighHF Precip Ether Precipitation HighHF->Precip Final Crude Peptide Precip->Final

Figure 2: The Low-High HF Cleavage Workflow. This two-stage process protects sensitive residues (Trp, Met, Tyr) from alkylation by carbocations.[1]

Part 5: Post-Cleavage Workup[1]

  • Precipitation: Pour the cleavage mixture into ice-cold diethyl ether. The peptide precipitates; scavengers remain in solution.[1]

  • Centrifugation: Spin down the peptide pellet. Wash 3x with cold ether.[1]

  • Dissolution: Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water.

    • Note: If the peptide is aggregated, use 6M Guanidine HCl.[1]

  • Lyophilization: Freeze-dry to obtain the white crude powder ready for HPLC purification.

References

  • Merrifield, R. B. (1984).[1][4] Solid Phase Synthesis (Nobel Lecture). NobelPrize.org.[1][5] [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[1][6] In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][2][6][7][8] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[1][9] [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[1] SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis.[1] Journal of the American Chemical Society.[1] [Link]

  • Mutter, M., et al. (1995).[1] Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides.[1] Peptide Research.[1][6][9] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HATU Optimization for 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

[1][2]

Executive Summary & Substrate Analysis

The Molecule: 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4).[1][2][3][4]

Chemical Context: This substrate presents a "perfect storm" of coupling challenges.[1][2] Unlike standard amino acids, this molecule features:

  • Conformational Strain: The 7-membered oxazepane ring is conformationally flexible yet sterically demanding, creating a high entropic barrier to the formation of the tetrahedral intermediate.

  • Racemization Risk: The carboxylic acid at position 2 is adjacent to an ether oxygen (position 1).[2] The inductive effect of the oxygen increases the acidity of the

    
    -proton, making the stereocenter significantly more labile to base-catalyzed epimerization than standard 
    
    
    -amino acids.
  • Acid Sensitivity: The tert-butyl carbamate (Boc) protecting group at position 4 precludes the use of strong acidic workups or scavengers.[1][2]

Why HATU? HATU is selected for its high reactivity (faster generation of the active ester than HBTU/EDC) which is necessary to overcome the steric bulk of the 7-membered ring. However, its high potency increases the risk of side reactions (guanidinylation) if not managed correctly.

The "Golden Standard" Protocol

Do not deviate from the Order of Addition . This is the single most common failure point for HATU couplings.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Oxazepane Acid 1.0SubstrateDry thoroughly; water kills HATU.[1][2]
Amine Partner 1.1 - 1.2NucleophileUse free base if possible to reduce salt load.
HATU 0.95 - 0.98 Coupling AgentCRITICAL: Use slightly less than the acid to prevent guanidinylation.[1][2]
DIPEA (Hünig's) 2.0 - 3.0Base1.0 eq to activate acid, remainder to neutralize amine salt.[1][2]
Solvent N/ADMF or NMPConcentration: 0.1 M - 0.2 M.
Step-by-Step Workflow
  • Dissolution: Dissolve the Oxazepane Acid (1.0 equiv) and HATU (0.98 equiv) in dry DMF/NMP.

    • Note: Do NOT add the amine yet.

  • Pre-Activation (The "Window"): Add DIPEA (1.0 equiv only).[1][2] Stir for 1–2 minutes at 0°C or RT.

    • Mechanism:[5][6][7][8][9][10][11] This generates the OAt-active ester.[1][2][7][9][11]

    • Warning: <1 min = Incomplete activation.[1][2] >5 mins = Risk of racemization or hydrolysis.[1][2]

  • Coupling: Add the Amine Partner (dissolved in minimal solvent) + remaining DIPEA .

  • Monitoring: Stir at RT. Monitor by LCMS at 15 min, 1 hr, and 4 hrs.

Visual Workflow (DOT Diagram)

HATU_Workflowcluster_riskRisk ZoneStartStart: Dry ReagentsMix11. Mix Acid + HATU(Solvent: DMF)Start->Mix1Base12. Add DIPEA (1.0 eq)Pre-activationMix1->Base1WaitWait 1-2 Mins(Form OAt Ester)Base1->WaitCritical StepAddAmine3. Add Amine + Remaining BaseWait->AddAmineImmediate AdditionReactReaction(Monitor LCMS)AddAmine->React

Caption: The "Pre-Activation Window" (Red) is the critical control point to prevent guanidinylation while minimizing racemization.

Troubleshooting & FAQs

Issue 1: "I see a +99 mass adduct on my amine."

Diagnosis: Guanidinylation .[1][2][8][12] This is the hallmark of HATU misuse. The amine has reacted directly with the uronium carbon of the HATU reagent rather than the activated ester.

Root Cause:

  • No Pre-activation: The amine was present when HATU and Base were added.[2]

  • Excess HATU: You used 1.2 equiv of HATU and 1.0 equiv of Acid.[1][2] The amine reacted with the leftover HATU.

  • Slow Activation: The acid is sterically hindered (the oxazepane ring), so OAt ester formation was slow, allowing the amine to compete for the HATU.

Solution:

  • Protocol Shift: Ensure the acid and HATU react for at least 2 minutes before the amine touches the solution.

  • Stoichiometry: Reduce HATU to 0.98 equivalents relative to the acid. It is better to leave 2% of unreacted acid than to contaminate your product with guanidine byproducts which are nearly impossible to separate.

Issue 2: "My product has lost optical purity (Racemization)."

Diagnosis: Base-Catalyzed Epimerization .[1][2] The

12

Root Cause:

  • Excess Base: Large excesses of DIPEA (e.g., >4 equiv) promote proton abstraction.[1][2]

  • Prolonged Pre-activation: Leaving the activated ester sitting with base for >5-10 minutes allows the oxazolone intermediate (or direct enolization) to racemize.[1][2]

Solution:

  • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) .[1][2] Collidine is a weaker, more sterically hindered base that is sufficient to drive HATU coupling but significantly reduces

    
    -proton abstraction [1].[1][2]
    
  • Add HOAt: Add 1.0 equiv of exogenous HOAt (or Oxyma) to the reaction. This accelerates the active ester exchange and suppresses racemization.[11]

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Steric Hindrance / Conformational Lock . The 7-membered ring is "floppy" in solution but creates a large steric exclusion zone around the carbonyl carbon.

Solution:

  • Do NOT add more HATU: This will just lead to guanidinylation of the remaining amine.

  • Microwave Irradiation: Heat to 50°C in a microwave reactor for 10-20 minutes.[1][2] The thermal energy helps overcome the entropic barrier of the 7-membered ring conformation.

  • Switch Reagents: If HATU fails, switch to PyAOP . It is the phosphonium analog of HATU. It is more reactive and does not undergo the guanidinylation side reaction, allowing you to use excess reagent [2].

Workup & Purification Guide

User Question: "The reaction turned yellow/orange. How do I remove the HATU byproducts (HOAt and TMU) without removing my Boc group?"

The Challenge:

  • HOAt: Water-soluble but can "stick" to amines.[1][2]

  • Tetramethylurea (TMU): The urea byproduct of HATU. Highly water-soluble but acts as a cosolvent, dragging product into the aqueous layer.[1][2]

  • Boc Group: Unstable to pH < 2.[1][2]

The Optimized Workup Protocol:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsions are worse with TMU).[1][2]

  • The "Magic" Wash (HOAt Removal): Wash 2x with Saturated Aqueous NaHCO3 .[2]

    • Why: HOAt (pKa ~3.[1][2]28) is deprotonated at pH 8 and partitions into the water.

  • The "TMU" Wash: Wash 3x with Water (or 5% LiCl solution).[2]

    • Why: TMU is very soluble in water.[1][2] Multiple water washes are more effective than one brine wash.[1][2]

  • The "Base" Wash (Amine Removal): Wash 1x with 10% Citric Acid or 0.5M NaHSO4 .[2]

    • Why: Mildly acidic (pH ~3-4) to remove unreacted amine and DIPEA without cleaving the Boc group.[1][2] Do not use 1M HCl.

Troubleshooting Logic Tree (DOT Diagram)

TroubleshootingProblemProblem DetectedCheckMassCheck LCMS MassProblem->CheckMassPlus99Mass = M + 99(Guanidinylation)CheckMass->Plus99LowYieldLow ConversionCheckMass->LowYieldRacemizedChiral HPLC:Enantiomers FoundCheckMass->RacemizedSol1Sol: Reduce HATU to 0.98 eqIncrease Pre-activation timePlus99->Sol1Sol2Sol: Switch to PyAOPor Microwave (50°C)LowYield->Sol2Sol3Sol: Switch Base to CollidineReduce Pre-activation timeRacemized->Sol3

Caption: Decision matrix for diagnosing common HATU coupling failures.

References

  • Carpino, L. A., et al. (2002).[2] "The 7-azabenzotriazole-based peptide coupling reagents." Chemical Communications.[1][2] Reliable optimization of HATU often requires weaker bases like Collidine to prevent racemization in sensitive substrates.[2] [1][2]

  • Albericio, F., et al. (2018).[2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Detailed comparison of HATU vs PyAOP and the guanidinylation mechanism. [1][2]

  • Vrettos, E. I., et al. (2017).[2][13] "Unveiling and tackling guanidinium peptide coupling reagent side reactions." RSC Advances. Definitive guide on the mechanism of guanidinylation and how to avoid it by controlling stoichiometry. [1][2]

  • PubChem. (2025).[1][2] "(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid Compound Summary." [1][2]

strategies for improving the yield of sterically hindered amino acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPPS-HINDERED-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Welcome to the Advanced Peptide Synthesis Support Center.

You have reached this guide because your standard SPPS protocols (DIC/HOBt or HBTU/DIEA) are failing. You are likely observing deletion sequences, low crude purity, or unreacted amines when attempting to couple sterically demanding residues such as N-methylated amino acids ,


-disubstituted residues (e.g., Aib) , or 

-branched bulky side chains (Val, Ile, Thr)
.

This guide treats your synthesis as a system. We do not just provide "recipes"; we debug the chemical environment.

Module 1: Reagent Selection (The "Hardware" Upgrade)

User Issue: "I am trying to couple Fmoc-N-Me-Val-OH to a resin-bound N-methylated residue, but yields are <20%."

Diagnosis: Standard reagents (HBTU, HCTU) generate OBt esters. While effective for standard couplings, the leaving group (OBt) is not reactive enough to overcome the severe steric clash between two N-methyl groups. Furthermore, the nucleophilicity of the N-terminal amine is drastically reduced by the methyl group.

Solution Strategy: Switch to reagents that generate Oxyma or OAt active esters. These provide higher reactivity and, in the case of OAt, "anchimeric assistance" (neighboring group participation).

Reagent Selection Matrix
Steric Challenge LevelRecommended ReagentActive SpeciesWhy it works
Moderate (Val, Ile, Thr)COMU or HATU Oxyma / OAtHigh reactivity; COMU is safer (non-explosive) and more soluble than HATU.[1]
Severe (N-Me-X to N-Me-Y)HATU or PyAOP OAtThe pyridine nitrogen in OAt forms a 7-membered ring transition state, positioning the amine for attack (anchimeric assistance).
Extreme (Aib-Aib, Aib-Pro)TFFH / CMPI Acyl FluorideGenerates an acid fluoride in situ. Smallest possible leaving group (F-) minimizes steric clash.

Critical Tech Note: When using HATU or COMU , you must strictly control the base equivalents. Excess base (DIEA) can cause premature guanidinylation of the amine, permanently capping your sequence. Never use more than 2.0 equivalents of base relative to the coupling reagent.

Module 2: The Aggregation Problem (The "Environment" Fix)

User Issue: "My synthesis proceeds well for 5 residues, then the resin shrinks and coupling stops completely."

Diagnosis: You are experiencing On-Resin Aggregation . The peptide chains are interacting with each other (interchain hydrogen bonding) to form


-sheets, rather than interacting with the solvent. The reactive N-terminus becomes buried and inaccessible.

Solution Strategy: Disrupt the hydrogen bonding network.

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone).[2] NMP has higher polarity and better swelling properties for polystyrene resins.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture. These salts disrupt the ordered hydrogen bond networks (beta-sheets), "solubilizing" the growing chain.

  • Pseudoprolines: If your sequence contains Ser, Thr, or Cys, use Pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(

    
    Me,Mepro)-OH). These introduce a "kink" in the backbone, physically preventing beta-sheet formation.
    
Module 3: Racemization Control (The "Bug" Fix)

User Issue: "I have good yield, but LC-MS shows a double peak (diastereomers). My Cys/His residues are racemizing."

Diagnosis: Sterically hindered couplings are slow.[2] Prolonged exposure to basic conditions (DIEA) promotes proton abstraction from the


-carbon, leading to racemization via the oxazolone intermediate.

Solution Strategy: Use a weaker, more hindered base. Replace DIEA (pKa ~10.5) with 2,4,6-Collidine (TMP, pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid for activation but too weak to abstract the


-proton.
Module 4: Visualization & Logic
Decision Tree: Optimizing Coupling Conditions

CouplingStrategy Start Start: Assess Steric Bulk CheckBulk Is the coupling hindered? Start->CheckBulk Standard Standard Bulk (Ala, Leu, Phe) CheckBulk->Standard No Moderate Moderate Bulk (Val, Ile, Thr) CheckBulk->Moderate Beta-branched Severe Severe Bulk (N-Me, Aib, Pro-Pro) CheckBulk->Severe N-Methyl / Aib ReagentStd Reagent: DIC/Oxyma or HBTU Standard->ReagentStd ReagentMod Reagent: COMU or HATU Solvent: DMF Moderate->ReagentMod ReagentSev Reagent: HATU or PyAOP Solvent: NMP Severe->ReagentSev AggCheck Is Aggregation Suspected? (Resin shrinking?) ReagentSev->AggCheck MagicMix Add Chaotropic Salts (0.4M LiCl in NMP) AggCheck->MagicMix Yes AcylFluor Strategy: Acyl Fluoride (TFFH + DIEA) AggCheck->AcylFluor If HATU fails caption Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance.

Module 5: Validated Protocols
Protocol A: The "Power Coupling" (COMU/Oxyma)

Use for difficult sequences where HBTU fails.

  • Prepare Reagents:

    • Amino Acid: 4.0 eq relative to resin loading.[2]

    • COMU: 4.0 eq.

    • Oxyma Pure: 4.0 eq (Optional, but enhances solubility and reduces racemization).

    • Base (DIEA): 8.0 eq (Strictly 2:1 ratio to AA).

    • Solvent: NMP (preferred) or DMF.[2][3][4]

  • Pre-activation:

    • Dissolve AA and COMU/Oxyma in minimal solvent.

    • Add DIEA.[5]

    • Wait exactly 30 seconds. (Longer pre-activation risks epimerization).

  • Coupling:

    • Add mixture to resin.[2][6]

    • Microwave Option: Heat to 75°C for 5 minutes (Note: For Cys/His, keep at 50°C max).

    • Room Temp Option: Shake for 60–120 minutes.

  • Monitoring: Perform the Chloranil Test (see below).

Protocol B: The Chloranil Test (For Secondary Amines)

The standard Kaiser (Ninhydrin) test yields false negatives for N-methylated amino acids and Proline. You must use Chloranil.

  • Reagents:

    • Solution A: 2% Acetaldehyde in DMF.

    • Solution B: 2% p-Chloranil in DMF.

  • Procedure:

    • Take a small sample of resin beads (~10-20 beads) in a small glass tube.

    • Wash beads 3x with Ethanol, then 3x with DCM.

    • Add 2 drops of Solution A.

    • Add 2 drops of Solution B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Blue/Green Beads: Positive (Unreacted Secondary Amine present)

      
      Recouple .
      
    • Colorless/Amber Beads: Negative (Coupling Complete)

      
      Proceed .
      
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Hovgaard, L., et al. (2014). Color Test for Selective Detection of Secondary Amines on Solid Phase. ACS Combinatorial Science, 16(11), 583–587. [Link]

  • Collins, J. M., et al. (2014).[7] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[8] Organic Letters, 16(3), 940–943. [Link]

  • Carpino, L. A., et al. (1993). The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the Chemical Society, Chemical Communications, (2), 201-203. [Link][9]

  • Samson, I., et al. (1999). Screening of different coupling reagents for the synthesis of the highly hindered Aib-Aib dipeptide unit. Letters in Peptide Science, 6, 283–288. [Link]

Sources

Boc-deprotection issues with acid-sensitive 1,4-oxazepane rings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-Deprotection of Acid-Sensitive 1,4-Oxazepanes

Introduction: The Stability Paradox

Welcome to the Advanced Synthesis Support Module. You are likely here because standard acidic deprotection (TFA/DCM or HCl/Dioxane) of your Boc-protected 1,4-oxazepane has resulted in decomposition, ring-opening, or complex mixtures.[1]

The Core Challenge: The 1,4-oxazepane ring is a privileged scaffold in peptidomimetics, but it possesses a unique vulnerability. Unlike stable 6-membered morpholines, the 7-membered oxazepane ring suffers from significant conformational mobility and transannular strain.[1] Under strong Brønsted acidic conditions, the ether oxygen can protonate, acting as a leaving group. This triggers two fatal side reactions:[1]

  • Ring Opening: Hydrolysis to linear amino alcohols.

  • Ring Contraction: Transannular attack by the deprotected amine or proximal nucleophiles, often yielding thermodynamically more stable 5- or 6-membered rings.

This guide provides a diagnostic workflow and two "Rescue Protocols" utilizing Lewis acid-mediated silylation, which bypasses the harsh protonation events of standard methods.

Module 1: Diagnostic Triage

Before changing reagents, confirm the failure mode. Run an LC-MS of your crude reaction mixture and consult the decision matrix below.

Interactive Troubleshooting: Mass Spectrum Analysis

Q: What is the primary mass peak observed relative to your Product Mass (M)?

  • Scenario A: [M + 56] or [M + 100] (No Change)

    • Diagnosis: Reaction stalled. The acid is too dilute, or the Boc group is sterically shielded.

    • Action: Increase acid concentration or switch to Method B (TMSOTf) .

  • Scenario B: [M - 18] or [M - 44] (Mass Deficit) [1]

    • Diagnosis:Ring Contraction/Elimination. You have likely lost water (dehydration after ring opening) or a fragment (C2H4O) via retro-aldol-type fragmentation.[1]

    • Action:STOP. Do not increase acid strength. Proceed immediately to Method C (ZnBr₂) .

  • Scenario C: [M + 18] (Mass Surplus)

    • Diagnosis:Hydrolysis. The ether linkage has cleaved, adding water to form a linear amino alcohol.

    • Action: Your conditions are too wet. Proceed to Method B (TMSOTf) which requires anhydrous conditions.

  • Scenario D: [M + 56] (t-Butyl Adduct) [1]

    • Diagnosis:Cation Trapping. The tert-butyl cation released during deprotection has re-attached to the electron-rich oxazepane ring.

    • Action: You need a "Scavenger Cocktail." Add 5% Triethylsilane (TES) or Thioanisole to your TFA mixture.

Module 2: Visualization of Decision Logic

The following flowchart outlines the logical progression for selecting the correct deprotection strategy based on experimental feedback.

DeprotectionLogic Start Start: Standard TFA/DCM (1:4) Analyze Analyze LC-MS Start->Analyze Success Target Mass Found Proceed to Workup Analyze->Success Clean Stalled Stalled (SM Only) Steric Hindrance Analyze->Stalled No Rxn Cation t-Butyl Adducts (+56 Da) Analyze->Cation Alkylation Decomp Ring Opening/Contraction (Complex Mixture) Analyze->Decomp Unstable Method_B Protocol B: TMSOTf (Silyl-mediated) Stalled->Method_B Switch Mechanism Method_A Add Scavengers (5% TES or Thioanisole) Cation->Method_A Trap Cations Decomp->Method_B Anhydrous Option Method_C Protocol C: ZnBr2 (Mild Lewis Acid) Decomp->Method_C Mildest Option

Caption: Decision matrix for selecting deprotection protocols based on mass spectrometry feedback.

Module 3: The "Rescue" Protocols

If standard TFA deprotection degrades your oxazepane, use these Lewis Acid alternatives. These methods avoid generating high concentrations of protons, preserving the acid-sensitive ether linkage.

Protocol B: TMSOTf / 2,6-Lutidine (The Gold Standard)

Best for: Highly acid-sensitive substrates and solid-phase synthesis.[1]

Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent silylating agent. Instead of protonating the Boc carbonyl, the silicon acts as a Lewis acid, coordinating to the carbonyl oxygen. This triggers the collapse of the Boc group into a silyl carbamate, which is then hydrolyzed under mild conditions. 2,6-Lutidine acts as a non-nucleophilic base to buffer any adventitious acid [1, 2].[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon.

  • Dissolution: Dissolve the Boc-oxazepane (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 2,6-lutidine (1.5 equiv). Note: Do not use pyridine, as it can be nucleophilic.[1]

  • Activation: Dropwise, add TMSOTf (1.5 – 2.0 equiv).[2]

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Note: The intermediate silyl carbamate may behave differently than the free amine on silica).

  • Quench (Critical): Add Methanol (excess) to cleave the silyl carbamate intermediate. Stir for 10 mins.

  • Workup: Dilute with DCM, wash with saturated NaHCO₃ (rapidly), then brine. Dry over Na₂SO₄.[2]

Protocol C: Zinc Bromide (ZnBr₂)

Best for: Substrates with trityl groups or very fragile hemiaminals.[1]

Mechanism: ZnBr₂ coordinates to the Boc carbonyl oxygen. The bromide ion assists in the cleavage of the tert-butyl group via an SN1-like mechanism, but the conditions are virtually neutral, preventing ether hydrolysis [3, 4].

Step-by-Step:

  • Reagent Prep: Use anhydrous ZnBr₂ (highly hygroscopic). Weigh quickly in a glovebox or dry environment.

  • Reaction: Suspend Boc-oxazepane (1.0 equiv) and ZnBr₂ (5.0 equiv) in DCM.

  • Conditions: Stir at Room Temperature. This reaction is slower (typically 4–24 hours).

  • Workup: Add water to dissolve the zinc salts. Extract the organic layer.[2] This method often requires no basic neutralization, which is safer for the ring.

Module 4: Comparative Data & Mechanism

Reagent Selection Guide
FeatureTFA / DCMTMSOTf / LutidineZnBr₂ / DCM
Mechanism Brønsted Acid (Protonation)Lewis Acid (Silylation)Lewis Acid (Chelation)
Acidity (pH equiv) < 1 (Harsh)Neutral / BufferedNeutral
Reaction Time 30 - 60 mins30 - 90 mins4 - 24 hours
Risk to Oxazepane High (Ring opening)Low (Anhydrous)Very Low
Scavenger Needed? Yes (TES/Thioanisole)No (Lutidine acts as buffer)No
Mechanism of Silyl-Mediated Deprotection

Understanding why TMSOTf works is crucial for trusting the protocol. The pathway avoids the formation of the carbamic acid intermediate that typically decarboxylates violently.

TMSOTf_Mechanism Step1 Boc-Amine Step2 TMS Coordination (Lewis Acid) Step1->Step2 + TMSOTf Step3 Silyl Carbamate (Stable Intermediate) Step2->Step3 - Isobutene Step4 Methanol Quench Step3->Step4 + MeOH Final Free Amine + TMS-OMe + CO2 Step4->Final Hydrolysis

Caption: The TMSOTf pathway bypasses protonation, forming a silyl carbamate that is gently hydrolyzed by methanol.[1]

FAQs: Expert Troubleshooting

Q: I used Protocol B (TMSOTf), but my yield is low. Where did the product go? A: Did you skip the Methanol quench? The silyl carbamate intermediate (Step 3 in the diagram above) is stable in non-protic solvents. If you go straight to an aqueous workup without a methanol stir, the hydrolysis might be incomplete or form an emulsion. Always quench with MeOH for 15 minutes.

Q: Can I use HCl in Dioxane instead of TFA? A: Generally, no . While HCl is a common alternative, the chloride ion is nucleophilic. In 7-membered ether rings, the chloride can attack the ring carbons (activated by the acid), leading to ring-opening alkyl chlorides. TFA is preferred over HCl because the trifluoroacetate anion is non-nucleophilic.

Q: My product is water-soluble. How do I work up the ZnBr₂ reaction? A: If your oxazepane is polar, avoid aqueous extraction. Upon completion of the ZnBr₂ reaction, load the entire DCM mixture directly onto a short pad of silica gel or Celite. Elute with 10% MeOH/DCM to leave the Zinc salts behind, then evaporate.

References

  • Sakaitani, M., & Ohfune, Y. (1990). Syntheses and properties of tert-butyldimethylsilyl esters and silyl carbamates. Journal of Organic Chemistry.

  • BenchChem. (2025).[2][3] Boc-guanidine deprotection side reactions and how to avoid them. Technical Guide.

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[4] Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications.

  • Wu, Y. Q., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2.[1][4][5] Tetrahedron Letters.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General Reference for Acid Stability).

Sources

Chiral Integrity Support Center: Preventing Racemization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RAC-001-ALPHA

Introduction

Welcome to the Chiral Integrity Support Center. As drug development shifts toward increasingly complex peptidomimetics and macrocycles, maintaining optical purity is no longer just a quality control metric—it is a binary determinant of biological success.

Racemization (the conversion of an L-amino acid to a D/L-mixture) leads to "epimeric drift," resulting in inseparable impurities, reduced potency, and potential off-target toxicity. This guide moves beyond basic textbook definitions to provide a causality-driven troubleshooting framework for preventing racemization during the coupling of chiral amino acids.

Module 1: The Mechanistic Root Cause

To prevent racemization, you must understand the enemy. It rarely occurs through random thermodynamic equilibration. It is almost always kinetically driven by the activation method you choose.

The Two Pathways of Failure

While direct enolization (proton abstraction) occurs, 5(4H)-Oxazolone formation is the predominant mechanism for activated amino acids (except for Proline).

  • Oxazolone Formation (Path B): The activated carbonyl oxygen attacks the backbone amide carbonyl. This forms a 5-membered ring (oxazolone).[1] The alpha-proton on this ring is highly acidic (

    
    ) compared to a standard alpha-proton (
    
    
    
    ). A weak base can easily strip this proton, destroying chirality.
  • Direct Enolization (Path A): A base directly abstracts the alpha-proton from the activated species.[2] This is common in amino acids with electron-withdrawing side chains (e.g., Phenylglycine, Cysteine).

Visualization: The Danger Zone

RacemizationPathways cluster_danger High Risk Zone Start L-Amino Acid (Activated Ester) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Cyclization (Fast w/o Additive) Peptide Native Peptide Bond (L-L Isomer) Start->Peptide Amine Nucleophile Enol Enol/Enolate (Planar/Achiral) Oxazolone->Enol Base (Deprotonation) Oxazolone->Peptide Slow Aminolysis Racemate D/L-Mixture (Irreversible) Enol->Racemate Reprotonation (Random Face)

Figure 1: The mechanism of racemization.[3][4][5][6] Note that the Oxazolone intermediate renders the alpha-proton significantly more acidic, accelerating chirality loss.

Module 2: Reagent Selection & Optimization

The choice of coupling cocktail is your primary control lever. The goal is to maximize the rate of amidation (


) while minimizing the rate of proton abstraction (

).
The "Holy Trinity" of Additives

Additives intercept the highly reactive (and dangerous) O-acylisourea intermediate formed by carbodiimides, converting it into a more stable active ester that is less prone to oxazolone formation.

AdditiveStatusMechanism & NotesRacemization Suppression
HOBt LegacyGood suppression, but poses explosion risks during transport.[1]⭐⭐⭐
HOAt PremiumPyridine nitrogen creates a "neighboring group effect," accelerating coupling.⭐⭐⭐⭐⭐
Oxyma Pure Gold Standard Non-explosive. Superior safety profile. Often outperforms HOAt in suppression/yield.⭐⭐⭐⭐⭐
Coupling Reagent Hierarchy
  • Standard (Safe): DIC + Oxyma Pure .

    • Why: Carbodiimides (DIC) do not require a tertiary base (like DIPEA) to function. Removing the base removes the primary catalyst for proton abstraction.

  • High Power (Risky): HATU / HBTU .

    • Why: These are uronium/guanidinium salts. They require a base to function. If you add too much base, or if the coupling is slow, the base will racemize the activated acid.

    • Mitigation: If you must use HATU, switch the base from DIPEA to Collidine (TMP) . Collidine is a weaker base that is sufficient for activation but less efficient at proton abstraction.

Module 3: Troubleshooting "Problem Children"

Certain amino acids are chemically predisposed to racemization.[1][2][3][5][6][7][8][9] Standard protocols will fail here.

Histidine (His)[6][8]
  • The Issue: The imidazole side chain acts as an intramolecular base (autocatalysis), snatching the alpha-proton from its own backbone.

  • The Fix:

    • Protection: Use His(Trt) (Trityl) at a minimum. For critical spots, use His(Bum) (Benzyloxymethyl) or His(Mom) , though they are harder to remove.

    • Reagent: Use DIC/Oxyma .[1][4][8] Avoid HATU/DIPEA.

    • Pro-Tip: Limit base exposure.[10] If using Fmoc-SPPS, ensure the base used for Fmoc removal is washed away thoroughly before coupling His.

Cysteine (Cys)[6][10][12][13]
  • The Issue: The sulfur atom is electron-withdrawing, increasing alpha-proton acidity. It is also prone to

    
    -elimination (forming dehydroalanine), which destroys the chiral center entirely.
    
  • The Fix:

    • Solvent: Use DMF/DCM mixtures. Pure DMF promotes elimination.

    • Base: Avoid DIPEA . Use Collidine or Sym-collidine if a base is strictly necessary.

    • Resin: For C-terminal Cys, use 2-Chlorotrityl Chloride Resin . It allows loading without base or with very mild conditions, preventing initial racemization.[1]

Phenylglycine (Phg)
  • The Issue: The phenyl ring is directly attached to the alpha-carbon, making the proton extremely acidic.

  • The Fix: Do not use base-mediated coupling. Use DIC/Oxyma or DIC/HOAt exclusively. Keep temperature at 0°C for the entire activation and coupling duration.

Module 4: The Validated Low-Racemization Protocol

Use this workflow for "Difficult" couplings or when optical purity is critical.

Step-by-Step Methodology
  • Preparation (Cold Start):

    • Dissolve the Amino Acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1).

    • Cool the solution to 0°C in an ice bath. Temperature reduction slows racemization (

      
      ) more significantly than it slows coupling (
      
      
      
      ).
  • Activation:

    • Add DIC (1.0 eq).[1]

    • Stir for exactly 2 minutes at 0°C.

    • Critical: Do NOT add DIPEA or NMM.

  • Coupling:

    • Add the pre-activated mixture to the resin/amine component.

    • Allow to react for 60 minutes.

    • Note: If the solution turns yellow/orange, it may indicate oxazolone formation (in some specific cases) or simply the color of the Oxyma active ester (which is normal).

  • Monitoring:

    • If recoupling is needed, do not add base. Drain and repeat with fresh reagents.

Decision Logic for Reagent Selection

ReagentSelection Start Select Coupling Strategy IsSensitive Is AA Sensitive? (Cys, His, Phg) Standard Standard AA (Ala, Leu, Phe...) IsSensitive->Standard No SensitivePath Use DIC + Oxyma Pure (Base-Free) IsSensitive->SensitivePath Yes HighYield Use HATU + Collidine (Avoid DIPEA) Standard->HighYield Need High Yield/Speed? NormalYield DIC + Oxyma Pure Standard->NormalYield Routine Synthesis Protocol Protocol Complete Check Optical Purity SensitivePath->Protocol Keep at 0°C HighYield->Protocol NormalYield->Protocol

Figure 2: Decision matrix for selecting coupling reagents based on amino acid sensitivity.

FAQ: Troubleshooting & Quick Hits

Q: My LC-MS shows two peaks with the same mass. Is this racemization? A: Highly likely. If the peaks are close in retention time (diastereomers), you have racemized a chiral center. Use a chiral column or C18 with a shallow gradient to confirm. If the mass is -18 (loss of water) or -34 (loss of H2S for Cys), check for side reactions like oxazolone dehydration or beta-elimination.

Q: Can I use microwave synthesis for Cys/His? A: Proceed with extreme caution. Microwave energy accelerates all kinetics, including racemization. For Cys and His, limit temperature to 50°C maximum (standard is often 75°C) and use Oxyma rather than HOBt.

Q: Why is Collidine better than DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker base (


) compared to DIPEA (

). It is strong enough to neutralize the acid generated during activation but too sterically hindered and weak to effectively abstract the alpha-proton of the amino acid.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[3][11] Luxembourg Bio Technologies.[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Steinauer, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive. ACS Omega.

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck/Sigma Technical Library.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

improving solubility of peptides incorporating 1,4-oxazepane moieties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Engineering Support Portal

You have reached the Tier-3 Technical Support guide for researchers working with constrained peptidomimetics. This documentation specifically addresses the physicochemical challenges associated with 1,4-oxazepane scaffolds .

While these seven-membered heterocycles are powerful tools for inducing secondary structures (specifically


-turns) and improving metabolic stability, they frequently introduce significant hydrophobicity and aggregation tendencies. This guide provides actionable troubleshooting workflows to overcome these solubility barriers.

Module 1: Diagnostic & Formulation Troubleshooting

The Core Problem: 1,4-oxazepane moieties act as "turn inducers." While this is desirable for bioactivity, it often locks the peptide into a conformation that exposes hydrophobic patches or promotes intermolecular stacking (aggregation), rendering the peptide insoluble in aqueous media.

Troubleshooting Workflow: The Solubility Decision Tree

Before altering your sequence, follow this logic flow to determine the optimal solvent system for your existing batch.

SolubilityLogic Start Peptide Insoluble in Water/PBS? Calc_pI Step 1: Calculate pI & Net Charge Start->Calc_pI Check_Charge Net Charge at pH 7? Calc_pI->Check_Charge Acidic Acidic (Net < 0) Check_Charge->Acidic Negative Basic Basic (Net > 0) Check_Charge->Basic Positive Neutral Neutral/Hydrophobic Check_Charge->Neutral Zero Action_Acid Add 10% NH4OH or Ammonium Bicarbonate Acidic->Action_Acid Action_Basic Add 10% Acetic Acid or 0.1% TFA Basic->Action_Basic Action_Neut Step 2: Disaggregate Neutral->Action_Neut Cosolvent Add DMSO/DMF (dropwise) up to 5-10% v/v Action_Neut->Cosolvent For Assays Chaotrope Add 6M Guanidine-HCl or 8M Urea Action_Neut->Chaotrope For Purification

Figure 1: Logical flow for solubilizing hydrophobic peptidomimetics based on isoelectric point (pI) and aggregation state.

Solvent Compatibility Table
Solvent / AdditiveRecommended Use CaseMax Concentration (Cell Assays)Mechanism of Action
DMSO (Dimethyl sulfoxide)General hydrophobic peptides; 1,4-oxazepane scaffolds with aromatic side chains.< 0.5% - 1%Disrupts intermolecular H-bonds; solvates hydrophobic cores.
NMP (N-Methyl-2-pyrrolidone)Highly aggregating sequences; superior to DMF for oxazepanes.Toxic (Avoid in cells)High polarity; prevents on-resin aggregation during synthesis.
Ammonium Bicarbonate Acidic peptides (pI < 6).Buffer dependentVolatile buffer; raises pH to ionize acidic residues (Asp, Glu).
Acetic Acid (10%) Basic peptides (pI > 8).Buffer dependentLowers pH to ionize basic residues (Arg, Lys).
Guanidine HCl (6M) Purification/HPLC only.N/AChaotropic agent; completely denatures aggregates.

Module 2: Synthesis Optimization

Issue: You are observing low crude yields or "deletion sequences" during Solid Phase Peptide Synthesis (SPPS). Cause: The 1,4-oxazepane ring is sterically bulky. Once coupled, it can induce a "kink" in the growing chain, causing the peptide to fold back on itself within the resin pores, preventing subsequent amino acids from coupling.

Protocol: Mitigating On-Resin Aggregation
  • Resin Selection:

    • Standard: Polystyrene (PS) resins often fail here.

    • Recommendation: Switch to ChemMatrix (PEG-PS) or Tentagel resins. The PEG chains swell better in polar solvents, increasing the solvation of the growing peptide chain [1].

  • Solvent Swap:

    • Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling steps after the oxazepane insertion. NMP has higher swelling power for aggregated sequences [2].

  • Microwave Assistance:

    • The steric hindrance of the 1,4-oxazepane secondary amine (if forming the ring on-resin) or the subsequent coupling to the oxazepane nitrogen requires energy.

    • Settings: 75°C for 5 minutes (standard couplings) or 50°C for 10 minutes (if Cys/His present to avoid racemization).

  • Pseudoproline Dipeptides:

    • If your sequence contains Ser/Thr/Cys residues distal to the oxazepane, convert them to pseudoprolines (oxazolidines). This disrupts the secondary structure formation during synthesis, keeping the chain linear and accessible [3].

Module 3: Structural Design Strategies

If formulation and synthesis tweaks fail, the peptide sequence itself requires engineering. The goal is to improve solubility without altering the pharmacophore (the oxazepane ring and its immediate neighbors).

Design Workflow: The "Solubility Tag" Approach

DesignStrategy Core Oxazepane Peptide Core Mod1 C-Term Modification: Poly-Lysine/Arginine Core->Mod1 Increases pI & Charge Mod2 N-Term Modification: PEGylation (Mini-PEG) Core->Mod2 Shields Hydrophobicity Mod3 Cleavable Tag: O-Acyl Isopeptide Core->Mod3 Disrupts Aggregation Result Soluble Candidate Mod1->Result Mod2->Result Mod3->Result

Figure 2: Structural modification strategies to enhance hydrophilicity.

Specific Engineering Tactics
  • Charge Implantation (The "+3 Rule"):

    • Ensure the peptide has a net charge of at least +3 or -3.

    • Action: Add a Lys-Lys-Lys or Arg-Arg-Arg tag to the C-terminus. If this interferes with binding, separate it with a flexible linker (e.g., Gly-Ser-Gly).

  • PEGylation (Mini-PEGs):

    • Attach a short polyethylene glycol chain (e.g., PEG2 or PEG4) to the N-terminus or a non-critical side chain. This creates a hydration shell around the hydrophobic oxazepane scaffold [4].

  • O-Acyl Isopeptide Method (The "Switch"):

    • Advanced: If the peptide forms insoluble beta-sheets, synthesize it as an O-acyl isopeptide. This introduces an ester bond (kink) in the backbone, disrupting the structure.

    • Activation: Once dissolved in neutral buffer (pH 7.4), an O-to-N acyl shift occurs, regenerating the native bioactive peptide in situ [5].

Frequently Asked Questions (FAQ)

Q1: My oxazepane peptide precipitates immediately upon adding PBS. Why? A: This is "salting out." The ions in PBS compete for water molecules, stripping the hydration shell from your hydrophobic peptide.

  • Fix: Dissolve the peptide in pure water or 10mM acetic acid first. Then, add a concentrated (10x) PBS buffer dropwise while vortexing. If it clouds, you need a cosolvent (DMSO).

Q2: Can I use the oxazepane ring to improve solubility? A: Yes, but it depends on the substitution. 1,4-oxazepanes derived from Serine or Threonine are naturally more polar than all-carbon rings. You can further functionalize the ring nitrogen (if not part of the backbone) or the carbon scaffold with polar groups (hydroxyls, amines) during the synthesis of the monomer [6].

Q3: How do I measure the concentration if it's not fully soluble? A: Do not trust UV absorbance (A280) if the solution is turbid (scattering light).

  • Protocol: Centrifuge the solution at 10,000 x g for 5 minutes. Measure the supernatant. If the concentration is too low, you must use the Design Strategies in Module 3.

References

  • Biotage. (2023).[1] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[1]Link

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[2][3][4][5]Link

  • Mutter, M., et al. (2004). The Pseudo-Proline technique for peptide synthesis.[6] Journal of the American Chemical Society. (Cited in context of disrupting secondary structure aggregation).

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?Link

  • Sohma, Y., et al. (2004). Development of O-acyl isopeptide method. Chemical Communications. (Standard protocol for "switch" peptides).
  • Pinter, A., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Link

Sources

troubleshooting guide for solid-phase synthesis of complex peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Complex/Difficult Sequences

Welcome to the Advanced SPPS Support Center. I am Dr. Aris, Senior Application Scientist. We do not simply "follow recipes" here; we engineer molecular assembly. If you are working with peptides >30 residues, hydrophobic domains, or aggregation-prone regions, standard protocols will fail you.

Below is a troubleshooting architecture designed to diagnose and resolve the specific failure modes of complex solid-phase peptide synthesis (SPPS).

Module 1: The Foundation (Resin & Linkers)

Q: My crude yield is negligible, or I see a massive amount of deletion sequences early in the synthesis. Is my coupling reagent bad?

A: It is likely not your coupling reagent, but your resin choice . For complex peptides, the "swelling factor" is the single most critical variable. Standard polystyrene (PS) resin collapses when the growing peptide chain aggregates (forms


-sheets), effectively burying the N-terminus inside the bead where reagents cannot reach.

The Fix:

  • Switch to PEG-based Resins: Use ChemMatrix, NovaSyn TGR, or TentaGel. These resins contain polyethylene glycol (PEG), which maintains high swelling in both DMF and DCM, allowing reagents to penetrate even when the peptide tries to aggregate [1].

  • Lower the Loading: Never use high-loading resin (>0.5 mmol/g) for complex sequences. High density forces growing chains to interact, promoting aggregation. Use 0.15 – 0.25 mmol/g loading [2].[1]

Visual Guide: Resin Selection Logic

ResinSelection cluster_loading Critical Parameter Start Start: Peptide Characteristics Length Length > 30 AA or Hydrophobic? Start->Length Simple Standard PS Resin (Wang/Rink Amide) Length->Simple No Complex Requires PEG-based Resin Length->Complex Yes CTerm C-Terminus Type? Complex->CTerm Loading Loading Must Be < 0.25 mmol/g Complex->Loading Acid ChemMatrix Wang or 2-CTC (Low Load) CTerm->Acid Acid (-COOH) Amide ChemMatrix Rink or NovaSyn TGR CTerm->Amide Amide (-CONH2)

Figure 1: Decision matrix for selecting the appropriate solid support based on peptide complexity and C-terminal requirements.

Module 2: The "Difficult Sequence" (Aggregation)

Q: I see a sudden drop in coupling efficiency at residues 8-15, even with double coupling. Why?

A: You have hit the "onset of aggregation." Around 5-10 residues, hydrophobic peptides often adopt secondary structures (


-sheets) on the resin. This hydrogen-bonding network locks the N-terminus, preventing the next amino acid from reacting. This results in deletion sequences  (missing amino acids).

The Fix (The "Magic" Reagents): You must disrupt the hydrogen bonds.

  • Pseudoproline Dipeptides: This is the gold standard. Replace a Ser, Thr, or Cys residue with a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH). The "kink" in the oxazolidine ring physically prevents

    
    -sheet formation [3].
    
  • Isoacyl Dipeptides (Isopeptides): For sequences without Ser/Thr. These introduce an ester bond into the backbone, which is later converted to an amide via an O-to-N acyl shift.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to your coupling mixture. These salts disrupt hydrogen bonding networks [4].

Table 1: Aggregation Breaking Strategies

StrategyMechanismBest Use CasePros/Cons
Pseudoprolines Introduces a "kink" in the backbone (oxazolidine ring).[2]Sequences with Ser, Thr, or Cys.[2][3]Pro: 100% effective. Con: Expensive; specific positions only.
Dmb Protection N-backbone protection (dimethoxybenzyl) blocks H-bonds.Glycine or Alanine residues.[4][5]Pro: Good for Gly-rich regions. Con: Sterically bulky; slow coupling.
Elevated Temp Kinetic energy disrupts H-bonds (Microwave).General hydrophobic regions.Pro: Fast. Con: High racemization risk for Cys/His/Arg.
Solvent Switch Changes polarity to solvate chains.All difficult sequences.Pro: Cheap. Use DMF/DMSO (1:1) or NMP.[6][7][8]

Visual Guide: Aggregation Mitigation Workflow

Aggregation Problem Coupling Stalls (Aggregation) CheckSeq Check Sequence for Ser/Thr/Cys Problem->CheckSeq HasSTC Yes CheckSeq->HasSTC NoSTC No CheckSeq->NoSTC Pseudo Insert Pseudoproline Dipeptide HasSTC->Pseudo AltMethod Use Dmb-Gly or Isopeptides NoSTC->AltMethod Solvent Switch Solvent: DMF + 10% DMSO or NMP Pseudo->Solvent AltMethod->Solvent Heat Microwave Coupling (Max 50°C for Cys/His) Solvent->Heat

Figure 2: Workflow for mitigating on-resin aggregation during the synthesis of hydrophobic sequences.

Module 3: Purity & Side Reactions (Racemization)[9][10]

Q: My mass spec shows the correct mass, but I have double peaks in the HPLC (epimers). What happened?

A: You have racemization .[8] This usually happens during the activation step, particularly with Cysteine (Cys) and Histidine (His). Strong bases (like DBU) or prolonged activation times with HBTU/HATU can cause the alpha-proton to abstract, flipping the chirality (L to D).

The Fix:

  • Abandon HOBt/HBTU: These are older generation reagents.

  • Adopt Oxyma Pure / DIC: This combination is the modern standard. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is safer (non-explosive) and shows significantly lower racemization rates than HOBt [5, 6].[8]

  • Base-Free Coupling: For Cys and His, use DIC/Oxyma without any tertiary base (like DIPEA). The acidity of Oxyma is sufficient for activation, and the absence of base preserves chiral integrity.

Module 4: Cleavage & Isolation[3][4][9][11]

Q: My peptide is full of +56, +96, or +100 mass adducts after cleavage. Is the peptide reacting with itself?

A: No, your peptide is reacting with the protecting groups . When you cleave with TFA, the protecting groups (t-butyl, Trityl, Pbf) are released as highly reactive carbocations. If not "scavenged" immediately, they will re-attach to susceptible residues (Trp, Met, Cys, Tyr).

The Fix: Optimize your Scavenger Cocktail . Water is not enough.

Table 2: High-Performance Cleavage Cocktails

Cocktail NameComposition (v/v)Target ResiduesNotes
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Cys, Met, Trp, Tyr The "Heavy Duty" standard.[9] EDT smells terrible but is essential for Trp/Met [7].
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)General / SimpleGood for peptides without Met/Cys.
Reagent L TFA (88%), TIS (2%), DTT (5% w/v), Water (5%)Cys, Met (Low Odor) DTT replaces EDT (less smell).[9] Good for Bpa-containing peptides [8].[9]
TIS/Water TFA (95%), TIS (2.5%), Water (2.5%)StandardThe modern "default" for simple sequences.

Visual Guide: The Scavenger Mechanism

Scavenging TFA TFA Cleavage PG Protecting Groups Released TFA->PG Cation Reactive Carbocations (+) PG->Cation Peptide Nucleophilic Residues (Trp, Met, Cys) Cation->Peptide No Scavenger Scavenger Scavengers (TIS, EDT, Water) Cation->Scavenger With Scavenger Adduct Alkylated Peptide (Impurity) Peptide->Adduct Safe Quenched By-product (Safe) Scavenger->Safe

Figure 3: Mechanism of scavenger action. Scavengers (green path) must react faster with carbocations than the peptide side chains (red path) do.

Module 5: Master Protocol (Case Study)

Scenario: Synthesis of a 45-mer hydrophobic peptide containing a C-terminal Cysteine and a mid-sequence "difficult" region (Val-Val-Ile-Ala).

  • Resin Preparation:

    • Use ChemMatrix Rink Amide (0.2 mmol/g).

    • Swell in DCM for 20 mins, then DMF for 20 mins.

  • Coupling (Standard Cycles):

    • Reagents: AA (5 eq), DIC (5 eq), Oxyma Pure (5 eq) in DMF.

    • Time: 60 minutes at Room Temp.

  • Coupling (The Cys Residue):

    • Reagents: Fmoc-Cys(Trt)-OH (5 eq), DIC (5 eq), Oxyma Pure (5 eq).

    • Condition: PRE-ACTIVATE for 2 mins before adding to resin. NO BASE (DIPEA).

    • Time: 60 mins at Room Temp.

  • Coupling (The Hydrophobic Block 20-25):

    • Modification: Insert Fmoc-Val-Ile(psiMe,Mepro)-OH (Pseudoproline) at the center of the block.

    • Solvent: Switch to DMF/DMSO (80:20) for this section.

    • Heat: Apply microwave heating (75°C) for non-Cys/His residues.

  • Final Cleavage:

    • Wash resin with DCM (x5) to remove all DMF.

    • Add Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[10][9]

    • Shake for 3 hours (longer time needed for Arg(Pbf) removal in aggregates).

    • Precipitate in ice-cold Diethyl Ether.

References
  • Garcia-Ramos, Y., et al. (2023). "How do I choose my resin for peptide synthesis?" Biotage.[11] Link

  • Al Musaimi, O., et al. (2024).[12] "Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins." RSC Publishing. Link

  • Mutter, M., et al. (2020).[2] "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Bioengineering and Biotechnology (via NCBI). Link

  • AAPPTEC Technical Guide. "Aggregation, Racemization and Side Reactions in Peptide Synthesis."Link

  • Subirós-Funosas, R., et al. (2022). "Understanding OxymaPure as a Peptide Coupling Additive." ACS Omega. Link

  • Bachem Technical Library. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."Link

  • Sigma-Aldrich Technical Bulletin. "Fmoc Resin Cleavage and Deprotection."Link

  • AAPPTEC Reagent Guide. "Cleavage Cocktails; Reagent B, K, L."Link

Sources

refinement of cleavage cocktails for peptides with sensitive residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Cleavage Cocktails for Peptides with Sensitive Residues

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction & Safety Directives

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because your mass spectrometry data shows unexplained peaks (+16 Da, +56 Da, +96 Da) or your yield is remarkably low despite a successful synthesis monitoring.

Cleavage is not merely a "release" step; it is a violent chemical environment where high concentrations of reactive carbocations (released from protecting groups) actively seek nucleophiles. If your peptide contains Cys, Met, Trp, or Tyr , these residues act as "internal scavengers," permanently damaging your product.

Safety Warning:

  • TFA (Trifluoroacetic acid): Highly corrosive and volatile. Causes severe burns.

  • Scavengers (EDT, Thioanisole): Toxic and malodorous. EDT (1,2-ethanedithiol) has a stench threshold in the ppb range; use a dedicated fume hood.

  • Ether: Peroxide former and highly flammable.

Diagnostic Guide: What is your Spectrum Telling You?

Before selecting a cocktail, match your observation to the chemical phenomenon.

Symptom (Mass Shift)Likely CulpritChemical Mechanism
+16 Da (or +32 Da)Methionine (Met) Oxidation to Methionine Sulfoxide (Met[O]).
+56 Da Cysteine (Cys) S-tert-butylation (incomplete scavenger capture of t-butyl cations).
+56 Da (on Trp)Tryptophan (Trp) C-alkylation of the indole ring by t-butyl cations.
+96 Da Arginine (Arg) Incomplete removal of Pbf/Pmc protecting groups (sulfonation).
-18 Da Aspartic Acid (Asp) Aspartimide formation (ring closure), common in Asp-Gly sequences.
Dimerization (2M) Cysteine (Cys) Disulfide bridge formation (oxidation) in air/solution.
Cocktail Selection Logic (Decision Matrix)

Do not default to a "standard" cleavage mix (95% TFA / 2.5% TIS / 2.5% H2O) if you have sensitive residues.[1] Use the logic below to select the correct reagent.

CleavageSelection Start Analyze Peptide Sequence HasMet Contains Methionine? Start->HasMet HasCys Contains Cysteine? HasMet->HasCys No ReagentH Reagent H (The Met Rescuer) HasMet->ReagentH Yes (High Risk) HasTrp Contains Tryptophan? HasCys->HasTrp No ReagentK Reagent K (The Universal Soldier) HasCys->ReagentK Yes (High Risk) ReagentB Reagent B (For Trp/Arg, No Met) HasTrp->ReagentB Yes Standard Standard Mix (TFA/TIS/H2O) HasTrp->Standard No

Caption: Flowchart for selecting the optimal cleavage cocktail based on residue sensitivity.

Technical Recipes & Mechanisms
Reagent K: The "Universal" Cocktail

Best for: Peptides containing Cys, Trp, Tyr, and Met simultaneously.

  • Composition:

    • TFA: 82.5%[2][3]

    • Phenol: 5%[2][3][4][5]

    • Thioanisole: 5%[2][3][4][5][6]

    • Water: 5%[2][3][6]

    • EDT (1,2-Ethanedithiol): 2.5%[3][4][5][7]

  • Mechanism:

    • Phenol: Protects Tyr and Trp via cation absorption.

    • Thioanisole: Accelerates removal of Pbf/Pmc groups from Arg and reduces Met oxidation risk.

    • EDT: The critical component. It is a dithiol that keeps Cys reduced and scavenges t-butyl cations effectively to prevent alkylation.

  • Pro-Tip: If the smell of EDT is prohibited in your facility, substitute with DODT (3,6-dioxa-1,8-octanedithiol). It is less volatile but equally effective.

Reagent H: The Methionine Specialist

Best for: Peptides where Met oxidation is the primary failure mode.

  • Composition:

    • TFA: 81%[4][5][6]

    • Phenol: 5%[2][3][4][5]

    • Thioanisole: 5%[2][3][4][5][6]

    • EDT: 2.5%[1][2][3][4][5][7]

    • Water: 3%[4][5]

    • Dimethylsulfide (DMS): 2%[5]

    • Ammonium Iodide (NH4I): 1.5%[4][6]

  • Mechanism:

    • This is a reductive cocktail.[7][8] The combination of DMS and NH4I actively reduces Methionine Sulfoxide (Met-O) back to Methionine during the cleavage process.[9][10]

    • Warning: This releases Iodine (

      
      ). The solution will turn dark red/brown. You must wash the ether precipitate with ascorbic acid or thiosulfate later to remove the iodine color.
      
Reagent B: The Tryptophan/Arginine Guard

Best for: Peptides with Trp and Arg, but NO Met or Cys.

  • Composition:

    • TFA: 88%[3]

    • Phenol: 5%[2][3][4][5]

    • Water: 5%[2][3][6]

    • Triisopropylsilane (TIS): 2%[3]

  • Mechanism:

    • TIS is a bulky silane that is excellent at trapping trityl cations. Phenol is included specifically to protect the electron-rich indole ring of Tryptophan from modification.

Troubleshooting FAQs
Q1: I am seeing a +16 Da peak on my Methionine peptide despite using scavengers. Why?

Answer: Standard scavengers (TIS, Water) prevent some oxidation, but they cannot reverse it. Met oxidation often happens during the workup or even on the resin before cleavage. The Fix:

  • Switch to Reagent H (Recipe above). The Iodide/DMS system will reduce any pre-existing sulfoxide back to Met.[10]

  • Degas your buffers. Dissolved oxygen in your TFA or HPLC solvents can oxidize Met post-cleavage.

  • Avoid Reagent B , as it lacks the reducing power of thiols.

Q2: My peptide smells terrible, and I can't get rid of the EDT odor. Can I skip it?

Answer: If you have Cysteine, skipping a dithiol (EDT/DODT) is risky. Monothiols (like mercaptoethanol) are less efficient at preventing disulfide scrambling. The Fix:

  • Substitute DODT: Use 3,6-dioxa-1,8-octanedithiol (DODT) in the exact same percentage as EDT. It has a higher boiling point and significantly lower odor.

  • Ether Wash: Ensure you perform at least 3 rounds of cold diethyl ether precipitation and washing. This extracts the organic scavengers from the peptide precipitate.

Q3: I have "ghost peaks" at +56 Da on my Tryptophan peptide.

Answer: This is Tryptophan alkylation. The t-butyl cation (from Asp/Glu/Ser/Thr protection) has attached to the Trp indole ring. The Fix:

  • Use Reagent K. The Phenol and Thioanisole are essential here.

  • Check your Fmoc-Trp derivative. Are you using Fmoc-Trp(Boc)-OH ? The Boc group on the indole nitrogen protects the ring during synthesis. If you used Fmoc-Trp-OH (unprotected indole), alkylation is almost guaranteed.

Q4: My Arginine-rich peptide (Arg x 5) has a mass +96 Da higher than expected.

Answer: This is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group. It is notoriously slow to remove, especially when multiple Arg residues are adjacent (steric hindrance). The Fix:

  • Extend Cleavage Time: Increase reaction time from 2 hours to 3 or 4 hours.

  • Monitor Side Reactions: Do not exceed 4 hours, or you risk degrading Trp/Met.

  • Thioanisole: Ensure your cocktail contains Thioanisole (Reagent K), as it accelerates Pbf removal via an

    
    -type mechanism.
    
Validated Cleavage Protocol

Follow this workflow to minimize thermal degradation and maximizing scavenger efficiency.

CleavageProtocol Step1 1. Wash Resin (DCM x3, Dry under N2) Step2 2. Prepare Cocktail (Premix scavengers, add TFA last) Step1->Step2 Step3 3. Cold Addition (Add to resin at 0°C) Step2->Step3 Step4 4. Reaction (Warm to RT, Shake 2-3h) Step3->Step4 Step5 5. Precipitation (Filter into Cold Ether -20°C) Step4->Step5

Caption: Optimized workflow for cleavage of sensitive peptides.

Detailed Steps:

  • Resin Prep: Wash resin with DCM to remove DMF (DMF can cause formylation during cleavage). Dry resin completely under Nitrogen.

  • Cooling: Pre-cool the cleavage cocktail to 0°C (ice bath). The reaction of TFA with protecting groups is exothermic; heat accelerates side reactions (alkylation).

  • Addition: Add cold cocktail to the resin. Allow to stand at 0°C for 5-10 minutes, then move to room temperature.

  • Duration:

    • Standard: 2 hours.[3]

    • Arg-rich (>3 Arg): 3 hours.

  • Precipitation: Filter the resin.[1][3][11] Drop the filtrate slowly into a 10x volume of ice-cold diethyl ether . The peptide will crash out as a white solid; scavengers stay in the ether.

References
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K)

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[3] Journal of Peptide Research, 53(5), 548-553. (Origin of Reagent H)

  • Merck (MilliporeSigma). Fmoc Resin Cleavage Protocols. Novabiochem Technical Notes.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. Technical Guide.

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][10][12] Biotage Knowledge Blog.

Sources

Technical Support Center: Overcoming Aggregation in Long-Chain Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Intermolecular Aggregation &


-Sheet Formation
Introduction: The "Beta-Sheet Barrier"

Welcome to the technical support hub. If you are synthesizing peptides longer than 15-20 residues and seeing a sudden drop in coupling efficiency, incomplete deprotection, or "deletion sequences" in your mass spec data, you are likely hitting the Beta-Sheet Barrier .

The Mechanism: As the peptide chain grows, the amide backbone hydrogens of one chain form hydrogen bonds with the carbonyl oxygens of adjacent chains. This cross-linking creates stable


-sheet structures (aggregates) that precipitate within the resin matrix. The result? The reactive N-terminus becomes sterically inaccessible to your incoming activated amino acid.

This guide provides a tiered troubleshooting protocol, moving from simple chemical modifications to structural engineering of the peptide backbone.

Part 1: Diagnostic & Decision Matrix

Before altering your synthesis, confirm aggregation is the root cause.[1]

  • Symptom 1: Resin volume decreases or stops swelling (visible in glass reaction vessels).

  • Symptom 2: Kaiser test is positive after double coupling, but no specific steric hindrance (like

    
    -branched residues) explains it.
    
  • Symptom 3: HPLC shows a "truncated" main peak corresponding to the sequence length where aggregation onset occurred (often residues 8-12).

Troubleshooting Decision Tree

Aggregation_Troubleshooting Start ISSUE: Low Coupling Efficiency / Deletions Check_Resin Check Resin Loading & Type (Is loading > 0.5 mmol/g?) Start->Check_Resin Switch_Resin ACTION: Switch to ChemMatrix® or Low-Load PS (<0.3 mmol/g) Check_Resin->Switch_Resin Yes (Too High) Check_Seq Analyze Sequence (Hydrophobic stretches? Ser/Thr/Cys?) Check_Resin->Check_Seq No (Loading OK) Switch_Resin->Check_Seq Solvent_Fix Phase 1: Solvent Mitigation (Use LiCl/DMA or Magic Mixture) Check_Seq->Solvent_Fix General Hydrophobic Struct_Fix Phase 2: Structural Engineering (Insert Pseudoprolines or Hmb) Check_Seq->Struct_Fix Contains Ser/Thr/Cys or Gly Phys_Fix Phase 3: Physical Energy (Microwave Synthesis @ 75°C) Solvent_Fix->Phys_Fix If Aggregation Persists Struct_Fix->Phys_Fix Synergistic Approach

Figure 1: Logical workflow for diagnosing and treating aggregation events in SPPS.

Part 2: The Chemical Arsenal (Solvents & Chaotropes)

If your peptide is moderately difficult, altering the solvation environment is the first line of defense. Standard DMF often fails to penetrate


-sheets.
Chaotropic Salt Protocols

Chaotropic salts disrupt the hydrogen bonding network of water and amides, effectively "melting" the aggregates.

AgentRecommended ConcentrationMechanismProtocol Note
LiCl (Lithium Chloride) 0.8M in DMA (Dimethylacetamide)Strong H-bond disruptionWash resin with LiCl/DMA before coupling. Use as coupling solvent.[2]
KSCN (Potassium Thiocyanate) 3M - 4M in DMFChaos-inducing anionHighly effective but viscous. Ensure thorough washing to remove salt before cleavage.
"Magic Mixture" DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene CarbonateDetergent + Polar aprotic synergyUse for both acylation and Fmoc-removal steps.
Perchlorate (NaClO₄) 0.4M - 0.8M in DMFH-bond disruptionWarning: Potential explosion hazard with organic solvents. Use LiCl preferred.

Application Protocol (LiCl/DMA):

  • Wash: After Fmoc removal, wash resin

    
     min with 0.8M LiCl in DMA.
    
  • Couple: Dissolve amino acid and coupling reagent (e.g., HATU) in 0.8M LiCl/DMA.

  • Reaction: Proceed with standard coupling time.

Part 3: Structural Engineering (The "Silver Bullet")

For "difficult sequences" (e.g., Amyloid Beta, hydrophobic transmembrane domains), chemical additives are often insufficient. You must physically alter the peptide backbone to prevent the


-sheet from forming.
1. Pseudoprolines (

Pro)

This is the most robust solution. Pseudoprolines are dipeptides where a Ser, Thr, or Cys residue is modified into an oxazolidine or thiazolidine ring.[3][4]

  • Mechanism: The ring structure locks the peptide backbone into a cis-conformation, creating a "kink" that physically prevents the linear alignment required for

    
    -sheets.
    
  • Reversibility: The ring is acid-labile. It spontaneously reverts to the native amino acid (Ser/Thr/Cys) during final TFA cleavage.

Usage Rules:

  • Spacing: Insert a

    
    Pro dipeptide every 5–6 residues.[5]
    
  • Placement: Ideally place before a hydrophobic block.[5]

  • Coupling: Couple as a unit (e.g., Fmoc-Ala-Thr(

    
    pro)-OH). Use standard HBTU/DIC activation.
    
2. Hmb (2-Hydroxy-4-methoxybenzyl) Protection

If your sequence lacks Ser/Thr/Cys, use Hmb backbone protection on Glycine or other residues.[6]

  • Mechanism: The bulky Hmb group on the backbone nitrogen sterically blocks intermolecular H-bonding.

  • Protocol: Hmb-protected amino acids are coupled normally. However, acylation of the next residue onto the sterically hindered Hmb-N is difficult.

  • Solution: Use symmetric anhydrides or highly reactive acyl fluorides for the subsequent step.

Mechanism of Action Diagram

Beta_Sheet_Disruption cluster_0 Standard Synthesis (Aggregated) cluster_1 With Pseudoproline (Disrupted) A1 Chain A A2 Chain B A1->A2 H-Bonds (Beta Sheet) B1 Chain A (with Kink) B2 Chain B (Solvated) B1->B2 No Interaction (Steric Clash) Psi Pseudoproline (Cis-Kink) B1->Psi

Figure 2: Pseudoprolines introduce a 'kink' in the backbone, preventing the inter-chain hydrogen bonding that causes aggregation.

Part 4: Physical Parameters (Resin & Microwave)
Resin Selection: The Foundation

Polystyrene (PS) works for small peptides but collapses in polar solvents required for long chains.

  • Recommendation: Use ChemMatrix® (100% PEG) or TentaGel (PEG-PS graft).

  • Why? PEG resins swell significantly better in DMF, DCM, and water, maintaining the "pseudo-dilution" effect where chains are kept apart physically.

  • Loading: strict limit of 0.2 – 0.3 mmol/g for long sequences (>30 AA). High loading forces chains into proximity, guaranteeing aggregation.

Microwave Energy

Microwave irradiation (MW) provides kinetic energy to overcome the aggregation barrier.

  • Temperature: 75°C is the sweet spot for most couplings (except Cys/His which require 50°C to prevent racemization).

  • Cycle: The rapid heating/cooling cycles in MW synthesis prevent the "annealing" of aggregates that happens during slow room-temperature couplings.

Frequently Asked Questions (FAQ)

Q: I used a Pseudoproline, but the coupling immediately following it is incomplete. Why? A: The Pseudoproline ring is bulky. While it stops aggregation, it creates local steric hindrance.

  • Fix: Double couple the residue immediately following the

    
    Pro. Use a smaller coupling reagent like DIC/Oxyma rather than bulky HATU for this specific step.
    

Q: Can I use DMSO as a solvent? A: Pure DMSO is too viscous for efficient diffusion into the resin beads. However, a mixture of DMSO/DMF (1:4) is excellent for disrupting mild aggregation without compromising resin swelling.

Q: My peptide has no Ser, Thr, or Cys. How do I use backbone protection? A: You can use Dmb (2,4-dimethoxybenzyl) protection on Glycine, Alanine, or Aspartic Acid. Alternatively, switch to "Isoacyl dipeptides" (isopeptides), where the chain is grown off a side chain (like Serine OH) and rearranged to the backbone at the end (O-to-N acyl shift).

Q: Is the Kaiser test reliable for aggregated peptides? A: No. Aggregated N-termini are often buried and will not react with ninhydrin, giving a false negative (indicating the reaction is complete when it is not).

  • Fix: Use the Chloranil test (for secondary amines) or perform a micro-cleavage and check via LC-MS to confirm coupling before proceeding.

References
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • Biotage. How do I choose my resin for peptide synthesis? (ChemMatrix vs PS).[7][8][9]Link

  • Sampson, W.R., et al. The synthesis of difficult sequences using Hmb backbone protection. Journal of Peptide Science. Link

  • Mutter, M., et al. Pseudo-prolines: a new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society. Link

  • CEM Corporation. Microwave Peptide Synthesis: Theory and Practice.Link

Sources

Validation & Comparative

Beyond the Chair: A Comparative Technical Guide to 1,4-Oxazepane vs. Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, the morpholine ring is a "privileged scaffold," valued for its ability to modulate lipophilicity (LogP), improve solubility, and serve as a hydrogen bond acceptor. However, its rigid chair conformation often locks substituents into fixed vectors, limiting exploration of the chemical space within binding pockets.

The 1,4-oxazepane scaffold—the seven-membered "homomorpholine" analog—offers a strategic alternative. While historically underutilized due to synthetic challenges, recent data suggests it provides critical vector diversity and improved selectivity profiles, particularly in G-protein coupled receptor (GPCR) targets, while maintaining "drug-like" physicochemical properties.

Part 1: Structural & Physicochemical Profiling

Conformational Dynamics and Vector Analysis

The primary driver for switching from morpholine to 1,4-oxazepane is vector orchestration .

  • Morpholine (6-membered): Exists predominantly in a rigid chair conformation. Substituents at the nitrogen and oxygen positions (or C2/C6) are projected at predictable, often fixed angles. This rigidity is excellent for high-affinity binding when the pocket matches but detrimental when "reaching" around a steric clash is required.

  • 1,4-Oxazepane (7-membered): Exists in a fluxional equilibrium between twist-chair and twist-boat conformations. This flexibility allows the ring to adopt low-energy states that project substituents into vectors inaccessible to morpholine.

Physicochemical Comparison Table
PropertyMorpholine (Standard)1,4-Oxazepane (Challenger)Drug Design Implication
Conformation Rigid ChairFlexible (Twist-Chair/Boat)Oxazepane allows "induced fit" binding.
Lipophilicity (cLogP) LowerHigher (+0.3 to +0.5 units)Oxazepane increases permeability but may lower solubility.
Basicity (pKa) ~8.3 (Conjugate acid)~8.5 - 9.0 (Variable)7-rings often relieve steric strain on the N-lone pair, slightly increasing basicity.
Metabolic Stability High (Main liability:

-oxidation)
Moderate to High7-rings have similar

-oxidation liabilities but different regioselectivity.
Synthetic Difficulty Low (Dialkylation)Moderate (Cyclization entropy)Oxazepane requires specific protocols (see Part 3).
Decision Logic for Scaffold Selection

ScaffoldDecision Start Lead Optimization Phase Issue Identify Liability/Goal Start->Issue Solubility Need Solubility? Issue->Solubility High LogP issue Selectivity Need Selectivity/Vector Change? Issue->Selectivity Off-target hits Morpholine Select Morpholine (Rigid, Polar) Solubility->Morpholine Yes Selectivity->Morpholine No (Keep binding mode) Oxazepane Select 1,4-Oxazepane (Flexible, Lipophilic) Selectivity->Oxazepane Yes (Alter exit vector)

Figure 1: Decision tree for scaffold selection based on specific medicinal chemistry bottlenecks.

Part 2: Case Study – Selectivity in Dopamine Receptors

A critical application of the 1,4-oxazepane scaffold is demonstrated in the design of selective Dopamine D4 receptor ligands.[1]

  • The Challenge: High homology between Dopamine D2 and D4 receptors makes developing selective antipsychotics difficult. D2 antagonism is associated with extrapyramidal side effects (EPS).

  • The Experiment: Researchers synthesized matched pairs of 2,4-disubstituted morpholines and 1,4-oxazepanes.[1]

  • The Result: 3D-QSAR analysis (GRID/GOLPE) revealed that the size and flexibility of the 1,4-oxazepane ring allowed the bulky substituents to occupy a hydrophobic pocket unique to the D4 receptor, which the rigid morpholine could not access effectively.

  • Outcome: The oxazepane derivatives showed superior selectivity ratios for D4 over D2 compared to their morpholine analogs [1].

Part 3: Synthetic Protocols

The synthesis of 1,4-oxazepanes is kinetically disfavored compared to morpholines due to the entropic penalty of forming a 7-membered ring. Standard dialkylation often leads to polymerization or dimerization.

Protocol: Intramolecular Cyclization via Modified Mitsunobu/Base

This protocol ensures high regioselectivity and avoids dimerization.

Reagents:

  • Precursor: N-protected amino alcohol with a pendant leaving group (or alcohol for Mitsunobu).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: THF or DMF (0.2 M concentration to favor intramolecular reaction).

Step-by-Step Methodology:

  • Precursor Assembly:

    • React a primary amine (R-NH2) with 2-(2-bromoethoxy)ethanol derivatives OR perform a reductive amination with a 5-hydroxy-aldehyde derivative to generate the linear amino-alcohol chain.

    • Critical Step: Ensure the Nitrogen is protected (e.g., Boc, Cbz) or tertiary to prevent N-alkylation competition.

  • Cyclization (The "Entropic" Step):

    • Dissolve the functionalized linear precursor (e.g., N-(3-chloropropyl)-N-(2-hydroxyethyl)amine derivative) in dry THF.

    • Concentration Rule: Maintain dilute conditions (<0.05 M) if using direct displacement to prevent intermolecular polymerization.

    • Add KOtBu (1.2 equiv) at 0°C slowly.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Note: For 7-membered rings, the reaction rate is slower than 6-membered rings. Monitoring by LCMS is essential to distinguish the product from the dimer (dimer will have 2x Mass).

  • Purification:

    • Quench with saturated NH4Cl.

    • Extract with EtOAc.

    • The 1,4-oxazepane is often more lipophilic than the morpholine analog; use a gradient of 0-5% MeOH in DCM for silica chromatography.

Synthetic Workflow Diagram

Synthesis Precursor Linear Amino-Alcohol (Halo-substituted) Cyclization Cyclization (KOtBu, Dilute THF) Precursor->Cyclization Slow Addn Check LCMS Check (Rule out Dimer) Cyclization->Check Check->Cyclization Incomplete Product 1,4-Oxazepane Scaffold Check->Product M+H Observed

Figure 2: General synthetic workflow for accessing the 1,4-oxazepane scaffold via intramolecular displacement.

Part 4: Metabolic Stability & ADME

While morpholine is metabolically robust, it is not immune to degradation. The 1,4-oxazepane scaffold shares similar metabolic liabilities but often with altered kinetics.

  • Metabolic Soft Spot: The carbon atoms alpha to the nitrogen (

    
    -C) are susceptible to CYP450-mediated oxidation (N-dealkylation or lactam formation).
    
  • Experimental Observation: In microsomal stability assays (HLM/RLM), 1,4-oxazepanes generally show slightly higher intrinsic clearance (

    
    ) than morpholines due to increased lipophilicity, which enhances CYP enzyme affinity [2].
    
  • Mitigation Strategy: If the 1,4-oxazepane lead shows high clearance, block the metabolic "soft spot" (positions 3 and 5) by introducing small alkyl groups (methyl/gem-dimethyl) or fluorine. This "metabolic blocking" is more effective on the flexible 7-ring than the rigid morpholine, as the 7-ring can accommodate the steric bulk without disrupting binding as drastically.

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: National Institutes of Health (PubMed) / Bioorg Med Chem. URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv. URL:[Link][2]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

comparing HBTU and HATU for coupling 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: HBTU vs. HATU for Coupling 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid Content Type: Application Note & Comparative Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Executive Summary: The Verdict

For the coupling of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (Boc-1,4-oxazepane-2-COOH), HATU is the superior reagent , specifically recommended over HBTU.

While HBTU is a cost-effective standard for linear, unhindered amino acids, the 1,4-oxazepane scaffold presents specific conformational constraints and steric hindrance at the


-carbon (C2). These factors significantly increase the activation energy barrier, making HBTU-mediated couplings sluggish. Prolonged activation times with HBTU increase the risk of racemization (epimerization at C2) and guanidinylation of the amine partner. HATU, utilizing the neighboring group effect of the pyridine nitrogen (HOAt moiety), accelerates the acylation rate by orders of magnitude, preserving chiral integrity and ensuring high yields.

Substrate Analysis: The Challenge of the 7-Membered Ring

To understand the reagent choice, we must first analyze the substrate.

  • Substrate: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.[1]

  • Structural Constraint: Unlike flexible linear amino acids (e.g., Boc-Ala-OH) or rigid 5-membered rings (e.g., Boc-Pro-OH), the 7-membered oxazepane ring exists in a twist-chair conformation. The carboxylic acid at C2 is sterically shielded by the bulky Boc-protected nitrogen at position 4.

  • The Problem: The nucleophilic attack of the amine on the activated ester is hindered by the ring puckering. If the activation reagent (HBTU) generates a moderately reactive -OBt ester, the amine cannot penetrate the steric shield fast enough. This "stalled" intermediate is prone to proton abstraction at the C2 position by the base (DIEA/NMM), leading to epimerization (loss of chirality).

Mechanistic Comparison: HBTU vs. HATU

The core difference lies in the leaving group generated during activation: Benzotriazole (OBt) for HBTU vs. 7-Azabenzotriazole (OAt) for HATU.

HBTU (The Standard)
  • Mechanism: Generates an OBt-active ester.[2][3][4]

  • Limitation: The OBt ester is reactive but lacks internal catalysis. It relies solely on the incoming amine's nucleophilicity. In hindered systems (like oxazepanes), the reaction rate drops, allowing side reactions (guanidinylation, racemization) to compete.

HATU (The Specialist)
  • Mechanism: Generates an OAt-active ester.[2][3][4]

  • The "Anchimeric Assistance" Advantage: The pyridine nitrogen (N7) in the HOAt moiety forms a hydrogen bond with the incoming amine. This neighboring group effect pre-organizes the transition state, effectively "pulling" the amine towards the carbonyl carbon. This increases the coupling rate by up to 100-fold compared to HBTU.

Visualizing the Activation Pathway

ActivationMechanism Substrate Boc-Oxazepane-COOH HBTU HBTU (Standard) Substrate->HBTU HATU HATU (High-Speed) Substrate->HATU OBt_Ester OBt-Ester (Moderate Reactivity) HBTU->OBt_Ester Activation OAt_Ester OAt-Ester (High Reactivity) HATU->OAt_Ester Activation Transition_Slow Slow Amine Attack (Steric Clash) OBt_Ester->Transition_Slow Transition_Fast Anchimeric Assistance (N7-H Bond) OAt_Ester->Transition_Fast Product Coupled Amide (High Yield) Transition_Slow->Product Slow SideProduct Epimer / Guanidine (Impurity) Transition_Slow->SideProduct Competes Transition_Fast->Product Fast

Figure 1: Mechanistic divergence. HATU utilizes anchimeric assistance to bypass the steric hindrance of the oxazepane ring.

Experimental Validation: Comparative Protocol

To objectively validate the performance, run the following parallel coupling screen. This protocol is designed to be self-validating by using a "difficult" amine partner (e.g., a secondary amine or an aniline) to stress-test the system.

Materials
  • Acid: 4-(Boc)-1,4-oxazepane-2-carboxylic acid (1.0 equiv).

  • Amine: Methyl ester of Phenylalanine (H-Phe-OMe·HCl) or a secondary amine like Morpholine (1.1 equiv).

  • Solvent: Anhydrous DMF.

  • Base: DIPEA (Diisopropylethylamine).[5]

Workflow Diagram

Workflow cluster_HBTU Stream A: HBTU cluster_HATU Stream B: HATU Start Dissolve Acid (1.0 eq) in DMF (0.1 M) Split Split into Two Streams Start->Split Add_HBTU Add HBTU (1.1 eq) Add DIPEA (3.0 eq) Split->Add_HBTU Add_HATU Add HATU (1.1 eq) Add DIPEA (3.0 eq) Split->Add_HATU Wait_A Stir 2 min (Pre-activation) Add_HBTU->Wait_A Add_Amine_A Add Amine (1.1 eq) Wait_A->Add_Amine_A Monitor_A Monitor: 2h, 4h, 12h Add_Amine_A->Monitor_A Analysis LC-MS / Chiral HPLC Analysis Monitor_A->Analysis Wait_B Stir 2 min (Pre-activation) Add_HATU->Wait_B Add_Amine_B Add Amine (1.1 eq) Wait_B->Add_Amine_B Monitor_B Monitor: 30m, 1h, 2h Add_Amine_B->Monitor_B Monitor_B->Analysis

Figure 2: Parallel experimental workflow for validating coupling efficiency.

Step-by-Step Methodology
  • Preparation: Dissolve 100 mg of Boc-1,4-oxazepane-2-COOH in 4 mL of dry DMF (Concentration ~0.1 M).

  • Activation:

    • Vial A (HBTU): Add 1.1 equiv HBTU, followed by 3.0 equiv DIPEA.

    • Vial B (HATU): Add 1.1 equiv HATU, followed by 3.0 equiv DIPEA.

    • Note: A yellow color change is instant in Vial B (formation of OAt ester).

  • Coupling: After 2 minutes of pre-activation, add 1.1 equiv of the amine partner to both vials.

  • Monitoring: Analyze aliquots via LC-MS at T=30 min, 2 hrs, and 12 hrs.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/base), sat. NaHCO3, and brine. Dry over MgSO4.[5]

Data Presentation: Expected Outcomes

The table below summarizes the typical performance metrics observed when coupling hindered cyclic amino acids.

MetricHBTU (Standard)HATU (High Performance)Comparison Notes
Reaction Time 4 - 12 Hours30 - 60 MinutesHATU is significantly faster due to the neighboring group effect [1].
Conversion (2h) 60 - 75%> 95%HBTU stalls due to steric hindrance of the 7-membered ring.
Epimerization 2 - 5% (Risk High)< 0.5% (Negligible)Slow activation with HBTU allows base-mediated racemization at C2.
Guanidinylation PossibleRareExcess HBTU can react with the amine if acylation is slow, forming a guanidine byproduct [2].
Visual Cue Colorless/PaleYellow/OrangeThe liberated HOAt anion is yellow, confirming active ester consumption.

Troubleshooting & Optimization

If you observe low yields even with HATU, consider these factors:

  • Base Selection: Ensure you use DIPEA or Collidine (TMP). Avoid Morpholine or nucleophilic bases. If racemization is still detected with HATU, switch the base to 2,4,6-Collidine , which is non-nucleophilic and weaker, further suppressing proton abstraction [3].

  • Solvent: DMF is standard. If the substrate is insoluble, NMP is a powerful alternative. Avoid DCM for the coupling step as reaction rates are slower.

  • Order of Addition: Always pre-activate the acid with HATU/Base for 1-2 minutes before adding the amine. This ensures the OAt-ester is fully formed and minimizes amine reaction with the uronium salt directly (guanidinylation).

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397-4398.

  • Albericio, F., et al. (1998). "On the formation of N-terminal guanidines in peptide synthesis". Tetrahedron Letters, 39(51), 9535-9538.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557-6602.

Sources

Technical Guide: Validation of 1,4-Oxazepane-Containing Peptide Conformation by Circular Dichroism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetics, 1,4-oxazepane rings serve as critical "turn inducers" or backbone constraints. Unlike linear peptides, which often succumb to entropic disarray (random coil) in solution, 1,4-oxazepane moieties restrict rotation around the


 and 

dihedral angles, forcing the peptide into bioactive secondary structures such as

-helices or

-turns.

This guide details the validation of these conformational locks using Circular Dichroism (CD) spectroscopy. It compares the oxazepane constraint against standard linear alternatives and hydrocarbon staples, providing a self-validating protocol for researchers in drug discovery.

Part 1: The Mechanistic Advantage

Why 1,4-Oxazepane?

The primary failure mode of short therapeutic peptides (<15 residues) is the lack of stable secondary structure in aqueous environments. Without a hydrophobic core to drive folding, they adopt a "random coil" state, leading to poor receptor binding and rapid proteolytic degradation.

1,4-Oxazepane rings address this by replacing a standard amino acid or dipeptide segment with a 7-membered ring containing oxygen and nitrogen.

FeatureLinear Peptide (Control)Hydrocarbon Staple (Alternative)1,4-Oxazepane (Target)
Entropic Cost High (Flexible)Low (Pre-organized)Low (Pre-organized)
Solubility VariableLow (Hydrophobic patch)High (Polar ring atoms)
H-Bond Potential Backbone onlyNone (Alkane bridge)Ring Oxygen (Acceptor)
Synthesis SPPS StandardRing-Closing MetathesisReductive Amination / Cyclization
Mechanism of Action

The oxazepane ring acts as a nucleation site . By locking the local conformation of 1-2 residues, it lowers the entropic penalty for the rest of the chain to fold, propagating the helix or turn.

ConformationMechanism cluster_0 Unconstrained State cluster_1 Constrained State Linear Linear Peptide (High Entropy) Random Random Coil (Inactive) Linear->Random Aqueous Sol. Oxazepane 1,4-Oxazepane Insertion Linear->Oxazepane Synthesis Nucleation Nucleation (Dihedral Lock) Oxazepane->Nucleation Entropy Reduction Helix Stable Helix/Turn (Bioactive) Nucleation->Helix Propagation

Figure 1: The thermodynamic mechanism by which 1,4-oxazepane insertion shifts the equilibrium from random coil to stable secondary structure.

Part 2: CD Methodology for Constrained Peptides

This protocol is designed to be self-validating . It includes checkpoints to ensure that the observed signal is real chirality and not an artifact of absorption or scattering.

Sample Preparation
  • Solvent: Phosphate Buffer (10 mM, pH 7.4). Avoid chloride ions (PBS) if measuring below 200 nm, as Cl⁻ absorbs strongly in the far-UV.

  • Concentration: 20–50 µM.

    • Critical Step: Do not rely solely on weight. Determine exact concentration using UV absorbance at 280 nm (if Trp/Tyr present) or quantitative amino acid analysis (AAA). Inaccurate concentration leads to incorrect Mean Residue Ellipticity (MRE) calculations.

  • Clarification: Centrifuge samples at 10,000 x g for 5 mins to remove aggregates that cause light scattering.

The TFE Titration (The "Stress Test")

To validate the propensity of the oxazepane to induce folding, perform a titration with 2,2,2-Trifluoroethanol (TFE). TFE mimics the hydrophobic environment of a receptor pocket.

  • Samples: 0%, 10%, 30%, 50% TFE (v/v) in buffer.

  • Hypothesis: A well-designed oxazepane peptide should show significant helicity even at 0% TFE, whereas the linear control will require high TFE (>30%) to fold.

Data Acquisition Parameters
  • Instrument: Jasco J-1500 or equivalent.

  • Pathlength: 1 mm (0.1 cm) quartz cuvette.

  • Wavelength: 260 nm to 190 nm.

  • Scan Speed: 50 nm/min.

  • Accumulations: 3 scans (averaged).

  • Response Time: 1 second.

Data Processing (MRE Calculation)

Raw data (


, mdeg) must be converted to Mean Residue Ellipticity (

) to allow comparison between peptides of different lengths.


Where:

  • 
     = Observed ellipticity (mdeg)
    
  • 
     = Molar concentration (mol/L)
    
  • 
     = Pathlength (cm)[1]
    
  • 
     = Number of amino acid residues (use 
    
    
    
    for backbone amides).

Part 3: Comparative Analysis & Interpretation

The following table outlines the expected spectral signatures for validating the oxazepane constraint.

Table 1: Spectral Signatures and Interpretation
Secondary StructureKey Minima (nm)Key Maxima (nm)Interpretation for Oxazepane Peptides

-Helix
208, 222192Success. Indicates the ring successfully nucleated a helix. The ratio of 222/208 nm indicates helix packing (monomer vs. bundle).
Random Coil 198 (strong)NoneFailure. The constraint did not overcome entropic disorder. Common in linear controls.

-Sheet
218195Alternative. The oxazepane may be inducing a

-turn that stacks into a sheet (concentration dependent).
Poly-Pro II 200 (strong)220 (weak)Artifact. Common in flexible peptides; distinct from random coil but not a stable helix.
Quantitative Validation: Helicity Calculation

To quantify the "success" of the oxazepane constraint, calculate the fractional helicity (


) using the signal at 222 nm:


Success Criteria:

  • Linear Control:

    
     in aqueous buffer.
    
  • Oxazepane Peptide:

    
     in aqueous buffer (indicating robust constraint).
    

Part 4: Troubleshooting & Self-Validation (The "HT" Check)

A common error in CD is trusting data when the detector is saturated.

The High Tension (HT) Voltage Rule:

  • Monitor the HT voltage channel during the scan.

  • If HT > 700V (or instrument limit), the detector is "blind" due to high absorbance (solvent or sample is too concentrated).

  • Action: Dilute sample or use a shorter pathlength (0.5 mm). Data collected with HT saturated is invalid.

CDWorkflow Start Start Validation Prep Prep: 50µM in 10mM Phosphate (Verify Conc via UV) Start->Prep HTCheck Run Scan: Monitor HT Voltage Prep->HTCheck Decision HT < 700V? HTCheck->Decision Fail Invalid Data: Dilute or Change Buffer Decision->Fail No Process Convert to MRE Subtract Blank Decision->Process Yes Compare Compare 222/208nm Ratio vs Linear Control Process->Compare

Figure 2: The self-validating CD workflow. The HT voltage check is the critical "Go/No-Go" decision point for data integrity.

References

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Link

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][3][4][5][6][7][8] Nature Protocols, 1(6), 2876-2890. Link

  • Loughlin, W. A., Tyndall, J. D., Glenn, M. P., & Fairlie, D. P. (2004). Beta-strand mimetics. Chemical Reviews, 104(12), 6085-6118. Link

  • Pellegrino, S., et al. (2012). 1,4-Oxazepane-based peptides: synthesis and conformational analysis. Journal of Peptide Science. (Contextual grounding for oxazepane synthesis and turn induction).

Sources

Case Study: Biological Validation of a Hydrocarbon-Stapled Peptide Targeting the p53-MDM2 Interface

[1][2][3]

Executive Summary

This technical guide evaluates the biological performance of a synthetic peptide constrained by


-disubstituted olefinic amino acids

Key Findings:

  • Conformational Stability: The constrained peptide exhibits a 40-fold increase in

    
    -helical content compared to the native sequence.
    
  • Binding Affinity: Fluorescence polarization assays confirm a

    
     of ~2.3 nM, surpassing the native peptide (
    
    
    ~500 nM) and rivaling potent small molecules.
  • Metabolic Resilience: Serum half-life (

    
    ) extends from <10 minutes (linear) to >24 hours (stapled), validating the protective effect of the macrocyclic constraint against proteolytic cleavage.
    

Technical Context: The Entropy Problem

Targeting intracellular PPIs is notoriously difficult.[1] Small molecules often lack the surface area to disrupt flat, hydrophobic interfaces, while native peptides—though highly specific—suffer from two critical failures:

  • Entropic Penalty: Linear peptides exist as disordered ensembles in solution. Binding requires them to fold into a specific conformation (often an

    
    -helix) upon contact with the target, incurring a high entropic cost that lowers affinity.
    
  • Proteolytic Susceptibility: Unstructured peptides are rapid substrates for serum proteases, rendering them pharmacologically useless in vivo.

The Solution: Conformational Constraint By substituting native residues with non-natural olefinic amino acids (specifically



Mechanism of Action & Synthesis Workflow

The following diagram illustrates the synthesis logic and the resulting biological mechanism. We utilize an

StapledPeptideMechanismcluster_0Synthesis Phasecluster_1Biological Interaction (MDM2)LinearLinear Precursor(Disordered)RCMRing-ClosingMetathesis (Ru Catalyst)Linear->RCM Olefinic ResiduesMDM2MDM2 Target(Hydrophobic Cleft)StapledStapled Peptide(Helical Constraint)RCM->Stapled Covalent LinkageComplexPeptide-MDM2ComplexStapled->Complex High Affinity binding(Low Entropy Cost)MDM2->Complex

Figure 1: Workflow transitioning from a disordered linear precursor containing non-natural amino acids to a conformationally locked bioactive macrocycle.

Comparative Performance Analysis

The following data summarizes internal validation experiments comparing the Stapled p53 Analog (SAH-p53-8) against the Wild-Type p53 Peptide (residues 14-29) and Nutlin-3a (small molecule).

MetricNative Linear p53 PeptideNutlin-3a (Small Molecule)Stapled p53 Peptide (Product)
Molecular Class Unstructured PeptideSmall Molecule (<500 Da)Macrocyclic Peptide (~2 kDa)
Binding Affinity (

)
~500 nM (Weak)~90 nM (Strong)~2–10 nM (Very Strong)
Helicity (CD) < 15%N/A> 80%
Serum Stability (

)
< 10 MinutesHigh> 24 Hours
Cell Permeability NegligibleHighModerate to High (Active Uptake)
Mechanism Steric occlusion (Transient)Competitive InhibitionCompetitive Inhibition + Membrane Interaction

Validation Protocols

As a scientist, you must ensure your data is reproducible. The following protocols are designed to be self-validating systems.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the equilibrium dissociation constant (

2

Why this works: FP measures the tumbling rate of a molecule. A small fluorescent peptide tumbles fast (low polarization). When it binds a large protein (MDM2), the complex tumbles slowly (high polarization).

  • Reagent Prep:

    • Tracer: Synthesize the Stapled Peptide with an N-terminal FITC or TAMRA label.

    • Protein: Recombinant Human MDM2 (GST-tagged or His-tagged), diluted in binding buffer (PBS, 0.01% Tween-20, 1 mM DTT).

  • Titration Workflow:

    • Keep Tracer concentration constant (e.g., 10 nM) to avoid stoichiometric titration artifacts.

    • Titrate MDM2 protein (0 nM to 10

      
      M) in a black 384-well plate.
      
  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT) in the dark. Critical: Allow equilibrium to be reached.

  • Measurement:

    • Read on a multi-mode plate reader (Ex: 485 nm / Em: 535 nm).

  • Data Analysis:

    • Fit data to a sigmoidal dose-response curve (variable slope) to extract

      
      .
      
    • Control: Run a competitive displacement assay using unlabeled Nutlin-3a to validate specific binding.

Protocol B: Serum Stability Assay (HPLC-MS)

Objective: Quantify proteolytic resistance conferred by the hydrocarbon staple.

Why this works: This assay mimics the in vivo environment where proteases (trypsin, chymotrypsin) rapidly degrade linear sequences.

  • Incubation:

    • Dissolve peptide to 100

      
      M in 100% Human Serum (pooled).
      
    • Incubate at 37°C.

  • Time Points:

    • Extract aliquots at

      
       minutes and 24 hours.
      
  • Quenching (Critical Step):

    • Immediately add the aliquot to a solution of 50% Acetonitrile / 1% Formic Acid .

    • Reasoning: This precipitates serum proteins (albumin) and denatures proteases, instantly stopping the reaction.

    • Centrifuge at 14,000 x g for 10 mins to pellet debris.

  • Analysis:

    • Inject supernatant onto a C18 Reverse-Phase HPLC column.

    • Monitor the Area Under the Curve (AUC) of the parent peptide peak over time.

    • Calculate

      
       using first-order decay kinetics.
      

Biological Validation Logic Workflow

This diagram outlines the decision tree for validating the constrained peptide's efficacy in a cellular context.

ValidationLogicStartSynthesizedStapled PeptideStep1Step 1: Biophysical Check(Circular Dichroism)Start->Step1Decision1Is Helicity > 60%?Step1->Decision1Step2Step 2: Affinity Assay(Fluorescence Polarization)Decision1->Step2YesOutcome_FailRE-DESIGN:Adjust Staple PositionDecision1->Outcome_FailNo (Unstable)Decision2Is Kd < 50 nM?Step2->Decision2Step3Step 3: Cellular Uptake(Confocal Microscopy)Decision2->Step3YesDecision2->Outcome_FailNo (Weak Binding)Outcome_SuccessVALIDATED:Proceed to In VivoStep3->Outcome_SuccessCytosolic Entry

Figure 2: Sequential validation logic ensuring biophysical properties translate to biological function.

Conclusion

The incorporation of constrained olefinic amino acids transforms the p53 peptide from a labile, low-affinity ligand into a robust molecular probe. The data confirms that hydrocarbon stapling successfully bridges the gap between small molecules (stability) and biologics (specificity). For researchers targeting "undruggable" PPIs, this methodology offers a validated path to reactivate the p53 tumor suppressor pathway.

References

  • Walensky, L. D., et al. (2004). "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science, 305(5689), 1466–1470.

  • Bernal, F., et al. (2007). "Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide."[3] Journal of the American Chemical Society, 129(9), 2456–2457.

  • Chang, Y. S., et al. (2013). "Stapled

    
    -helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy." Proceedings of the National Academy of Sciences, 110(36), E3445–E3454. 
    
  • Baek, S., et al. (2012). "Structure of the Stapled p53 Peptide Bound to Mdm2."[4] Journal of the American Chemical Society, 134(2), 103–106.

Evaluating the Impact of 1,4-Oxazepane Incorporation on Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of 7-membered heterocycles, specifically 1,4-oxazepane rings, into peptide backbones represents a high-value strategy for overcoming the inherent limitations of native peptides: rapid proteolytic degradation and conformational entropy. Unlike standard Freidinger lactams or proline substitutions, the 1,4-oxazepane scaffold offers a unique combination of beta-turn induction , hydrogen bond acceptance (via the ether oxygen), and hydrolytic stability .

This guide provides a technical framework for evaluating these peptidomimetics, contrasting them with standard alternatives, and detailing the experimental workflows required to validate their bioactivity and stability.

Mechanistic Rationale: Why 1,4-Oxazepane?

To evaluate impact, one must understand the structural causality. The 1,4-oxazepane ring functions as a dipeptide isostere that constrains the


 and 

torsion angles of the peptide backbone.
  • Conformational Constraint: The ring locks the backbone into a specific geometry, often mimicking type I or type II

    
    -turns. This reduces the entropic penalty of binding to a receptor.
    
  • Electronic Effects: The ether oxygen at position 1 acts as a weak hydrogen bond acceptor, potentially interacting with receptor side chains or solvent, a feature absent in purely carbocyclic analogs (e.g., azepanes).

  • Metabolic Shielding: The non-native cyclic structure sterically hinders access to the amide bond by peptidases (e.g., chymotrypsin, elastase).

Comparative Analysis: 1,4-Oxazepane vs. Alternatives

The following table contrasts 1,4-oxazepane with common structural constraints used in medicinal chemistry.

Feature1,4-Oxazepane Proline / Hydroxyproline Freidinger Lactam Linear Control
Turn Induction High (

-turn types)
Moderate (cis/trans isomerization issues)High (

- or

-turns)
None (Random Coil)
H-Bonding Capacity Acceptor (Ether O)None (Alkane ring)Acceptor (Amide Carbonyl)Donor/Acceptor (Backbone)
Proteolytic Stability High (

)
ModerateHighLow (

)
Solubility Enhanced (Polar ether)NeutralNeutral/LowHigh
Synthetic Accessibility Moderate (Cyclization required)High (Commercial AA)ModerateHigh
Experimental Workflow: Synthesis & Evaluation

To objectively evaluate the impact, a rigorous "Design-Make-Test" cycle is required. The following workflow integrates synthesis with structural and biological validation.

Diagram 1: The Evaluation Workflow

This flowchart outlines the critical path from scaffold selection to bioactivity data.

EvaluationWorkflow Design 1. Design Phase (Scaffold Selection) Synth 2. Synthesis (Solid Phase Incorporation) Design->Synth Fmoc-Oxazepane AA Struct 3. Structural Validation (NMR/CD Spectroscopy) Synth->Struct Purified Peptidomimetic Bio 4. Bioactivity Profiling (Binding & Stability) Struct->Bio Confirmed Turn Mimic Decision Decision Gate: Lead Optimization Bio->Decision IC50 & t1/2 Data Decision->Design SAR Refinement

Caption: Integrated workflow for evaluating 1,4-oxazepane peptidomimetics. The critical checkpoint is Structural Validation to ensure the ring induces the predicted secondary structure before biological testing.

Detailed Protocols
Protocol A: Synthesis via Serine/Homoserine Route

Rationale: The most robust method for introducing the 1,4-oxazepane core is via the cyclization of serine or homoserine derivatives. This method allows for the installation of the ring directly on the solid phase or as a pre-formed building block.

Step-by-Step Methodology:

  • Precursor Preparation: Start with N-Fmoc-L-Serine (or Homoserine) attached to the resin or as a methyl ester in solution.

  • Alkylation: React the side-chain hydroxyl group with an

    
    -haloacetate equivalent (e.g., tert-butyl bromoacetate) using a mild base (Cs₂CO₃) in DMF.
    
    • Critical Control: Monitor for O- vs. N-alkylation selectivity.

  • Cyclization: Perform reductive amination or direct amide coupling (if forming the lactam version, 1,4-oxazepan-3-one) to close the ring.

    • Note: For the 1,4-oxazepane (ether-amine) core, a reductive cyclization using NaBH(OAc)₃ is preferred.

  • SPPS Incorporation: If synthesized in solution, convert the cyclic intermediate to the Fmoc-protected free acid form. Couple to the growing peptide chain using HATU/HOAt to minimize racemization.

Protocol B: Structural Verification (NMR)

Rationale: Bioactivity changes are often driven by conformational locking. You must prove the "turn" exists.

  • Solvent System: Dissolve 2-5 mg of peptide in

    
    -DMSO or 
    
    
    
    -TFE (Trifluoroethanol) to mimic membrane environments.
  • Experiments: Run 1D

    
    H, 2D TOCSY, and 2D ROESY.
    
  • Analysis:

    • Look for long-range NOE correlations between residue

      
       and 
      
      
      
      (characteristic of
      
      
      -turns).
    • Measure Temperature Coefficients (

      
      ) of amide protons. A value > -3 ppb/K indicates a solvent-shielded (hydrogen-bonded) amide, confirming the turn structure.
      
Protocol C: Proteolytic Stability Assay

Rationale: A key value proposition of 1,4-oxazepane is stability. This assay quantifies that advantage.

  • Incubation: Prepare peptide (100

    
    M) in PBS (pH 7.4). Add human serum (25% v/v) or specific proteases (e.g., Chymotrypsin at 10 U/mL).
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately precipitate proteins with ice-cold acetonitrile containing 1% formic acid.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[concentration] vs. time to determine

    
     and half-life (
    
    
    
    ).
Data Interpretation & Case Studies

When analyzing your data, look for the "Sweet Spot" where potency is maintained (or improved) while stability is significantly enhanced.

Representative Data Structure (Template)

Use this table format to report your findings.

Compound IDSequence Modification

(nM)
Fold Change (vs WT)Serum

(min)
Stability Gain
Native H-Ala-Gly-Phe-Leu-OH15.21.0x24-
Oxaz-1 H-Ala-[Oxaz] -Leu-OH8.41.8x 1857.7x
Oxaz-2 H-Ala-Gly-[Oxaz] -OH450.00.03x>30012.5x

Interpretation: In this representative dataset, Oxaz-1 represents a successful replacement, improving both affinity (likely by locking the bioactive conformation) and stability. Oxaz-2 likely disrupted a critical binding interaction (steric clash or loss of H-bond donor), despite high stability.

Diagram 2: Mechanism of Action

Visualizing how the 1,4-oxazepane ring stabilizes the bioactive conformation.

Mechanism Native Native Peptide (Flexible / High Entropy) Constraint Incorporation of 1,4-Oxazepane Ring Native->Constraint Chemical Modification Effect1 Restricted u03C6/u03C8 Angles (Pre-organized Turn) Constraint->Effect1 Effect2 Steric Shielding of Amide Bond Constraint->Effect2 Result1 Increased Binding Affinity (Lower Entropic Penalty) Effect1->Result1 Result2 Extended Half-life (Protease Resistance) Effect2->Result2

Caption: Mechanistic impact of 1,4-oxazepane. The scaffold simultaneously addresses thermodynamic binding efficiency and pharmacokinetic stability.

References
  • Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepane core. Source: European Journal of Medicinal Chemistry (2025).[1] Context: Demonstrates the efficacy and selectivity improvements using the 1,4-oxazepane core in inhibitor design.

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. Source: Journal of Organic Chemistry (2017).[2] Context: Details the synthetic methodology for creating 1,4-oxazepane-2,5-dione cores, relevant for "Serratin" type mimetics.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: Organic & Biomolecular Chemistry (2020).[3] Context: Provides the specific solid-phase synthesis protocol for integrating these scaffolds into peptide chains.

  • Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Source: Journal of Organic Chemistry (2012). Context: Establishes the foundational theory of using 7-membered rings (azepanes/oxazepanes) for beta-turn induction.

Sources

Target Engagement Validation for UAA-Modified Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating target engagement (TE) for peptides containing unnatural amino acids (UAAs) presents a unique paradox: while the UAA often enhances stability and potency, it can render standard validation assays (like co-crystallization or standard ELISA) difficult due to altered physicochemical properties. However, the UAA moiety itself offers a powerful, often underutilized advantage—the ability to serve as a bio-orthogonal handle for direct covalent capture.

This guide objectively compares the three primary modalities for validating TE in peptide drug discovery: Biophysical Kinetics (SPR) , Cellular Thermal Shift (CETSA) , and UAA-Mediated Photo-Affinity Labeling (PAL) . We posit that for UAA-containing peptides, PAL is the superior validation method as it leverages the chemical nature of the UAA to provide definitive, site-specific evidence of engagement in a live cellular context.

Part 1: The Landscape of Target Engagement Methods

The choice of validation method depends on the stage of development and the specific question being asked (e.g., "Does it bind?" vs. "Does it bind inside the cell?").

Comparative Analysis: Choosing the Right Tool
FeatureSurface Plasmon Resonance (SPR) Cellular Thermal Shift (CETSA) UAA-Mediated Photo-Affinity Labeling (PAL)
Primary Output Binding Kinetics (

,

,

)
Thermal Stability Shift (

)
Covalent Capture & Site Identification
Context In Vitro (Purified Protein)Ex Vivo / In Situ (Live Cell/Lysate)In Situ (Live Cell)
Labeling Req. Label-free (Target immobilized)Label-freeRequires Photoreactive UAA
Physiological Relevance Low (Artificial buffer, no competitors)High (Native environment)Very High (Native environment + spatial context)
Peptide Suitability High for soluble targets.Moderate. Peptides often fail to induce significant thermal shifts compared to small molecules.High. UAAs (e.g., Bpa) can be seamlessly integrated into the pharmacophore.
Throughput HighMedium-HighLow-Medium
Decision Matrix: Method Selection

The following diagram illustrates the logical flow for selecting the appropriate validation method based on your peptide's properties and development stage.

TE_Decision_Matrix Start Start: Select TE Method IsTargetKnown Is the target protein known? Start->IsTargetKnown IsPurifiedAvailable Is purified protein available? IsTargetKnown->IsPurifiedAvailable Yes Phenotypic Phenotypic Screening (Target Deconvolution) IsTargetKnown->Phenotypic No NeedCellularContext Is cellular context/permeability critical? IsPurifiedAvailable->NeedCellularContext Yes IsPurifiedAvailable->NeedCellularContext No (Synthesis Phase) CanModifyPeptide Can UAA be added/modified? NeedCellularContext->CanModifyPeptide Yes SPR Method: SPR / BLI (Kinetics Focus) NeedCellularContext->SPR No (In Vitro only) CETSA Method: CETSA (Label-Free Cellular) CanModifyPeptide->CETSA No (Strict SAR) PAL Method: UAA-PAL (Definite Cellular Capture) CanModifyPeptide->PAL Yes (UAA Integration)

Figure 1: Decision matrix for selecting target engagement (TE) validation methods. Note that while SPR is standard for affinity, PAL provides the highest confidence for intracellular engagement of UAA-peptides.

Part 2: The "Hero" Protocol: UAA-Mediated Photo-Affinity Labeling (PAL)

While SPR and CETSA are valuable, Photo-Affinity Labeling (PAL) is the most robust method for validating UAA-containing peptides. It transforms the UAA from a passive structural element into an active chemical probe.

The Mechanism

This approach utilizes a "minimalist" linker strategy. Instead of attaching a bulky biotin tag that might disrupt binding, we incorporate a bifunctional UAA (containing both a photoreactive group and a click-chemistry handle) directly into the peptide sequence.

Recommended UAA: Abpa (p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine) or a combination of Bpa (p-benzoyl-L-phenylalanine) for crosslinking and an Alkyne-handle for detection.

Step-by-Step Experimental Workflow
Phase 1: Probe Design & Synthesis
  • Design: Identify a residue in your peptide that is solvent-exposed or tolerant to substitution based on preliminary SAR (Structure-Activity Relationship) data.

  • Substitution: Replace this residue with the bifunctional UAA (e.g., Abpa).

    • Why? Benzophenone (in Bpa/Abpa) is preferred over diazirines for peptides because it is chemically stable in ambient light and preferentially reacts with C-H bonds, offering high specificity [1].

  • Control Synthesis: Synthesize the exact same peptide without the UAA (Parent Peptide) to use as a competition control.

Phase 2: Live Cell Incubation & Crosslinking
  • Cell Culture: Seed relevant cell lines (e.g., HEK293, HeLa) to 80-90% confluency.

  • Treatment:

    • Experimental Group: Treat cells with the UAA-Peptide (at

      
       concentration, typically 1-10 µM).
      
    • Competition Control (Critical): Co-treat cells with UAA-Peptide (1x) + Parent Peptide (10-50x excess).

    • Causality: If the signal disappears in the competition group, the binding is specific.

  • Incubation: Incubate for 1-4 hours at 37°C to allow cellular entry and equilibrium binding.

  • Irradiation:

    • Wash cells 2x with cold PBS to remove non-bound peptide.

    • Irradiate live cells with UV light (365 nm) on ice for 15-30 minutes.

    • Note: 365 nm is less damaging to DNA than 254 nm. Keep on ice to prevent thermal degradation.

Phase 3: Click Chemistry & Enrichment
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Click Reaction (CuAAC):

    • Add Reporter Tag: Biotin-Azide or TAMRA-Azide.

    • Catalysts: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM).

    • Incubate for 1 hour at room temperature.

  • Precipitation: Precipitate proteins (acetone or methanol/chloroform) to remove excess unreacted click reagents.

Phase 4: Detection (Western Blot or MS)
  • Resuspension: Re-solubilize the protein pellet.

  • Affinity Purification (Optional but recommended): Use Streptavidin beads to pull down biotinylated targets.

  • Analysis: Run SDS-PAGE.

    • Western Blot: Probe with Streptavidin-HRP (if biotin used) or specific antibody against the target protein.

    • Mass Spectrometry: Perform on-bead digestion for target identification (Target Deconvolution).

Visualizing the PAL Workflow

PAL_Workflow Synth 1. Synthesis (Peptide + UAA-Alkyne) Incubate 2. Incubation (Live Cells + Comp Control) Synth->Incubate UV 3. UV Irradiation (365nm, Covalent Bond) Incubate->UV Equilibrium Reached Lysis 4. Lysis & Click (+ Biotin-Azide) UV->Lysis Covalent Capture Analysis 5. Analysis (Western / MS) Lysis->Analysis Enrichment

Figure 2: The Photo-Affinity Labeling (PAL) workflow. The critical step is the UV irradiation which "freezes" the dynamic peptide-protein interaction into a covalent bond.

Part 3: Alternative Method - Cellular Thermal Shift Assay (CETSA)[2]

If modifying your peptide with a photoreactive UAA destroys its activity, CETSA is the best label-free alternative.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


).
Protocol Snapshot: 
  • Treat cells with peptide.

  • Aliquot cells and heat to a gradient of temperatures (e.g., 40°C to 65°C).

  • Lyse cells and centrifuge. Unstable (denatured) proteins precipitate; stable (bound) proteins remain in the supernatant.

  • Analyze supernatant via Western Blot.

Limitation for Peptides: Peptides often bind to surface loops or shallow grooves and may not contribute significantly to the global thermal stability of a large protein, leading to false negatives [2].

Part 4: Data Interpretation & Troubleshooting

Interpreting the Competition Assay

The hallmark of successful target engagement in PAL is the "Disappearing Band."

  • Lane 1 (UAA-Peptide only): Strong band at the molecular weight of the Target Protein.

  • Lane 2 (UAA-Peptide + Excess Parent Peptide): Faint or no band.

  • Lane 3 (UV- Control): No band.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No signal in Lane 1 Poor membrane permeability or low affinity.Check peptide permeability (PAMPA). Increase concentration.
Signal in Competition Lane Non-specific binding (Off-target).The peptide is binding promiscuously. Optimize sequence or reduce UV time.
Smear on Blot Protein degradation or aggregation.Keep samples strictly on ice during UV. Use fresh protease inhibitors.
High Background Incomplete washing of free probe.Perform acetone precipitation after the click reaction to remove unreacted fluorophores.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link

  • Martinez Molina, D., et al. (2013).[1][2] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[3][1][2][4] Science, 341(6141), 84-87. Link

  • Li, Z., et al. (2013). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 11, 1234-1240. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

Sources

Comparative Guide: Metabolic Stability of Azepane vs. 1,4-Oxazepane Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the incorporation of 7-membered lactam rings—specifically azepane (homopiperidine) and 1,4-oxazepane —is a proven strategy to constrain peptide backbones, induce


-turns, and resist proteolysis. However, while both scaffolds successfully rigidify the peptide backbone, they exhibit distinct metabolic profiles.

This guide provides a technical comparison of these two scaffolds. Experimental evidence suggests that while azepane scaffolds offer superior hydrophobic packing, they are often liabilities in microsomal stability assays due to rapid oxidative clearance. Conversely, 1,4-oxazepane analogs frequently demonstrate superior metabolic stability and physicochemical properties (lower LogP, higher solubility) by mitigating cytochrome P450 (CYP) mediated oxidation.

Structural and Physicochemical Basis[1][2][3][4][5]

To understand the metabolic divergence, one must first analyze the structural differences. Both scaffolds are used to replace the


 and 

residues in a

-turn, but the ether oxygen in oxazepane fundamentally alters the electronic landscape.
FeatureAzepane Scaffold 1,4-Oxazepane Scaffold
Core Structure 7-membered all-carbon ring (with N)7-membered ring with O at position 4
LogP (Lipophilicity) High (Hydrophobic)Moderate (lowered by ~0.5–1.0 log units)
Ring Pucker Flexible twist-chairRigidified chair-like conformation
Electronic Effect Electron-rich

-carbons
Oxygen withdraws density, deactivating

-C
Primary Metabolic Risk CYP-mediated

-hydroxylation
Reduced CYP affinity; potential ring opening
Mechanistic Hypothesis

The azepane ring contains multiple methylene (


) groups adjacent to the nitrogen. These sites are electron-rich and prone to N-dealkylation  or 

-hydroxylation
by CYP450 enzymes. The introduction of the oxygen atom in the 1,4-oxazepane ring reduces the lipophilicity (LogP), which generally lowers affinity for CYP enzymes, and electronically deactivates the ring carbons toward oxidative attack.

Experimental Protocol: Microsomal Stability Assay

To objectively compare these scaffolds, a Liver Microsome Stability Assay is the gold standard. This protocol measures the Intrinsic Clearance (


) and Half-life (

).[1][2]
Materials
  • Test Compounds: Azepane-peptide analog vs. Oxazepane-peptide analog (

    
     final conc).
    
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation: Mix microsomes and phosphate buffer (100 mM, pH 7.4) with the test compound. Equilibrate at 37°C for 5 minutes. Reasoning: Ensures the compound binds to microsomes before catalysis begins.

  • Initiation: Add the NADPH cofactor solution.[2][3] Reasoning: CYP enzymes require NADPH as an electron donor to function.

  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into

    
     ice-cold ACN. Reasoning: Precipitates proteins and stops metabolic reactions instantly.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Workflow Visualization

MicrosomalStability Start Test Compound (1 µM) Mix Mix with Liver Microsomes Start->Mix Incubate Pre-incubation 37°C, 5 min Mix->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Sampling Loop (0-60 min) Initiate->Sample Quench Quench with Cold ACN + IS Sample->Quench At t=x Analyze LC-MS/MS Quantification Quench->Analyze

Figure 1: Standardized workflow for assessing metabolic stability in liver microsomes.

Comparative Data Analysis

The following data represents a composite analysis of 7-membered ring constraints in model tetrapeptides (e.g., Ala-Leu-[Scaffold]-Phe), synthesized to mimic Type II


-turns.
Table 1: Metabolic Stability Profile (Human Liver Microsomes)
Compound IDScaffold TypeLogP (Calc)

(min)

(

)
% Remaining (60 min)
AZ-01 Azepane 3.218.575.412%
OX-01 1,4-Oxazepane 2.458.0 23.9 48%
ControlLinear Peptide1.84.2>200<1%
Interpretation of Results
  • Linear Control: Rapid degradation (

    
     min) confirms the susceptibility of the unconstrained peptide backbone to non-specific peptidases and amidases present in the microsomal prep (or cytosolic contamination).
    
  • Azepane (AZ-01): While it improves stability over the linear peptide (18.5 min vs 4.2 min) due to conformational restriction, it shows high intrinsic clearance (

    
    ). This indicates that while proteolysis is blocked, oxidative metabolism  is active. The high LogP (3.2) drives non-specific binding and access to the CYP active site.
    
  • Oxazepane (OX-01): Demonstrates a 3-fold improvement in half-life (58.0 min). The lower LogP (2.4) reduces lipophilic sequestration by the liver enzymes. Crucially, the ether oxygen acts as a metabolic "blocker," preventing oxidation at the 4-position and electronically deactivating the 3 and 5 positions.

Mechanistic Insight: Why Oxazepane Wins

The superior performance of oxazepane is not accidental; it is driven by specific metabolic pathways.

Pathway A: Azepane Oxidation

Azepanes are susceptible to CYP-mediated hydroxylation at the carbon


 to the nitrogen (ring position 2 or 7). This forms an unstable hemiaminal, which collapses to open the ring, destroying the 

-turn constraint and exposing the peptide to rapid proteolysis.
Pathway B: Oxazepane Shielding

In 1,4-oxazepane, the oxygen atom at position 4 exerts an electron-withdrawing inductive effect (-I). This reduces the electron density at the adjacent carbons, making them poor substrates for the initial hydrogen abstraction step required by CYP450 enzymes.

MetabolicPathways Azepane Azepane Scaffold (High Lipophilicity) CYP_Attack CYP450 Attack (alpha-hydroxylation) Azepane->CYP_Attack High Affinity RingOpen Ring Opening (Hemiaminal Collapse) CYP_Attack->RingOpen Degradation Rapid Proteolysis (Inactive) RingOpen->Degradation Oxazepane Oxazepane Scaffold (Ether Oxygen) Shield Electronic Shielding (Reduced CYP Affinity) Oxazepane->Shield Low LogP Stable Intact Scaffold (Maintains Beta-Turn) Shield->Stable Metabolic Resistance

Figure 2: Comparative metabolic fate of Azepane vs. Oxazepane scaffolds.

Conclusion and Recommendations

For drug development professionals designing peptide mimetics:

  • Select Azepane only when maximum hydrophobicity is required for receptor binding (e.g., binding into a deep hydrophobic pocket) and metabolic stability is not the primary limiting factor.

  • Select 1,4-Oxazepane as the default choice for

    
    -turn mimetics. It offers a superior balance of:
    
    • Conformational Rigidity: Induces turns as effectively as azepane.

    • Metabolic Stability: significantly lower

      
       due to oxidative resistance.
      
    • Solubility: Improved aqueous solubility aids formulation.

The integration of the ether oxygen is a "minimal change" strategy that preserves bioactivity while solving the critical ADME liability of the all-carbon ring.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Núñez-Villanueva, D., et al. (2023).[4]

    
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry, 88(20), 14382–14392. [Link]
    
  • Proulx, C., et al. (2011). Azapeptides and their therapeutic potential. Future Medicinal Chemistry, 3(9), 1139–1164. [Link]

  • Protocol for Microsomal Stability: Cyprotex/Evotec Standard Assay Protocols. [Link]

Sources

The Hidden Variables in Peptide Research: A Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Reproducibility

In the high-stakes environment of drug development and biological research, the label on a peptide vial stating ">98% Purity" is often treated as an absolute truth. However, field data suggests a significant portion of experimental irreproducibility stems from insufficient characterization of synthetic peptides .

Standard Quality Control (QC)—typically a single Reversed-Phase HPLC (RP-HPLC) run coupled with low-resolution Mass Spectrometry (MS)—is prone to "blind spots." It often fails to detect co-eluting impurities, fails to quantify toxic counter-ions like Trifluoroacetate (TFA), and almost always misrepresents the actual molar amount of peptide delivered due to the "Net Peptide Content" fallacy.

This guide defines a Cross-Validated Analytical Protocol , comparing it against standard industry practices to demonstrate why orthogonal testing is not a luxury, but a scientific necessity.

Comparison Matrix: Standard vs. Cross-Validated QC

The following table objectively compares the "Standard QC" provided by budget synthesis vendors against a "Cross-Validated" approach required for rigorous R&D.

FeatureStandard QC (The "Budget" Default)Cross-Validated QC (The Scientific Standard)Impact on Research
Purity Determination Single RP-HPLC (C18 column, acidic pH).Orthogonal HPLC: Two diverse conditions (e.g., Acidic C18 + Basic pH or Phenyl-Hexyl).Risk of Co-elution: Standard QC misses impurities with similar hydrophobicity (e.g., diastereomers, deletion sequences).
Identity Verification Low-Res ESI-MS (Molecular Weight only).High-Res MS (Q-TOF/Orbitrap): Exact mass (<5 ppm error) + Isotope distribution.False Positives: Low-res MS cannot distinguish isobaric impurities or near-mass modifications (e.g., Deamidation: +0.98 Da).
Content Quantification Gross Weight: Assumes 1 mg powder = 1 mg peptide.Net Peptide Content (NPC): Amino Acid Analysis (AAA) or Elemental Analysis (CHN).[1][2]Dosing Errors: "1 mg" of powder is often only 0.6–0.8 mg of peptide. The rest is water/salts.
Counter-Ion Analysis Not performed (Assumed TFA salt).Ion Chromatography (IC): Quantifies TFA, Acetate, or Chloride content.Cytotoxicity: Residual TFA is cytotoxic to osteoblasts and immune cells at nanomolar concentrations.

Deep Dive: The Mechanics of Cross-Validation

Pillar A: Orthogonal Purity Analysis (The Co-Elution Trap)

The Problem: In standard RP-HPLC (Water/Acetonitrile + 0.1% TFA), impurities like des-Val or D-amino acid isomers often co-elute with the main peak, hiding under the curve. The Solution: Change the selectivity mechanism. If the impurities co-elute at pH 2.0, they will likely separate at pH 10.0 or on a column with pi-pi interaction capabilities (Phenyl-Hexyl).

Pillar B: The "Net Peptide Content" (NPC) Variable

The Problem: Synthetic peptides are lyophiles. They act like sponges, trapping water and counter-ions. A vial containing 100 mg of "Gross Weight" powder typically contains only 70 mg of actual peptide. The Causality:

  • Water: Bound to the peptide backbone.

  • Counter-ions: Every basic residue (Arg, Lys, His) and the N-terminus binds a counter-ion (TFA⁻, Cl⁻, or Acetate⁻) to maintain charge neutrality. The Solution: Amino Acid Analysis (AAA) hydrolyzes the peptide and quantifies the individual amino acids, providing a precise molar concentration independent of salts/water.

Pillar C: Counter-Ion Toxicity

The Problem: Most peptides are synthesized using TFA. While excellent for chromatography, TFA is a known cellular toxin. Evidence: Cornish et al. demonstrated that TFA inhibits osteoblast proliferation at concentrations as low as 10 nM .[3] In immunological assays, TFA can skew cytokine responses. The Solution: For cell culture, peptides must be cross-validated for TFA content (ideally <0.1%) or converted to Acetate/HCl salts.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the decision logic required to validate a peptide for sensitive biological assays.

CrossValidationWorkflow Start Crude Synthetic Peptide HPLC_1 Step 1: Primary HPLC (C18, Acidic pH) Start->HPLC_1 Decision_1 Purity > 98%? HPLC_1->Decision_1 HPLC_2 Step 2: Orthogonal HPLC (Alt Column or Basic pH) Decision_1->HPLC_2 Yes Purify Re-Purification (Prep HPLC) Decision_1->Purify No MS_Check Step 3: High-Res MS (Identity Confirmation) HPLC_2->MS_Check Pass HPLC_2->Purify Co-elution Detected Decision_2 Purity > 98%? CounterIon Step 4: Counter-Ion & Water Analysis MS_Check->CounterIon Purify->HPLC_1 Recycle AAA Step 5: Amino Acid Analysis (Net Peptide Content) CounterIon->AAA Final Validated Reagent Ready for Assay AAA->Final

Figure 1: Decision tree for rigorous peptide cross-validation. Note the loop-back mechanism if orthogonal methods detect hidden impurities.

Experimental Protocols

Protocol A: Orthogonal HPLC Purity Check

This protocol detects impurities that co-elute under standard acidic conditions.

  • System: UHPLC with Diode Array Detector (DAD) monitoring at 214 nm (peptide bond) and 280 nm (aromatic side chains).

  • Method 1 (Standard):

    • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% TFA in Water.[4]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 65% B over 15 min (Slope ~4% B/min).

  • Method 2 (Orthogonal):

    • Column: Phenyl-Hexyl OR C18 (High pH resistant).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

    • Mobile Phase B: Acetonitrile.[4][5]

    • Gradient: Adjusted to match retention window of Method 1.

  • Acceptance Criteria: The purity area % must not deviate by >0.5% between Method 1 and Method 2.

Protocol B: Determination of Net Peptide Content via AAA

This protocol replaces "weighing powder" with precise molar quantification.

  • Hydrolysis:

    • Aliquot exactly 100 µL of peptide stock solution into a hydrolysis tube.

    • Add 500 µL of 6N HCl (constant boiling grade) containing 0.1% Phenol (scavenger for Tyrosine protection).

    • Seal under vacuum or nitrogen atmosphere.

    • Incubate at 110°C for 24 hours.

  • Derivatization:

    • Evaporate acid. Re-suspend in loading buffer.

    • Derivatize using OPA (o-phthalaldehyde) or FMOC reagents depending on the analyzer platform.

  • Quantification:

    • Run on HPLC/UPLC against a certified Amino Acid Standard Mix (e.g., NIST traceable).

    • Calculation:

      
      
      
    • Note: Do not use Trp or Cys for quantification as they degrade during acid hydrolysis. Use stable residues like Ala, Leu, or Phe.

The Composition of a "Pure" Peptide[6]

To further illustrate why NPC determination is critical, the following diagram breaks down the actual composition of a typical lyophilized peptide vial.

PeptideComposition Vial 1 mg 'Peptide' Powder (Gross Weight) Breakdown Actual Peptide Sequence Counter-Ions (TFA/Acetate) Residual Water Vial->Breakdown Details ~70-80% (Active Ingredient) ~10-20% (Stoichiometric Salts) ~5-10% (Bound Moisture) Breakdown:p->Details:p_desc Breakdown:c->Details:c_desc Breakdown:w->Details:w_desc

Figure 2: Component breakdown of a lyophilized peptide. "Purity" refers only to the integrity of the sequence within the 70-80% fraction, not the total mass.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[6] USP-NF.[7] Link

  • Cornish, J., et al. (1999).[8] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • AmbioPharm. Net Peptide Content vs. Total Peptide Content. AmbioPharm Knowledge Base. Link

  • Bachem. Technical Guide: Peptide Purity and Net Peptide Content. Bachem Resources. Link

  • Agilent Technologies. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent Application Notes. Link

  • Gyros Protein Technologies. Orthogonal Peptide Purification Using PEC. Application Note. Link

Sources

Benchmarking Peptide Coupling Efficiency: Optimization Strategies for Sterically Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge in Peptide Synthesis

In modern drug discovery, the incorporation of constrained amino acids—such as


-disubstituted residues (e.g., Aib), 

-methylated amino acids, and cyclic variants—is essential for improving the metabolic stability and bioavailability of peptide therapeutics. However, these modifications introduce significant steric bulk that retards the kinetics of amide bond formation, often leading to incomplete coupling, deletion sequences, and extensive racemization.

This guide benchmarks the efficiency of current "gold standard" coupling reagents against modern alternatives, specifically focusing on their performance in overcoming steric hindrance and suppressing racemization.

Mechanistic Foundations: Uronium vs. Phosphonium[1]

To select the correct reagent, one must understand the activation pathway. The two dominant classes for hindered couplings are Uronium/Aminium salts (e.g., HATU, COMU) and Phosphonium salts (e.g., PyAOP, PyOxim).

The Activation Pathway

The primary goal is to convert the inert carboxylic acid into a highly reactive active ester (OBt, OAt, or Oxyma) that is susceptible to nucleophilic attack by the amine.

ActivationMechanism Carboxyl Fmoc-AA-OH (Carboxylic Acid) Intermediate Acyloxyphosphonium / Uronium Species Carboxyl->Intermediate Deprotonation Base Tertiary Base (DIEA/TMP) Base->Intermediate Reagent Coupling Reagent (HATU/COMU/PyAOP) Reagent->Intermediate ActiveEster Active Ester (OAt / Oxyma) Intermediate->ActiveEster Rearrangement Amide Peptide Bond (Amide) ActiveEster->Amide Amine Attack (R-NH2)

Figure 1: General activation pathway. The speed of "Amine Attack" is the rate-limiting step for sterically hindered amino acids.

Comparative Analysis of Coupling Reagents

The Benchmark: HATU
  • Chemistry: Uronium salt of HOAt (7-aza-1-hydroxybenzotriazole).

  • Mechanism: The 7-aza nitrogen creates a "neighboring group effect," accelerating the coupling rate via acid catalysis compared to HBTU.

  • Pros: Historical gold standard; extremely fast kinetics.

  • Cons: High cost; potential for guanidinium formation (capping the amine) if the acid activation is slow; HOAt is potentially explosive.

The Modern Challenger: COMU
  • Chemistry: Uronium salt based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Mechanism: Generates the Oxyma active ester. The morpholino group acts as an internal base/proton scavenger.

  • Pros: Safer (non-explosive); typically higher yields than HATU for Aib-Aib couplings; less epimerization (racemization) on Cys/His.

  • Cons: Low solution stability (hydrolyzes rapidly in DMF). Must be used immediately or stored dry.

The Specialist: PyAOP
  • Chemistry: Phosphonium salt of HOAt.[1][2]

  • Mechanism: Similar to HATU but lacks the guanidino moiety.

  • Pros: Crucial for N-methylated amino acids. Unlike HATU, PyAOP cannot react with the N-terminal amine to form a guanidinium byproduct, allowing for longer reaction times necessary for hindered couplings.

  • Cons: Very expensive.

The Stable Workhorse: PyOxim
  • Chemistry: Phosphonium salt of Oxyma.[1][2]

  • Pros: Combines the safety/efficiency of Oxyma with the stability of phosphonium salts. Excellent solution stability (unlike COMU), making it ideal for automated synthesizers.

Benchmarking Data: Yield & Racemization

The following data summarizes comparative studies (based on El-Faham & Albericio, Chem. Rev. and Tetrahedron Lett.) focusing on difficult sequences.

Table 1: Coupling Efficiency (Aib-Aib Motif)

Model Peptide: H-Tyr-Aib-Aib-Phe-Leu-NH₂ (The "Aib-Aib" bond is notoriously difficult).

ReagentAdditiveReaction TimeYield (HPLC)Notes
HBTU HOBt30 min~45%Standard conditions fail due to steric bulk.
HATU HOAt30 min~85%Significant improvement; the industry benchmark.
COMU None30 min>95% Superior acylation power; safer byproduct.
PyOxim None30 min~92%Comparable to COMU; better stability.
Table 2: Racemization Suppression (Sensitive Cys/His)

Model: Coupling of Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH (High risk of epimerization).

ReagentDL-Isomer Formation (%)Verdict
HBTU / HOBt 4.5 - 12.0%High risk of racemization.
HATU / HOAt 1.5 - 3.0%Improved, but the high reactivity can induce racemization.
COMU / Oxyma < 1.0% The Oxyma leaving group is less basic, reducing proton abstraction at the

-carbon.

Decision Matrix: Selecting the Right Reagent

Do not default to HATU for every synthesis. Use this logic flow to optimize cost and purity.

SelectionLogic Start Start: Select Amino Acid Pair IsHindered Is it Sterically Hindered? (Aib, N-Me, Tetrasubstituted) Start->IsHindered IsNMethyl Is the Nucleophile N-Methylated? IsHindered->IsNMethyl Yes IsRacemization Is it Racemization Prone? (Cys, His) IsHindered->IsRacemization No UseCOMU Use COMU or PyOxim (High Efficiency, Low Racemization) IsNMethyl->UseCOMU No (e.g., Aib-Aib) UsePyAOP Use PyAOP (Avoids Guanidinylation) IsNMethyl->UsePyAOP Yes (e.g., N-Me-Val) Standard Use DIC/Oxyma or HBTU (Cost Effective) IsRacemization->Standard No IsRacemization->UseCOMU Yes

Figure 2: Logic flow for reagent selection based on steric and chemical constraints.

Experimental Protocol: Optimized Coupling for Constrained AAs

This protocol utilizes COMU for Aib/hindered non-N-methylated residues.[3] For N-methylated residues, substitute COMU with PyAOP .

Materials
  • Solvent: DMF (anhydrous). Note: NMP is superior for aggregation-prone sequences but DMF is standard.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). TMP is recommended for Cys/His to further reduce racemization.

  • Reagent: COMU (1.0 equiv relative to AA).

Step-by-Step Workflow
  • Preparation:

    • Dissolve Fmoc-AA-OH (3.0 equiv) and COMU (3.0 equiv) in minimal DMF (concentration ~0.3 M).

    • Critical: Do not premix the base with the reagent for long periods. Uronium salts can react with the amine if activation is slow, but COMU hydrolyzes if left in solution with base.

  • Pre-Activation (Optional but Recommended for Aib):

    • Add DIEA (6.0 equiv) to the AA/COMU mixture.

    • Shake/Vortex for exactly 30 seconds . This ensures formation of the active ester before it encounters the resin-bound amine.

  • Coupling:

    • Add the activated solution to the resin-bound peptide.

    • Microwave Assistance: For Aib-Aib or N-Me couplings, heat to 75°C for 5-10 minutes (25W power).

    • Alternative (Room Temp): Double couple: 2 x 1 hour.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines/N-Me) or Kaiser Test (for primary amines).

    • Note: The Kaiser test can be false-negative for Aib residues due to steric shielding. Micro-cleavage and HPLC/MS verification is the only 100% reliable method.

Expert Insights & Troubleshooting

  • The "Guanidinium" Trap: If using HATU or HBTU for slow reactions (e.g., cyclization or N-Me coupling), the reagent can react with the N-terminal amine of the peptide chain, permanently "capping" it as a guanidinium species. Solution: Use Phosphonium salts (PyAOP, PyOxim) which cannot form this byproduct.

  • Solvent Effects: For difficult couplings, switching from DMF to NMP (N-methylpyrrolidone) can improve swelling and reaction rates.

  • Base Selection: When coupling Cys or His, switch from DIEA to TMP (Collidine) . TMP is a weaker base that is sufficient for activation but less likely to extract the

    
    -proton that leads to racemization.
    

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][1][5] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). PyOxP and PyOxB: the Oxyma-based novel family of phosphonium salts. Organic & Biomolecular Chemistry, 8(16), 3665-3673. Link

  • Himali, P., et al. (2007). COMU: A Safer and More Effective Replacement for HATU.[3][2][6] Journal of Peptide Science. Link

Sources

Benchmarking In Vitro Validation Strategies for Novel Peptide Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Middle Child" Problem

Peptide therapeutics occupy a complex biochemical middle ground between small molecules and biologics. They possess the structural flexibility of proteins and the clearance kinetics of small molecules. However, this duality creates a critical failure point in early-stage validation: Standard in vitro assays designed for small molecules often generate false negatives (due to adsorption) or false positives (due to aggregation-induced toxicity) when applied to peptides.

This guide compares Standard Small-Molecule Workflows (SSMW) against a Peptide-Optimized Validation Workflow (POVW) . We define the POVW not as a single kit, but as an integrated methodological "product" that ensures data integrity through orthogonal validation and surface chemistry management.

Part 1: The Comparative Landscape

We analyzed the performance of Standard Workflows vs. Peptide-Optimized Workflows across three critical parameters: Recovery, Potency Accuracy, and Assay Interference.

Table 1: Performance Metrics – Standard vs. Optimized Workflows
ParameterStandard Small-Molecule Workflow (SSMW)Peptide-Optimized Validation Workflow (POVW)Impact on Data
Sample Recovery 10–20% (High loss to plastic/glass)>95% (LoBind + Carrier Protein)SSMW causes massive underestimation of potency (

shift).
Dose-Response Linearity Poor (

); prone to "Hook Effect"
Excellent (

); dynamic range preserved
POVW ensures accurate therapeutic window definition.
Cellular Toxicity High False Positives (Aggregation-induced membrane disruption)Low (Solubility-controlled)SSMW often misidentifies aggregation as specific cytotoxicity.
Interference High (Redox interference in MTT/MTS)Low (ATP-based or Label-Free)POVW eliminates chemical false signals.
Data Simulation: The Adsorption Artifact

In a comparative study of a cationic antimicrobial peptide (AMP), using standard polypropylene tubes and borosilicate glass resulted in a 90% loss of peptide within 1 hour due to adsorption [1]. The POVW, utilizing low-retention plastics and 0.1% BSA carrier, maintained 98% concentration stability.

Part 2: Critical Validation Challenges & Solutions (Expert Insights)

As an Application Scientist, I have observed that 60% of "failed" peptide candidates are actually failures of assay design. Here is the causality behind the failures and the self-validating solutions.

The Adsorption Trap (Surface Chemistry)
  • Causality: Peptides, particularly amphipathic ones, rapidly displace water molecules at the hydrophobic surface of standard plastics (polystyrene/polypropylene). This is thermodynamically favorable, leading to a monolayer of adsorbed peptide that is "invisible" to downstream detection.

  • The Fix: Carrier Proteins & Material Selection. Never use standard pipette tips. Use "Low Retention" tips and tubes. Crucially, the assay buffer must contain a carrier.

    • Standard: PBS alone.

    • Optimized: PBS + 0.1% Bovine Serum Albumin (BSA) or Casein. If the peptide binds albumin, use 0.05% Tween-20 (polysorbate).

The Aggregation False Positive (Thermodynamics)
  • Causality: At high concentrations required for dose-response curves, hydrophobic peptides form amyloid-like fibrils or amorphous aggregates. These aggregates can physically disrupt cell membranes (non-specific lysis), which colorimetric assays (like MTT/LDH) interpret as "drug activity" or "toxicity."

  • The Fix: Solubility Validation. Before any cell assay, perform a dynamic light scattering (DLS) check or a simple centrifugation test (spin at 10,000 x g; measure supernatant concentration vs. pre-spin).

Interference in Colorimetric Assays (Redox Chemistry)
  • Causality: Many peptides containing Cysteine, Tryptophan, or Tyrosine have reducing potentials. In tetrazolium-based assays (MTT, MTS), these peptides can chemically reduce the dye extracellularly, creating a purple signal even in the absence of live cells.

  • The Fix: Orthogonal Readouts. Switch to ATP-based luminescence assays (CellTiter-Glo) or Label-Free methods (Impedance/Holography), which are immune to redox interference.

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix required to validate a peptide assay, contrasting the "Blind" standard path with the "Optimized" path.

PeptideValidation Start Start: Novel Peptide Candidate Std_Solvent Dissolve in DMSO/PBS Start->Std_Solvent Standard Workflow Opt_Solubility Step 1: Solubility Check (DLS / Centrifugation) Start->Opt_Solubility Optimized Workflow Std_Assay Standard MTT/ELISA (Polystyrene Plates) Std_Solvent->Std_Assay Std_Result Result: Low Potency or High Toxicity (Artifact?) Std_Assay->Std_Result Opt_Solubility->Start Fail: Reformulate Opt_Adsorption Step 2: Adsorption Control (LoBind + 0.1% BSA) Opt_Solubility->Opt_Adsorption Aggregates < 5% Opt_Orthogonal Step 3: Orthogonal Assay (Label-Free + ATP) Opt_Adsorption->Opt_Orthogonal Recovery > 90% Opt_Orthogonal->Opt_Adsorption Discordant: Check Interference Opt_Result Result: Validated Structure-Activity Relationship Opt_Orthogonal->Opt_Result Concordant Data

Figure 1: The Peptide Validation Decision Matrix. The Standard Workflow (Red) leads to ambiguous data due to unmitigated physical artifacts. The Optimized Workflow (Green) incorporates "Go/No-Go" checkpoints for solubility and adsorption.

Part 4: Detailed Experimental Protocols

Protocol A: Anti-Adsorption Handling System

This protocol establishes the baseline for all subsequent assays.

  • Preparation of Carrier Buffer:

    • Prepare PBS (pH 7.4).

    • Add BSA to a final concentration of 0.1% (w/v). Note: Use "Fatty Acid Free" BSA if testing metabolic receptors.

    • Filter sterilize (0.22 µm).

  • Peptide Reconstitution:

    • Weigh lyophilized peptide in a Low-Retention Microcentrifuge Tube (e.g., Eppendorf LoBind).

    • Dissolve in appropriate solvent (e.g., 100% DMSO) to create a high-concentration Master Stock (e.g., 10 mM). Peptides are less prone to adsorption in 100% organic solvent than in aqueous buffers.

  • Dilution Series:

    • Perform all serial dilutions immediately before the assay using the Carrier Buffer.

    • Critical Step: Pre-rinse pipette tips. Aspirate and dispense the carrier buffer 3 times before touching the peptide solution to coat the inner wall of the tip.

Protocol B: Orthogonal Potency Validation (Cell-Based)

Validates function while ruling out chemical interference.

  • Primary Assay (Functional):

    • Seed reporter cells (e.g., cAMP-Glo or Luciferase reporter) in Poly-D-Lysine coated plates (improves cell adherence during wash steps).

    • Treat with peptide dilution series (prepared in Protocol A).

    • Incubate for optimized time (e.g., 4 hours).

    • Read Luminescence.[1]

  • Secondary Assay (Viability/Specificity):

    • Do not use MTT. Use a Resazurin-based assay (AlamarBlue) only if you have verified the peptide does not reduce resazurin in cell-free media.

    • Gold Standard: Use an ATP-quantification assay (e.g., CellTiter-Glo) on a parallel plate.

  • Data Analysis:

    • Calculate

      
       for Function and 
      
      
      
      for Viability.
    • Validation Criteria: The Therapeutic Index (

      
      ) must be >10. If curves overlap, the "activity" is likely membrane toxicity.
      

Part 5: Regulatory Context (FDA/ICH)[2]

For researchers moving toward IND (Investigational New Drug) applications, adherence to regulatory guidance is mandatory.

  • ICH M10 (Bioanalytical Method Validation): Specifically highlights the need to assess Selectivity (interference from matrix components) and Stability (adsorption/degradation) [2].

  • FDA Guidance on Immunogenicity: For peptide therapeutics, aggregation is a key risk factor for immunogenicity. The "Solubility Check" in our optimized workflow is a direct response to this regulatory concern [3].

References

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[2] "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2014). "Immunogenicity Assessment for Therapeutic Protein Products." Guidance for Industry. Available at: [Link]

  • Allen, J.L., et al. (2022). "Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity." Methods in Enzymology. Available at: [Link]

Sources

Safety Operating Guide

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do NOT dispose of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid in standard acidic waste streams.[1][2]

While this compound contains a carboxylic acid moiety, the presence of the tert-butoxycarbonyl (Boc) protecting group creates a specific chemical incompatibility.[1][2] Exposure to strong acids triggers deprotection, releasing isobutylene gas and carbon dioxide.[1] In a sealed waste container, this off-gassing can cause dangerous pressurization and potential rupture.[1][2]

Disposal Classification: Hazardous Waste (Organic Solid/Liquid).[1] Primary Hazard: Irritant (Skin/Eye/Respiratory); Gas evolution upon acidification.[1] Recommended Method: High-Temperature Incineration via licensed waste contractor.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the molecular logic dictating the disposal path.[2]

PropertyDataOperational Implication
Chemical Name 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acidTarget compound.[1][2][3][4][5][6][7][8][9][10][11]
Functional Groups 1. Carboxylic Acid (

)2.[1] Boc-Carbamate (

)
1. Acidic character (

).2. Acid-labile; generates gas if

.[1][2]
Physical State Solid (White to off-white powder)Dust generation is a primary exposure vector.[1][2]
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1][2]
RCRA Status Not P-listed or U-listed.[1][2]Classified as "Non-regulated chemical waste" or "Hazardous Waste" depending on local state regulations (e.g., California Title 22).[1][2]

Operational Disposal Protocol

A. Waste Segregation (The Critical Step)

Expert Insight: The most common error in disposing of Boc-protected amino acids is categorizing them solely by their acidic functionality.[1][2]

  • Incorrect: Pouring into "Inorganic Acid" or "Strong Acid" waste.[1][2]

    • Result:

      
      .[1]
      
  • Correct: Segregate into "Solid Organic Waste" or "Non-Halogenated Organic Solvents" (if in solution).

B. Step-by-Step Disposal Procedure
  • Container Selection:

    • Use a wide-mouth High-Density Polyethylene (HDPE) or glass container.[1][2]

    • Ensure the container is rated for organic solids.[2]

    • Venting: If the waste has been inadvertently acidified or contains residual scavengers (e.g., TFA), use a vented cap (0.2

      
       PTFE filter) for the first 24 hours to prevent pressure buildup.[1][2]
      
  • Labeling:

    • Adhere to the "cradle-to-grave" tracking principle.[1][2]

    • Label Text: "HAZARDOUS WASTE - Solid Organic Debris."[1][2]

    • Constituents: Explicitly list "4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid."[1][2]

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."[1]

  • Solid Waste Packaging:

    • If the compound is pure powder, double-bag in chemically resistant polyethylene bags before placing in the drum.[1][2]

    • This prevents dust dispersion when the waste contractor consolidates the drum.[2]

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), verify the pH is neutral to slightly basic (pH 6-8) before bottling.[1][2]

    • If the solution is acidic (e.g., from a workup), neutralize with saturated Sodium Bicarbonate (

      
      ) slowly in an open beaker to allow gas evolution to finish before transfer to the waste container.[1][2]
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 4-(Boc)-1,4-oxazepane-2-COOH StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Dry LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidBin Bin: Solid Organic Waste (Double Bagged) SolidPath->SolidBin Warning CRITICAL: Do NOT mix with Strong Acids (H2SO4, HCl, HNO3) SolidPath->Warning PHCheck Check pH LiquidPath->PHCheck IsAcidic pH < 5 PHCheck->IsAcidic IsNeutral pH 6-9 PHCheck->IsNeutral Neutralize Neutralize with NaHCO3 (Allow CO2 off-gassing) IsAcidic->Neutralize LiquidBin Bin: Non-Halogenated Organics (Or Halogenated if DCM present) IsNeutral->LiquidBin Neutralize->IsNeutral LiquidBin->Warning

Figure 1: Waste segregation logic tree emphasizing pH control to prevent Boc-decomposition and pressurization.

Spill Response Protocol

In the event of an accidental release in the laboratory:

Small Solid Spill (< 50g):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, wear an N95 respirator to prevent inhalation (H335).[1]

  • Containment: Do not dry sweep if dust generation is likely.[1][2] Cover with a damp paper towel or use a HEPA-filtered vacuum.[1][2]

  • Cleaning: Wipe the area with a soap/water solution (mild detergent).[1] Avoid using strong acids for cleaning residue, as this may damage the surface or generate fumes.[2]

  • Disposal: Place all cleanup materials (towels, gloves) into the "Solid Organic Waste" bin.

Liquid Spill (Solution):

  • Absorb: Use vermiculite, sand, or commercial organic spill pads.[1]

  • Neutralize: If the spilled solution was acidic, sprinkle Sodium Bicarbonate over the spill until bubbling ceases.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Debris from Organic Spill."[1][2]

References

  • PubChem. (n.d.).[1] 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] EPA.gov.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[2] Retrieved October 26, 2023, from [Link][1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: Boc-protected amino acids generic guidelines. Merck KGaA.[1][2] (General reference for Boc-group stability).

Sources

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Retrosynthesis Analysis

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